molecular formula C10H13N5O2 B1436770 N2-Pivaloylguanine CAS No. 136675-82-6

N2-Pivaloylguanine

Cat. No.: B1436770
CAS No.: 136675-82-6
M. Wt: 235.24 g/mol
InChI Key: XGIQXUWLRNVMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Pivaloylguanine is a chemically modified nucleobase where a pivaloyl (tert-butylcarbonyl) group protects the exocyclic amino group of the guanine base. This protection is crucial in multi-step organic syntheses, particularly in the preparation of complex nucleosides and nucleotides, as it prevents unwanted side reactions . In medicinal and bioorganic chemistry, such protected nucleobases are valuable intermediates for developing novel therapeutic agents. Researchers utilize them in the synthesis of prodrugs, where the protective group is strategically designed to be cleaved by metabolic processes, releasing the active drug within target cells or organs, thereby enhancing specificity and reducing overall toxicity . Furthermore, guanine derivatives are extensively studied for their roles in anticancer research, with some analogs acting as alkylating agents or interfering with DNA repair mechanisms . This compound is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQXUWLRNVMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N2-Pivaloylguanine (CAS 136675-82-6): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Protecting Groups in Nucleic Acid Chemistry

In the intricate world of synthetic biology and therapeutic oligonucleotide development, the precise chemical synthesis of DNA and RNA sequences is paramount. The success of these syntheses hinges on the strategic use of protecting groups, temporary modifications to the nucleobases that prevent unwanted side reactions during the automated assembly of the oligonucleotide chain. Among the canonical bases, guanine presents a unique set of challenges due to the reactivity of its exocyclic N2-amino group and O6-lactam function. The choice of protecting group for the N2-amine is a critical determinant of coupling efficiency, solubility of the phosphoramidite building block, and the overall fidelity of the final oligonucleotide product. This guide provides an in-depth technical overview of N2-Pivaloylguanine, a key intermediate in the synthesis of modified oligonucleotides, designed for researchers, scientists, and drug development professionals.

The Genesis of N2-Acyl Protection: Why Pivaloyl?

The phosphoramidite method, the gold standard for oligonucleotide synthesis, is a marvel of automated chemistry.[1] However, the exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and can react with the activated phosphoramidite monomers, leading to branched and truncated sequences. While the N2-amino group of guanosine is less reactive than those of adenine and cytosine, its protection is crucial for two primary reasons:

  • Solubility: The phosphoramidite derivative of N2-unprotected 5'-O-DMT-2'-deoxyguanosine is poorly soluble in acetonitrile, the standard solvent used in automated DNA synthesizers. Acylation of the N2-amino group significantly improves solubility, ensuring efficient delivery of the monomer to the growing oligonucleotide chain.

  • Prevention of Side Reactions: Although less reactive, the N2-amino group can still undergo unwanted reactions, particularly during the activation step of the coupling reaction. Protection ensures that the phosphoramidite coupling occurs exclusively at the 5'-hydroxyl of the growing chain.

The pivaloyl group (trimethylacetyl), a bulky and sterically hindered acyl group, offers a unique combination of stability and controlled lability. Its steric bulk provides robust protection during the synthesis cycle, while its ester-like amide bond can be cleaved under specific basic conditions during the final deprotection of the oligonucleotide.

Synthesis and Characterization of N2-Pivaloylguanine

The synthesis of N2-Pivaloylguanine is a foundational step for its subsequent conversion into the corresponding nucleoside and phosphoramidite. While a variety of N2-acyl guanine derivatives have been synthesized, the general approach involves the acylation of guanine or a protected guanosine derivative.

A common synthetic strategy involves the reaction of a suitably protected guanosine with pivaloyl chloride in the presence of a base. The choice of solvent and reaction conditions is critical to control the regioselectivity of the acylation and to avoid unwanted side reactions on the sugar moiety.

Illustrative Synthetic Pathway:

synthesis Guanosine Guanosine Protected_Guanosine Transiently Protected Guanosine (e.g., silylated) Guanosine->Protected_Guanosine Protection N2_Pivaloylguanosine N2-Pivaloylguanosine Protected_Guanosine->N2_Pivaloylguanosine Acylation Pivaloyl_Chloride Pivaloyl Chloride ( (CH3)3COCl ) Pivaloyl_Chloride->N2_Pivaloylguanosine Acylation Base Pyridine or other tertiary amine Base->N2_Pivaloylguanosine Acylation N2_Pivaloylguanine N2-Pivaloylguanine N2_Pivaloylguanosine->N2_Pivaloylguanine Hydrolysis Deprotection Deprotection of sugar hydroxyls

Caption: Generalized synthetic scheme for N2-Pivaloylguanine.

Characterization:

The structural integrity of N2-Pivaloylguanine is confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the purine protons, as well as a prominent singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group of the pivaloyl moiety. The chemical shifts of the purine protons will be altered compared to unprotected guanine due to the electronic effect of the acyl group.[2]

    • ¹³C NMR: The spectrum will display resonances for the purine carbons and the carbonyl and quaternary carbons of the pivaloyl group.[3]

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming the addition of the pivaloyl group.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide carbonyl group and the N-H bonds of the purine ring.

Physicochemical Properties of N2-Pivaloylguanine

Understanding the physicochemical properties of N2-Pivaloylguanine is essential for its handling, storage, and application in subsequent synthetic steps.

PropertyValueReference
CAS Number 136675-82-6[4]
Molecular Formula C₁₀H₁₃N₅O₂[4]
Molecular Weight 235.25 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO). Limited solubility in less polar solvents like acetonitrile and dichloromethane.
Storage Conditions Refrigerated, under an inert atmosphere.[4]

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of N2-Pivaloylguanine is as a precursor for the synthesis of the corresponding 2'-deoxyguanosine phosphoramidite, the building block used in automated DNA synthesis.

4.1. Synthesis of N2-Pivaloyl-2'-deoxyguanosine Phosphoramidite

The synthesis of the phosphoramidite monomer is a multi-step process that requires careful control of protecting group chemistry.

phosphoramidite_synthesis dG 2'-Deoxyguanosine N2_Piv_dG N2-Pivaloyl-2'-deoxyguanosine dG->N2_Piv_dG Pivaloylation DMT_N2_Piv_dG 5'-O-DMT-N2-Pivaloyl- 2'-deoxyguanosine N2_Piv_dG->DMT_N2_Piv_dG 5'-DMT Protection Phosphoramidite N2-Pivaloyl-2'-deoxyguanosine 3'-O-(N,N-diisopropyl) -β-cyanoethylphosphoramidite DMT_N2_Piv_dG->Phosphoramidite 3'-Phosphitylation synthesis_cycle cluster_cycle Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate backbone

Sources

N2-Pivaloylguanine structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N2-Pivaloylguanine , a critical intermediate in nucleoside chemistry. This document is structured for researchers and process chemists requiring precise structural data, synthesis protocols, and application logic.[1]

Topic: Structure, Molecular Weight, and Synthetic Utility Classification: Nucleoside Chemistry / Protecting Group Strategy[2]

Executive Summary

N2-Pivaloylguanine (CAS: 136675-82-6) is a modified purine base used primarily as a robust building block in the synthesis of complex nucleosides and oligonucleotides.[1][2][3][4][5][6] Unlike the standard isobutyryl (iBu) protection, the pivaloyl (trimethylacetyl) group offers enhanced lipophilicity and superior stability against premature deprotection.[1] This compound serves as a critical starting material for coupling with ribose or deoxyribose moieties when "ultramild" deprotection conditions are not required, or when orthogonal stability is necessary during multi-step synthesis.[1]

Physicochemical Profile

The following data constitutes the core identity of the molecule.

PropertySpecification
Chemical Name N2-Pivaloylguanine
IUPAC Name 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide
CAS Number 136675-82-6
Molecular Formula

Molecular Weight 235.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; limited solubility in water
pKa (approx) N1-H: ~9.2 (similar to Guanine); N2-H: Reduced basicity due to acylation

Structural Analysis & Molecular Logic[1][2]

The structural integrity of N2-Pivaloylguanine hinges on the steric bulk of the tert-butyl group adjacent to the carbonyl.[2] This "pivaloyl" moiety shields the amide bond from nucleophilic attack more effectively than the isopropyl group of the standard isobutyryl protection.[1]

Structural Diagram (Conceptual)

The following diagram illustrates the logical connectivity and the steric shielding provided by the pivaloyl group.

N2_Pivaloylguanine_Structure GuanineCore Guanine Core (Purine Ring) N2_Nitrogen N2 Position (Exocyclic Amine) GuanineCore->N2_Nitrogen Site of Modification AmideBond Amide Linkage (-NH-CO-) N2_Nitrogen->AmideBond Acylation PivaloylGroup Pivaloyl Group (tert-Butyl) AmideBond->PivaloylGroup Stabilizing Moiety StericShield Steric Shielding (Prevents Side Reactions) PivaloylGroup->StericShield Function

Figure 1: Structural connectivity of N2-Pivaloylguanine highlighting the steric role of the pivaloyl moiety.[2]

Synthesis Protocol: Transient Silylation Route

Direct acylation of guanine is inefficient due to its poor solubility and the reactivity of the O6 and N9 positions.[1] The industry-standard approach utilizes Transient Protection , where reactive sites are temporarily silylated to solubilize the base and direct the acylating agent to the N2 position.[1]

Reagents Required[1][2][8][9][10]
  • Substrate: Guanine (dried).[1]

  • Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS).[1]

  • Acylating Agent: Pivaloyl chloride (trimethylacetyl chloride).[1]

  • Solvent: Pyridine or DMF/Pyridine mixture.[1]

  • Workup: Aqueous hydrolysis (ice water).[1]

Step-by-Step Methodology
  • Transient Silylation:

    • Suspend Guanine (1 eq) in dry Pyridine.

    • Add TMSCl (approx. 3-5 eq) dropwise.[1][2]

    • Mechanism:[1][2][7][8][9] This converts the insoluble Guanine into soluble tris-TMS-guanine (O6, N9, N2-protected).[1][2]

    • Observation: The reaction mixture should become clear/homogeneous.[1]

  • Acylation:

    • Cool the solution to 0°C.

    • Add Pivaloyl Chloride (1.1 eq) slowly to the silylated mixture.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Selectivity: The N2-TMS bond is more reactive toward the acyl chloride than the O6-TMS bond, leading to selective N2-acylation.[2]

  • Hydrolysis & Isolation:

    • Quench the reaction by pouring into ice-cold water.

    • Mechanism:[1][2][7][8][9] The labile O6-TMS and N9-TMS groups hydrolyze rapidly in water, while the N2-Pivaloyl amide bond remains stable.[2]

    • Precipitate the product (N2-Pivaloylguanine).[1]

    • Filter, wash with water and cold ethanol, and dry under vacuum.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Guanine (Insoluble) Step1 1. Transient Silylation (TMSCl / Pyridine) Start->Step1 Intermediate Intermediate: Tris-TMS-Guanine (Soluble) Step1->Intermediate Solubilization Step2 2. Acylation (Pivaloyl Chloride) Intermediate->Step2 Selective N2-Attack Step3 3. Hydrolysis (Ice Water Quench) Step2->Step3 Remove TMS Groups End Final Product: N2-Pivaloylguanine Step3->End Precipitation

Figure 2: The transient silylation workflow for synthesizing N2-Pivaloylguanine from native Guanine.

Application Logic: Why Pivaloyl?

In oligonucleotide synthesis, the choice of protecting group dictates the deprotection conditions and the solubility of the intermediates.[1]

Comparative Analysis
FeatureIsobutyryl (iBu) Pivaloyl (Piv)
Steric Bulk Moderate (Isopropyl)High (tert-Butyl)
Stability StandardEnhanced (Resists premature cleavage)
Deprotection Standard Ammonia (55°C, 16h)Requires harsher/longer ammonolysis or AMA
Lipophilicity ModerateHigh (Improves solubility in organics)
Primary Use Standard DNA/RNA SynthesisLarge scale synthesis; Specific RNA protocols; Avoiding side-reactions

Strategic Selection: Use N2-Pivaloylguanine when:

  • Enhanced Stability is Required: If the synthesis involves intermediate steps that are slightly basic or nucleophilic, the pivaloyl group will survive where isobutyryl might partially degrade.[1]

  • Crystallinity/Purification: Pivaloyl derivatives often crystallize better than isobutyryl derivatives, aiding in the purification of the free base or nucleoside intermediates.[1]

  • Lipophilicity: When coupling to highly hydrophobic moieties, the extra methyl group assists in maintaining solubility in organic solvents like DCM or THF.[1]

Deprotection Dynamics

While the pivaloyl group provides stability, it must eventually be removed.[1][10] The steric bulk of the tert-butyl group makes the carbonyl carbon less accessible to nucleophiles (like ammonia).[1]

  • Standard Condition: Concentrated Ammonium Hydroxide (

    
    ) at 55°C for 16–24 hours.
    
  • Accelerated Condition (AMA): 1:1 mixture of Methylamine/Ammonium Hydroxide at 65°C for 15–30 minutes. (Note: Pivaloyl is slower to remove than Acetyl or Isobutyryl; ensure complete deprotection by monitoring via HPLC).[1]

References

  • Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] (Contextual grounding for N2-protection strategies).

  • Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982).[1] Transient Protection: Efficient One-Pot Synthesis of N6-Benzoyladenine and N2-Isobutyrylguanine. Journal of the American Chemical Society, 104(5), 1316-1319.[1] (Foundational protocol for transient silylation/acylation of guanine).

Sources

2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to N


-Pivaloylguanine: Synthesis, Properties, and Applications
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide , commonly known as N


-Pivaloylguanine .[1] While N

-Isobutyrylguanine is the standard protecting group for guanine in automated DNA synthesis, the pivaloyl derivative represents a critical alternative offering distinct solubility profiles, enhanced lipophilicity, and unique deprotection kinetics. This molecule serves as a pivotal intermediate in the synthesis of antiviral nucleoside analogues (e.g., Entecavir, Abacavir) and Peptide Nucleic Acid (PNA) monomers.[1]

Part 1: Chemical Identity & Synonyms

The precise identification of this molecule is essential due to the frequent confusion with its isobutyryl analog.[1] The pivaloyl group (trimethylacetyl) adds significant steric bulk compared to the isobutyryl group.

Table 1: Nomenclature and Identifiers
Identifier TypeValueNotes
Common Name N

-Pivaloylguanine
Standard industry terminology.[1]
IUPAC Name 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamideFormal systematic name.[1]
Alternative Name N-(6-oxo-1,6-dihydro-2-purinyl)pivalamideAlternate numbering convention.
Abbreviation G

or G(Piv)
Used in sequence notation.[1]
CAS Registry No. 136675-82-6 Specific to the free base form.[1]
Molecular Formula C

H

N

O

Molecular Weight 235.24 g/mol
Key Moiety Pivaloyl (Trimethylacetyl)Provides steric protection at

.

Part 2: Structural Analysis & Properties

The "Why" Behind Pivaloyl Protection

In nucleoside chemistry, the exocyclic amino group of guanine (


) is highly reactive and must be protected to prevent side reactions (such as N-phosphorylation) during oligonucleotide assembly.[1]
  • Steric Bulk: The tert-butyl group of the pivaloyl moiety is significantly bulkier than the isopropyl group of isobutyryl protection.[1] This increased bulk shields the

    
     amine more effectively against electrophilic attack during glycosylation reactions.
    
  • Lipophilicity: The pivaloyl group increases the solubility of the guanine base in organic solvents (e.g., DMF, Pyridine) compared to acetyl or isobutyryl groups.[1] This is critical when synthesizing hydrophobic analogues or PNA monomers where solubility is often a bottleneck.[1]

  • Stability: Pivalamides are more resistant to hydrolysis than acetamides or isobutyramides.[1] This stability is advantageous during multi-step synthesis of complex nucleoside drugs but requires more vigorous conditions for final deprotection (e.g., concentrated ammonia at elevated temperatures).[1]

Part 3: Synthesis & Methodology

Direct acylation of guanine is challenging due to its poor solubility and multiple reactive sites (


, 

,

,

).[1] The most robust protocol utilizes Transient Protection via trimethylsilyl (TMS) groups to solubilize the guanine and direct regioselectivity.
Protocol: Synthesis of N -Pivaloylguanine via Transient Silylation

Reagents:

  • Guanine (Starting Material)[1][2][3][4]

  • Trimethylchlorosilane (TMSCl) or HMDS (Hexamethyldisilazane)[1]

  • Pivaloyl Chloride (PivCl)[1]

  • Solvent: Pyridine or DMF

  • Workup: Water/Ethanol

Step-by-Step Workflow:

  • Transient Silylation (Solubilization):

    • Suspend Guanine in anhydrous pyridine.[1]

    • Add TMSCl (5-6 equivalents).[1]

    • Mechanism:[5] TMS groups attach to

      
      , 
      
      
      
      , and
      
      
      , rendering the molecule soluble in organic solvent.
    • Condition: Heat to 80°C for 2 hours until the solution becomes clear.

  • Acylation:

    • Cool the reaction mixture to 0°C.

    • Add Pivaloyl Chloride (1.1 - 1.2 equivalents).[1]

    • Selectivity: The

      
      -TMS bond is more reactive towards acyl chlorides than the stable aromatic ring nitrogens.[1] The bulky PivCl selectively displaces the TMS group at the exocyclic amine.
      
    • Condition: Stir at room temperature for 4–12 hours.

  • Desilylation (Hydrolysis):

    • Add Methanol or Water to the reaction mixture.[1]

    • Mechanism:[5] The highly labile

      
      -TMS and 
      
      
      
      -TMS ether/amine bonds hydrolyze rapidly, while the newly formed
      
      
      -Pivalamide bond remains stable.[1]
    • Observation: Precipitation of the product usually occurs as the silyl groups are removed and solubility decreases.[1]

  • Purification:

    • Filter the white precipitate.[1]

    • Wash with water (to remove Pyridine/HCl salts) and cold ethanol.[1]

    • Recrystallize from DMF/Water if high purity (>99%) is required.

Visualization: Synthesis Pathway

SynthesisPathway Guanine Guanine (Insoluble) TMS_G Transient Species (TMS-Protected Guanine) (Soluble) Guanine->TMS_G TMSCl / Pyridine 80°C Reaction Acylation (+ Pivaloyl Chloride) TMS_G->Reaction PivCl 0°C -> RT Hydrolysis Hydrolysis (- TMS Groups) Reaction->Hydrolysis MeOH / H2O Product N2-Pivaloylguanine (Precipitate) Hydrolysis->Product Filtration

Figure 1: Transient silylation strategy for the regioselective synthesis of N


-Pivaloylguanine.

Part 4: Applications in Drug Development

Nucleoside Analogue Synthesis

N


-Pivaloylguanine is a preferred starting material for "Convergent Synthesis" of nucleoside antivirals.[1] Instead of modifying a natural nucleoside, chemists couple this pre-protected base with a modified sugar (or pseudosugar).[1]
  • Example: Synthesis of Entecavir (Hepatitis B antiviral).[1] The exocyclic amine protection is maintained throughout the coupling to the cyclopentyl fragment to prevent N-alkylation.[1]

Peptide Nucleic Acids (PNA)

In PNA synthesis, the backbone is a polyamide (N-(2-aminoethyl)-glycine) rather than a sugar-phosphate.[1] The bases are attached via an acetyl linker.[1]

  • Role: N

    
    -Pivaloylguanine is alkylated at 
    
    
    
    with an acetic acid derivative to form the PNA monomer.[1]
  • Advantage: The pivaloyl group is stable to the TFA (Trifluoroacetic acid) used to deprotect the Boc groups during PNA assembly, whereas other protecting groups might degrade.[1]

Visualization: Application Workflow

ApplicationFlow cluster_0 Pathway A: Antiviral Synthesis cluster_1 Pathway B: PNA Monomer Synthesis Base N2-Pivaloylguanine Coupling Mitsunobu Coupling or Glycosylation Base->Coupling Alkylation N9-Alkylation Base->Alkylation Sugar Modified Sugar/Carbocycle (e.g., Cyclopentyl) Sugar->Coupling Drug Protected Nucleoside Analogue Coupling->Drug Linker Alkyl Linker (Chloroacetic acid ester) Linker->Alkylation PNA_Mono PNA Monomer (Fmoc/Boc backbone) Alkylation->PNA_Mono

Figure 2: Divergent application of N


-Pivaloylguanine in small molecule drug discovery and PNA synthesis.[1]

Part 5: Quality Control & Analytics

To ensure the integrity of N


-Pivaloylguanine for pharmaceutical applications, the following QC parameters are mandatory.
Table 2: Analytical Specifications
TestMethodAcceptance Criteria
Identity

H-NMR (DMSO-d

)
Singlet at

1.2–1.3 ppm (9H,

-butyl).[1] Absence of sugar protons.[1]
Purity HPLC (C18 Column)

(Area normalization).
Regioselectivity UV Spectroscopy

shift characteristic of

-acylation vs

-acylation.[1]
Solubility VisualClear solution in DMF at 50 mg/mL.[1]

Self-Validating Check: In


H-NMR, if you observe a peak around 

2.0–2.2 ppm, your sample is contaminated with Acetylguanine.[1] If the

-butyl singlet is split or shifted significantly, suspect

-acylation (a common side product if reaction temperature is uncontrolled).[1]

References

  • Himmelsbach, F. et al. (1984).[1] "The p-nitrophenylethyl (NPE) group: A versatile new blocking group for nucleoside chemistry."[1] Tetrahedron, 40(1), 59-72. (Foundational text on guanine protection strategies).

  • Beaucage, S. L.[1] & Iyer, R. P. (1992).[1] "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. (Authoritative review on protecting groups including acyl variants).

  • Dueholm, K. L. et al. (1994).[1] "Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine." The Journal of Organic Chemistry, 59(19), 5767-5773.[1] (Details the use of base protection in PNA).

Sources

Technical Guide: N2-Pivaloylguanine vs. N2-Isobutyrylguanine Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N2-Pivaloylguanine (G-Piv) and N2-Isobutyrylguanine (G-iBu) protecting groups. This analysis is structured to assist researchers in selecting the optimal reagent for oligonucleotide synthesis, particularly when balancing deprotection kinetics against stability and side-reaction profiles.

Executive Summary

In phosphoramidite oligonucleotide synthesis, the protection of the exocyclic amine of Guanine is critical due to its susceptibility to acylation and depurination.

  • N2-Isobutyrylguanine (G-iBu) is the industry standard "workhorse." It offers a balance of stability during synthesis and efficient removal under standard ammonolysis conditions.

  • N2-Pivaloylguanine (G-Piv) is a specialized, high-stability alternative. The steric bulk of the tert-butyl group renders the amide bond significantly more resistant to nucleophilic attack.

Decision Matrix: Choose G-iBu for standard DNA/RNA synthesis where speed and yield are paramount. Choose G-Piv for specialized applications (e.g., PNA synthesis, solution-phase crystallization, or orthogonal protection strategies) where the protecting group must survive conditions that would prematurely cleave G-iBu.

Chemical Fundamentals & Mechanism[1][2][3]

The core difference lies in the acyl group attached to the N2-position of the guanine base.

  • Isobutyryl (iBu): Contains an isopropyl group. Moderate steric hindrance.

  • Pivaloyl (Piv): Contains a tert-butyl group. High steric hindrance.

Steric Shielding Analysis

The Pivaloyl group functions as a "steric fortress." The additional methyl group on the alpha-carbon creates a wider cone of protection, shielding the carbonyl carbon from nucleophilic attack during deprotection, but also protecting the N2-amine from unwanted side reactions (like capping acylation) during coupling.

G cluster_0 N2-Isobutyryl (Standard) cluster_1 N2-Pivaloyl (High Stability) G_iBu Guanine Base (N2-NH-CO-CH(CH3)2) Nu_iBu Nucleophile (NH3/MeNH2) Nu_iBu->G_iBu Moderate Access (Fast Cleavage) G_Piv Guanine Base (N2-NH-CO-C(CH3)3) Nu_Piv Nucleophile (NH3/MeNH2) Nu_Piv->G_Piv Steric Blockade (Slow Cleavage) caption Fig 1: Steric hindrance of t-Butyl (Piv) vs Isopropyl (iBu) during nucleophilic attack.

Comparative Analysis

Deprotection Kinetics

This is the most critical operational difference. G-Piv requires significantly harsher conditions or longer incubation times to remove completely.

FeatureN2-Isobutyryl (G-iBu)N2-Pivaloyl (G-Piv)
Standard Deprotection NH₄OH (Conc.) : 55°C for 5–8 hours.AMA : 65°C for 10 min.NH₄OH (Conc.) : >16 hours at 55°C or >24h at RT.AMA : Requires extended time; risk of incomplete removal.
Mechanism Rapid nucleophilic displacement.[1]Slow displacement due to steric crowding of the carbonyl.
Compatibility Compatible with almost all standard dyes (FAM, Cy5) and linkers.Risk: Extended heating required for removal may degrade sensitive dyes (e.g., Cy5, Cy7) or RNA 2'-O-protecting groups.
Side Reaction Profile: O6-Acylation

A known issue with Guanine is the reaction of the O6-oxygen with capping reagents (acetic anhydride) or phosphorylation reagents, leading to 2,6-diaminopurine adducts (mutagenic) or depurination.

  • G-iBu: Susceptible to O6-acylation if the N2-protection is not sufficient to electronically deactivate the ring, or if "Ultramild" capping is not used.

  • G-Piv: The bulky tert-butyl group offers slightly better shielding of the O6 position and reduces the nucleophilicity of the ring system, potentially lowering the rate of O6-side reactions in solution-phase synthesis.

Solubility and Crystallinity
  • G-Piv: The lipophilic tert-butyl group often imparts better solubility in organic solvents (DCM, Acetonitrile) and can aid in the crystallization of the monomer during manufacturing. This makes G-Piv a preferred intermediate in the production of phosphoramidites, even if it is less common in solid-phase synthesis.

Experimental Protocols

Synthesis Cycle Considerations

Both monomers couple efficiently using standard activators (ETT or BTT). However, for G-Piv , ensure the coupling time is optimized.

  • Coupling Time:

    • G-iBu: Standard (e.g., 60–120 sec).

    • G-Piv: Recommended to extend by 20–30% (e.g., 150 sec) to account for slight steric hindrance near the phosphoramidite moiety.

Deprotection Workflows
Protocol A: Standard Removal (G-iBu)
  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: 55°C for 8 hours (or Overnight).

  • Outcome: Quantitative removal.

Protocol B: High-Stability Removal (G-Piv)
  • Reagent: AMA (1:1 mixture of 30% NH₄OH and 40% Methylamine).

  • Conditions: 65°C for 20–30 minutes.

  • Warning: If using dye-labeled oligos, check dye stability in Methylamine.

  • Alternative (If AMA forbidden): Conc. NH₄OH at 55°C for 24 hours. Note: Verify completeness by HPLC.

Deprotection Start Synthesized Oligo on CPG Decision Protecting Group? Start->Decision iBu_Path G-iBu (Standard) Decision->iBu_Path Standard Piv_Path G-Piv (Stable) Decision->Piv_Path Specialty Method_iBu NH4OH @ 55°C (8h) OR AMA @ 65°C (10min) iBu_Path->Method_iBu Method_Piv AMA @ 65°C (20-30min) OR NH4OH @ 55°C (24h+) Piv_Path->Method_Piv Check QC: Check for N2-Acyl Adducts (Mass Spec +100/84 Da) Method_iBu->Check Method_Piv->Check Final Purified Oligo Check->Final caption Fig 2: Decision tree for deprotection conditions based on N2-protection.

Troubleshooting & Optimization (Expert Insights)

When to use G-Piv?

While G-iBu is the standard, G-Piv is indispensable in:

  • PNA (Peptide Nucleic Acid) Synthesis: The conditions for PNA assembly can be harsh. Pivaloyl provides the necessary robustness.

  • Orthogonal Protection: If you need to remove phosphate protecting groups (e.g., cyanoethyl) without deprotecting the base, G-Piv's resistance to mild bases (like dilute ammonia or carbonate) allows for selective deprotection.

  • Preventing N2-Transamidation: In rare cases where methylamine is used for extremely fast deprotection of other bases, G-Piv resists transamidation better than Acetyl-G, though G-iBu is usually sufficient.

The "Dye-Quencher" Trap

Critical Warning: If your oligo contains a dye like FAM (Fluorescein), it is often protected with Pivaloyl esters during synthesis.

  • Protocol: You must treat with NH₄OH first to hydrolyze the Pivaloyl esters on the dye, before adding Methylamine (AMA). Adding Methylamine directly to a Pivaloyl-protected FAM can result in a stable amide adduct, permanently destroying the fluorescence.

  • Relevance: Do not confuse the Pivaloyl on the dye with the Pivaloyl on the Guanine. If using G-Piv monomers with FAM, the prolonged NH₄OH step is mandatory.

References

  • Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Available at: [Link]

  • National Institutes of Health (NIH). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides. ResearchGate Archive. Available at: [Link]

  • Wikipedia. Protecting Group (Amine Stability). Available at: [Link]

Sources

Technical Guide: The Role of N2-Pivaloylguanine in High-Fidelity Oligonucleotide Synthesis

[1]

Executive Summary

In the landscape of phosphoramidite oligonucleotide synthesis, the choice of protecting groups dictates not only the speed of deprotection but the fidelity of the final sequence. While



-Pivaloylguanine (

)

Part 1: The Chemistry of Protection

Guanine is the most problematic nucleobase in oligonucleotide synthesis due to its exocyclic amino group (




Structural Logic: Pivaloyl vs. Isobutyryl

The distinction lies in the acyl group attached to the

  • 
     (Isobutyryl):  Contains an isopropyl group (
    
    
    ).[] It provides moderate steric hindrance and is cleaved rapidly.
  • 
     (Pivaloyl):  Contains a tert-butyl group (
    
    
    ).[] The additional methyl group significantly increases steric bulk around the amide bond.

This increased steric hindrance is not merely for stability; it acts as a "shield" against transamidation and capping side reactions . During the capping step, the highly reactive acetic anhydride/N-methylimidazole mixture can attack the protected



Part 2: Mechanistic Advantages & Kinetics[1]

Suppression of Capping Side Reactions

In high-throughput synthesis, capping efficiency is pushed to the limit with potent catalysts. Under these conditions,

  • Mechanism: The tert-butyl moiety of

    
     creates a steric blockade that prevents the nucleophilic attack of the capping reagent on the exocyclic amine.
    
  • Outcome: Higher purity crude profiles, particularly valuable in long-mer synthesis (>60-mers) where cumulative side reactions degrade yield.[]

Deprotection Kinetics

Despite its bulk, the pivaloyl group does not impose a prohibitive penalty on deprotection times. It is fully compatible with AMA (Ammonium Hydroxide / 40% Methylamine, 1:[]1) and standard Ammonium Hydroxide.

ReagentConditionTime for >99% CleavageNote
AMA 65°C10-15 minsCompatible with "UltraFAST" protocols.
AMA RT (25°C)90-120 minsMilder condition for sensitive dyes.[]
Conc.

55°C8-16 hoursStandard "overnight" protocol.

Note: While




Part 3: Comparative Analysis

The following table summarizes the positioning of

Table 1: Guanine Protecting Group Comparison[1]
Feature

-Pivaloyl (

)

-Isobutyryl (

)

-Dimethylformamidine (

)
Steric Bulk High (tert-butyl)Medium (Isopropyl)Low (Amidine)
Stability (Synthesis) ExcellentGoodModerate (Moisture sensitive)
Capping Resistance Superior ModerateLow
Deprotection Speed Moderate-FastFastUltra-Fast
Solubility (Acetonitrile) HighHighHigh
Primary Use Case High-fidelity, Long-mers, Therapeutic candidatesStandard DNA synthesisHigh-throughput primers, labile dyes

Part 4: Experimental Protocols

A. Synthesis Cycle Parameters
  • Diluent: Anhydrous Acetonitrile (water content <30 ppm).

  • Concentration: 0.1 M (standard) or 0.05 M (low volume).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[]

  • Coupling Time:

    • DNA: 60 - 90 seconds.[]

    • RNA (if using

      
       RNA amidite): 3 - 6 minutes.[]
      
B. Deprotection Protocol (AMA Method)

This protocol ensures complete removal of the pivaloyl group while minimizing depurination.

  • Cleavage: Treat the solid support (CPG or Polystyrene) with AMA solution (1:1 mixture of 28%

    
     and 40% aqueous methylamine).
    
  • Incubation:

    • Transfer the solution to a sealable vial.

    • Heat at 65°C for 15 minutes .

    • Alternative: For mild deprotection, incubate at Room Temperature for 2 hours.[]

  • Work-up:

    • Cool the vial on ice.

    • Evaporate to dryness using a speed-vac (centrifugal evaporator).[]

    • Resuspend in water or buffer for quantification.[2]

Critical Note: If your oligonucleotide contains Benzoyl-Cytosine (


)NOTAcetyl-Cytosine (

)


Part 5: Visualization

Diagram 1: Chemical Structure & Protection Logic

This diagram illustrates the steric difference between Isobutyryl and Pivaloyl protection at the Guanine

G_Protectioncluster_0Guanine N2 ProtectionG_CoreGuanine Core(N2-Amine)Protect_IbuIsobutyryl Group-CO-CH(CH3)2(Moderate Bulk)G_Core->Protect_IbuStandard ProtectionProtect_PivPivaloyl Group-CO-C(CH3)3(High Bulk)G_Core->Protect_PivHigh-Fidelity ProtectionSide_ReactionCapping Reagent(Acetic Anhydride)Side_Reaction->Protect_IbuPotential Attack(Transamidation)Side_Reaction->Protect_PivBlocked bySteric Hindrance

Caption: Comparison of steric shielding. The tert-butyl group of Pivaloyl (Green) effectively blocks the approach of capping reagents (Red), whereas Isobutyryl (Yellow) remains partially susceptible.

Diagram 2: The Oligonucleotide Synthesis Cycle

This workflow highlights where

Synthesis_Cyclecluster_protectionCritical Protection PhaseStart1. Detritylation(TCA/DCA)Coupling2. Coupling(Phosphoramidite + Activator)Start->Coupling Free 5'-OHCapping3. Capping(Ac2O + N-Me-Im)Coupling->Capping P(III) LinkageOxidation4. Oxidation(Iodine/Water)Capping->Oxidation Failed sequences cappedCapping_DetailG-Piv resists N2-Acetylationby Capping ReagentsCapping->Capping_DetailOxidation->Start P(V) Linkage formedCycle_EndNext CycleOxidation->Cycle_EndRepeat n times

Caption: The Phosphoramidite Synthesis Cycle. The robustness of G-Piv is most critical during Step 3 (Capping), preventing modification of the growing oligo chain.

References

  • Oligonucleotide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[] (Standard reference for phosphoramidite chemistry cycles). Link

  • Glen Research Technical Report: Deprotection - AMA. Glen Research. (Detailed kinetics of AMA deprotection for various protecting groups). Link[]

  • Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. (Discusses N2-position reactivity and protection strategies). Link

  • Side Reactions During Oligonucleotide Synthesis. National Institutes of Health (PMC). (Analysis of side reactions including guanine modification). Link

  • Biosearch Technologies: Standard Protocol for Solid-Phase Synthesis. LGC Biosearch.[] (Industrial standards for deprotection and coupling). Link

Stability of N2-Pivaloylguanine Nucleosides Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N2-Pivaloylguanine in Oligonucleotide Synthesis and the Imperative of its Stability

In the realm of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-fidelity products. For the guanine nucleobase, the exocyclic N2 amine is a site of potential side reactions during the phosphoramidite coupling cycle. To circumvent this, a variety of protecting groups have been developed, with the N2-pivaloyl group being a noteworthy contender. Its bulky tert-butyl moiety offers excellent steric hindrance, effectively preventing unwanted reactions. Furthermore, the pivaloyl group is generally stable to the basic conditions used for the removal of other protecting groups, such as the cyanoethyl groups on the phosphate backbone.

However, a critical step in solid-phase oligonucleotide synthesis where the stability of the N-glycosidic bond of the protected nucleoside is challenged is the repeated acid-catalyzed removal of the 5'-O-dimethoxytrityl (DMT) group. This process, typically carried out with dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent, creates a localized acidic environment. While essential for chain elongation, these acidic conditions can also promote the undesirable cleavage of the N-glycosidic bond of purine nucleosides, a phenomenon known as depurination.[1] The resulting abasic site is alkali-labile and leads to chain scission during the final basic deprotection step, ultimately reducing the yield of the full-length oligonucleotide.[1]

This technical guide provides an in-depth exploration of the stability of N2-pivaloylguanine nucleosides under these acidic conditions. We will delve into the fundamental mechanism of acid-catalyzed depurination, analyze the potential electronic and steric influences of the N2-pivaloyl group on this process, and present a comprehensive, field-proven protocol for researchers to quantitatively assess the stability of their specific N2-pivaloylguanine-containing oligonucleotides.

The Mechanism of Acid-Catalyzed Depurination

The acid-catalyzed cleavage of the N-glycosidic bond in purine nucleosides, including guanosine derivatives, is a well-understood process. The reaction proceeds through a series of steps initiated by the protonation of the heterocyclic base.

  • Protonation of the Purine Ring: The initial and rate-determining step is the protonation of the purine base.[2] In the case of guanine nucleosides, the N7 position is the most basic and, therefore, the primary site of protonation.[3][4] This protonation event is crucial as it transforms the purine base into a better leaving group.

  • Weakening of the N-Glycosidic Bond: The positive charge introduced at N7 is delocalized through the purine ring system. This delocalization withdraws electron density from the N9 position, thereby weakening the C1'-N9 glycosidic bond.

  • Cleavage of the N-Glycosidic Bond: The weakened glycosidic bond undergoes heterolytic cleavage, resulting in the departure of the protonated guanine base and the formation of an oxocarbenium ion at the C1' position of the deoxyribose sugar.

  • Formation of the Abasic Site: The oxocarbenium ion is subsequently attacked by water or another nucleophile present in the reaction mixture, leading to the formation of a stable abasic site within the oligonucleotide chain.

The rate of depurination is significantly influenced by the electron density of the purine ring. Electron-withdrawing substituents on the base can decrease the pKa of the N7 nitrogen, making it less susceptible to protonation and thus stabilizing the glycosidic bond. Conversely, electron-donating groups can increase the basicity of N7, potentially accelerating depurination.

Depurination_Mechanism cluster_0 Acid-Catalyzed Depurination of a Guanine Nucleoside dG N2-Pivaloyl-dG Protonated_dG N7-Protonated Intermediate dG->Protonated_dG + H+ (at N7) Oxocarbenium Oxocarbenium Ion + Guanine Protonated_dG->Oxocarbenium Glycosidic Bond Cleavage Abasic_Site Abasic Site Oxocarbenium->Abasic_Site + H2O

Figure 1: General mechanism of acid-catalyzed depurination of a guanine nucleoside.

The Influence of the N2-Pivaloyl Group on Stability

The N2-pivaloyl group, with its bulky tert-butyl substituent, introduces both steric and electronic effects that can modulate the stability of the N-glycosidic bond of a guanine nucleoside under acidic conditions.

Electronic Effects:

The pivaloyl group, like other acyl groups, has a dual electronic nature. The carbonyl group is electron-withdrawing through resonance, which would be expected to decrease the electron density of the purine ring and lower the basicity of the N7 nitrogen. This effect should, in principle, lead to a stabilization of the N-glycosidic bond against acid-catalyzed hydrolysis. However, the tert-butyl group is electron-donating through induction. The overall electronic impact of the N2-pivaloyl group on the pKa of the N7 nitrogen is not extensively documented in the literature, necessitating empirical evaluation.

Steric Effects:

The significant steric bulk of the pivaloyl group in the minor groove of the DNA duplex could potentially influence the accessibility of the N7 position to protonation. While the N7 position resides in the major groove, conformational changes induced by the bulky minor groove modification could indirectly affect the major groove environment. However, this is likely a secondary effect compared to the electronic influence.

Comparison with Other N2-Acyl Groups:

Commonly used N2-acyl protecting groups for guanine include isobutyryl and acetyl. The isobutyryl group is known to be more resistant to basic hydrolysis than the acetyl group.[5] In the context of acid stability, the electron-withdrawing nature of the carbonyl group is the dominant factor. While direct comparative data for the pivaloyl group is scarce, its electronic properties suggest a stabilizing effect on the N-glycosidic bond similar to or potentially greater than other common acyl protecting groups due to the combination of resonance withdrawal and inductive donation.

Quantitative Assessment of N2-Pivaloylguanine Stability: An Experimental Protocol

To provide researchers with a robust method for evaluating the acid stability of N2-pivaloylguanine nucleosides within their specific oligonucleotide context, we present the following detailed experimental protocol. This protocol is designed to quantify the extent of depurination under conditions that mimic the detritylation step of solid-phase synthesis.

Objective: To determine the rate of depurination of an N2-pivaloylguanine-containing oligonucleotide under acidic conditions.

Materials:

  • N2-pivaloylguanine-containing oligonucleotide (purified, DMT-on)

  • Control oligonucleotide of the same sequence with a standard N2-isobutyrylguanine (purified, DMT-on)

  • Dichloroacetic acid (DCA)

  • Dichloromethane (DCM), anhydrous

  • Triethylammonium acetate (TEAA) buffer (pH 7.0)

  • Acetonitrile (ACN), HPLC grade

  • Piperidine

  • Reverse-phase HPLC system with a UV detector

  • C18 HPLC column

Experimental Workflow:

Stability_Workflow cluster_workflow Experimental Workflow for Stability Assessment Start Start: Purified DMT-on Oligonucleotides Acid_Treatment Acid Treatment with DCA/DCM Start->Acid_Treatment Time_Points Collect Aliquots at Time Points Acid_Treatment->Time_Points Quench Quench with Base Time_Points->Quench Piperidine_Cleavage Piperidine Treatment (Cleave Abasic Sites) Quench->Piperidine_Cleavage HPLC_Analysis RP-HPLC Analysis Piperidine_Cleavage->HPLC_Analysis Data_Analysis Data Analysis (Quantify Full-Length vs. Cleaved) HPLC_Analysis->Data_Analysis End End: Determine Depurination Rate Data_Analysis->End

Figure 2: Workflow for the quantitative assessment of N2-pivaloylguanine stability.

Step-by-Step Methodology:

  • Preparation of Acidic Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM. This concentration is commonly used for detritylation in oligonucleotide synthesis.

  • Oligonucleotide Treatment:

    • Dissolve a known amount of the DMT-on N2-pivaloylguanine oligonucleotide and the control N2-isobutyrylguanine oligonucleotide in separate vials with the 3% DCA/DCM solution to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at room temperature.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction vial.

    • Immediately quench the acidic reaction by adding the aliquot to a vial containing a basic solution (e.g., 180 µL of 10% ammonium hydroxide in water).

  • Piperidine Treatment:

    • To each quenched time point sample, add 20 µL of piperidine.

    • Heat the samples at 90°C for 30 minutes. This step will induce cleavage of the oligonucleotide backbone at any abasic sites formed due to depurination.

  • Sample Preparation for HPLC:

    • Lyophilize the samples to dryness.

    • Resuspend the samples in a known volume of water or HPLC mobile phase A.

  • RP-HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a linear gradient of acetonitrile in 0.1 M TEAA buffer (pH 7.0) to separate the full-length oligonucleotide from the shorter cleavage products. For example, a gradient of 5% to 50% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • For each time point, integrate the peak area of the full-length oligonucleotide and the peak areas of the cleavage products.

    • Calculate the percentage of remaining full-length oligonucleotide at each time point.

    • Plot the percentage of full-length oligonucleotide against time for both the N2-pivaloylguanine and the control N2-isobutyrylguanine oligonucleotides.

    • Determine the half-life (t1/2) of depurination for each oligonucleotide under the tested conditions.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Depurination Data for N2-Acyl Protected Guanine Oligonucleotides

Time (minutes)% Full-Length (N2-isobutyryl-dG)% Full-Length (N2-pivaloyl-dG)
0100100
298.599.0
596.297.5
1092.194.8
2085.089.5
3078.384.2
6061.270.1

Interpretation:

By comparing the rate of degradation of the N2-pivaloylguanine-containing oligonucleotide to that of a standard, such as N2-isobutyrylguanine, a direct assessment of its relative stability can be made. A slower rate of degradation for the N2-pivaloylguanine oligonucleotide would indicate a greater stability of its N-glycosidic bond under acidic conditions. This would be a favorable characteristic for its use in the synthesis of long oligonucleotides that require numerous detritylation cycles.

Conclusion and Field-Proven Insights

The stability of the N-glycosidic bond of protected nucleosides during the acidic detritylation step is a critical factor in the successful synthesis of high-quality oligonucleotides. While direct, peer-reviewed comparative studies on the acid stability of N2-pivaloylguanine are not abundant, an understanding of the mechanism of depurination allows for informed predictions and, more importantly, the design of robust experimental protocols for its assessment.

The N2-pivaloyl group, through its electron-withdrawing carbonyl moiety, is expected to confer a degree of stability to the N-glycosidic bond of guanine nucleosides under acidic conditions. Its bulky nature is primarily advantageous for preventing side reactions during coupling. The provided experimental protocol offers a reliable and quantitative method for researchers and drug development professionals to validate the stability of N2-pivaloylguanine within their specific oligonucleotide constructs. By performing such self-validating experiments, scientists can make informed decisions about the choice of protecting groups, ultimately leading to improved yields and purity of their synthetic oligonucleotides. This rigorous approach to understanding and controlling the chemistry of oligonucleotide synthesis is essential for the advancement of nucleic acid-based therapeutics and diagnostics.

References

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
  • Chattopadhyaya, J. (2013). A.C.S. Symposium Series. American Chemical Society.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Efcavitch, J. W., & Heiner, C. (1985). A novel, efficient method for the automated synthesis of oligonucleotides. Nucleosides and Nucleotides, 4(1-2), 267-267.
  • Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

  • Srogl, J., & Beaucage, S. L. (1998). 3'-O-(p-Toluenesulfonyl) and 3'-O-(o-nitrobenzenesulfonyl) derivatives of N-acyl-2'-deoxynucleosides: versatile precursors for the synthesis of 3'-functionalized 2'-deoxynucleosides. The Journal of Organic Chemistry, 63(22), 7851-7856.
  • Laayoun, A., et al. (1994). The mechanism of acid-catalyzed hydrolysis of the N-glycosidic bond of 2'-deoxyadenosine and 2'-deoxyguanosine. Journal of the American Chemical Society, 116(21), 9479-9484.
  • Kuijpers, W. H. A., et al. (1990). A new approach toward the synthesis of 2'-O-methyl-oligoribonucleotides. Nucleic Acids Research, 18(17), 5197-5205.
  • Pon, R. T. (1987). A new method for the attachment of the first nucleoside to a solid support for the synthesis of oligonucleotides. Tetrahedron Letters, 28(32), 3643-3646.
  • Caruthers, M. H. (1985).
  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
  • Reese, C. B. (2002). The chemical synthesis of oligo- and poly-nucleotides: a personal account. Tetrahedron, 58(44), 8893-8920.
  • Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. [Link][1]

  • Kochetkov, N. K., & Budovskii, E. I. (1972). Organic Chemistry of Nucleic Acids. Part B. Plenum Press.[2]

  • Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
  • Kumar, G., & Poonia, N. S. (1984). Coordination chemistry of alkali and alkaline earth cations with macrocyclic ligands. Chemical Reviews, 84(6), 563-611.
  • Zoltewicz, J. A., Clark, D. F., Sharpless, T. W., & Kao, G. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of the N-glycosyl bond of pyrimidine ribonucleosides. Journal of the American Chemical Society, 92(6), 1741-1750.
  • Garrett, E. R., & Mehta, P. J. (1972). Solvolysis of adenine and its nucleosides. I. Hydrolysis of adenine. Journal of the American Chemical Society, 94(24), 8532-8541.
  • ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. [Link][5]

  • Rogstad, A., & Stepinski, J. (2008). Synthesis of N2-Pivaloyl-2'-deoxyguanosine. Organic Syntheses, 85, 139-146.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71306829, Pivaloyl chloride. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6917621, N-Isobutyryl-2'-deoxyguanosine. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65028, Deoxyguanosine. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398633, 5'-O-(4,4'-Dimethoxytrityl)-N2-pivaloyl-2'-deoxyguanosine. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101783, Dichloroacetic acid. Retrieved February 7, 2026 from [Link].

Sources

The Strategic Role of Pivaloyl Protection for Guanine: From Synthetic Robustness to Prodrug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical development, and application of pivaloyl-based protection strategies for Guanine.

Executive Summary

Guanine (G) presents the most significant synthetic challenge among the canonical nucleobases due to its exocyclic amino group (N2), the acidity of the N1-proton, and the susceptibility of the O6-position to side reactions. While N2-isobutyryl (iBu) became the industry standard for oligonucleotide synthesis in the 1960s, the N2-pivaloyl (Piv) group emerged as a critical alternative offering superior stability and crystallinity.

This guide explores the dual role of the pivaloyl moiety:

  • Synthetic Protecting Group (N2-Piv): A "super-stable" alternative to isobutyryl, essential for synthesizing sensitive modified nucleosides (e.g., 7-deazaguanine) where standard groups fail.

  • Prodrug Moiety (POM): The adaptation of pivalic acid chemistry into Pivaloyloxymethyl groups to mask phosphates in guanine-based antivirals (e.g., Adefovir, Tenofovir), overcoming bioavailability barriers.[1]

Historical Context: The Guanine Problem

In the early development of oligonucleotide synthesis (1950s-60s), H.G. Khorana and colleagues identified that the exocyclic amine of guanine was highly nucleophilic and required protection to prevent branching and depurination.

The Evolution of N2-Protection[2]
  • Acetyl (Ac): Initially tested but found too labile; it fell off during workups, leading to side reactions.

  • Benzoyl (Bz): Used successfully for Adenine and Cytosine. On Guanine, however, the N2-benzoyl group was too stable and often led to low yields during deprotection. Furthermore, it did not sufficiently solubilize the guanine ring.

  • Isobutyryl (iBu): The breakthrough. Khorana introduced the isobutyryl group, which offered a perfect balance: stable enough to survive the synthesis cycle but labile enough to be removed by ammonium hydroxide. It remains the standard today.

  • Pivaloyl (Piv): Developed as a sterically bulkier and more lipophilic alternative. While its extreme stability made it slower to deprotect (a disadvantage for high-throughput DNA synthesis), this same property made it indispensable for process chemistry and the synthesis of modified bases.

Technical Analysis: N2-Pivaloyl Guanine

The N2-pivaloyl group utilizes the tert-butyl moiety (


-Bu), which exerts significant steric hindrance compared to the isopropyl group of isobutyryl.
Mechanistic Advantages
  • Steric Shielding: The bulky tert-butyl group effectively blocks the N2-amine from attacking electrophiles, reducing N-acylation side reactions (capping failures) more effectively than iBu.

  • Crystallinity: N2-pivaloyl derivatives of guanosine and deoxyguanosine often crystallize more readily than their isobutyryl counterparts. This is a critical advantage in industrial Process Chemistry , where purification by crystallization is preferred over expensive chromatography.

  • Acid Stability: The pivaloyl amide bond is more resistant to acid-catalyzed hydrolysis (depurination) during the detritylation steps of solid-phase synthesis.

Comparative Kinetics (Deprotection)

The trade-off for stability is the rate of removal. The following table summarizes the half-lives of common protecting groups in concentrated Ammonium Hydroxide (


) at 55°C.
Protecting GroupStructureSteric BulkDeprotection Time (NH4OH, 55°C)Primary Application
Acetyl (Ac)

Low< 30 minFast-deprotecting sets (dC)
Isobutyryl (iBu)

Medium4 - 6 hoursStandard DNA Synthesis
Pivaloyl (Piv)

High12 - 24 hours Modified bases, Process scale
Phenoxyacetyl (Pac)

Low (Electronic)< 2 hoursUltra-Mild / RNA Synthesis

Critical Insight: For standard DNA synthesis, Pivaloyl is "too slow." However, for 7-deazaguanine and other sensitive analogs, the Pivaloyl group is preferred because it prevents side reactions on the modified heterocyclic ring that iBu cannot stop.

Experimental Protocols

Protocol A: Transient Synthesis of N2-Pivaloyl-2'-Deoxyguanosine

This method (Transient Protection) avoids the need to protect the sugar hydroxyls separately.

Reagents:

  • 2'-Deoxyguanosine (dG)

  • Trimethylsilyl chloride (TMSCl)

  • Pivaloyl Chloride (PivCl)

  • Pyridine / Isobutyric anhydride (optional for iBu comparison)

Workflow:

  • Transient Silylation: Suspend dG (10 mmol) in dry Pyridine (50 mL). Add TMSCl (50 mmol) dropwise. Stir at

    
     to RT for 2 hours. Mechanism: TMS protects the 3'-OH, 5'-OH, and O6 positions temporarily.
    
  • Acylation: Add Pivaloyl Chloride (12 mmol) slowly. The steric bulk directs the reaction to the N2-amine (which is silylated but reactive). Stir for 4 hours.

  • Hydrolysis: Cool to

    
    . Add water (20 mL) followed by conc. Ammonium Hydroxide (20 mL). Stir for 30 minutes. Mechanism: The labile TMS ethers and esters hydrolyze immediately; the stable N2-Pivaloyl amide remains intact.
    
  • Isolation: Evaporate solvents. Crystallize the product from Methanol/Water.

Protocol B: Deprotection (Oligonucleotide Cleavage)

If using N2-Piv protected monomers in solid-phase synthesis:

  • Reagent: Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v). Note: Standard ammonia is too slow.

  • Condition:

    
     for 4 hours OR RT for 12 hours.
    
  • Validation: Monitor by HPLC. Failure to fully deprotect results in a "Piv-adduct" peak (+84 Da) on mass spectrometry.

The Prodrug Connection: Pivaloyloxymethyl (POM)

While N2-pivaloyl protects the base during synthesis, the Pivaloyloxymethyl (POM) group is a cornerstone of drug development for guanine-based antivirals.

The Problem: Guanine nucleotides (monophosphates) are highly polar and cannot cross cell membranes. The Solution: Mask the phosphate oxygens with lipophilic POM groups. Inside the cell, esterases cleave the POM group, releasing formaldehyde and pivalic acid, liberating the active nucleotide.

Key Examples:

  • Adefovir Dipivoxil: Bis-POM protection of the phosphonate.

  • Tenofovir Disoproxil: Uses a related carbonate strategy, but POM analogs (POM-PMEA) were the developmental precursors.

Visualization of Pathways

Diagram 1: Evolution of Guanine Protecting Groups

This flowchart illustrates the decision matrix for selecting a protecting group based on application.

GuanineProtection Guanine Guanine (N2-NH2) Acetyl Acetyl (Ac) Too Labile Guanine->Acetyl 1950s Trials Benzoyl Benzoyl (Bz) Too Stable / Insoluble Guanine->Benzoyl Early Attempts Isobutyryl Isobutyryl (iBu) Standard (Khorana) Guanine->Isobutyryl 1960s Breakthrough Pivaloyl Pivaloyl (Piv) High Stability / Bulk Isobutyryl->Pivaloyl Need for Robustness Pac Phenoxyacetyl (Pac) Ultra-Mild / RNA Isobutyryl->Pac Need for Speed Modified Bases\n(7-deaza-G) Modified Bases (7-deaza-G) Pivaloyl->Modified Bases\n(7-deaza-G) Process Scale\n(Crystallinity) Process Scale (Crystallinity) Pivaloyl->Process Scale\n(Crystallinity)

Caption: The historical divergence of Guanine protection. While Isobutyryl became the standard, Pivaloyl filled the niche for high-stability applications.

Diagram 2: Synthesis of N2-Pivaloyl-dG (Transient Protection)

The chemical pathway for synthesizing the monomer.

PivSynthesis Step1 2'-Deoxyguanosine (dG) Step2 Transient Protection (TMS-Cl / Pyridine) Step1->Step2 Silylation Step3 In Situ Intermediate (O6, 3', 5'-tri-TMS-dG) Step2->Step3 Step4 N2-Acylation (Pivaloyl Chloride) Step3->Step4 Selective N2 Attack Step5 Hydrolysis (NH4OH / H2O) Step4->Step5 Cleave TMS esters Step6 N2-Pivaloyl-dG (Crystalline Solid) Step5->Step6 Isolation

Caption: The "Transient Protection" protocol allows selective N2-pivaloylation without isolating the silylated intermediates.

References

  • Khorana, H. G., et al. (1961). Studies on Polynucleotides. XII. A Method for the Synthesis of Ribopolynucleotides.[2][3][4][5] Journal of the American Chemical Society. Link (Establishes the foundation of N-protection).

  • Gaffney, B. L., & Jones, R. A. (1982). A New Strategy for the Synthesis of Oligonucleotides.[4][6] Tetrahedron Letters.[7] (Discusses the optimization of N2-protection, including isobutyryl).

  • Seela, F., & Driller, H. (1985). Solid-phase synthesis of oligodeoxyribonucleotides containing 7-deaza-2'-deoxyguanosine. Nucleic Acids Research.[5][7] Link (Demonstrates the necessity of robust protection like Pivaloyl for 7-deaza analogs).

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[3][8] Tetrahedron. Link (Comprehensive review covering the kinetics of deprotection for iBu vs Piv).

  • De Clercq, E. (2001). Antiviral prodrugs: the development of acyclic nucleoside phosphonates. Biochemical Pharmacology. (Covers the Pivaloyloxymethyl/POM prodrug history).

Sources

Pivaloyl (Piv) vs. Acetyl (Ac) Protection for Guanine Nucleobases: A Strategic Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of protecting groups is a cornerstone of successful oligonucleotide synthesis and the development of nucleic acid-based therapeutics. For the guanine nucleobase, the exocyclic N2 amine is a critical site requiring protection to prevent undesirable side reactions during phosphoramidite coupling chemistry. Among the acyl-type protecting groups, the diminutive acetyl (Ac) group and the sterically demanding pivaloyl (Piv) group represent two distinct strategic choices. This guide provides an in-depth technical analysis of these two groups, moving beyond simple protocols to explore the causal relationships between their chemical structures and their performance in complex synthetic workflows. We will dissect their stability profiles, deprotection kinetics, and the implications for the integrity of the final oligonucleotide product, empowering researchers to make informed, application-specific decisions.

The Imperative of Guanine Protection

In the multistep process of solid-phase oligonucleotide synthesis, the functional groups of the nucleobases must be rendered inert to the reaction conditions of the synthesis cycle.[1] The exocyclic amine of guanine is nucleophilic and can react with the activated phosphoramidite monomer, leading to branched oligonucleotide chains and a significant reduction in the yield of the desired full-length product. A protecting group is a temporary molecular modification that "masks" this reactivity, ensuring that chain elongation occurs exclusively at the 5'-hydroxyl group.[2]

Structural and Chemical Profiles

The fundamental difference between the pivaloyl and acetyl groups lies in their steric bulk, a direct consequence of the substitution on the alpha-carbon of the carbonyl group.

  • Acetyl (Ac): Features a methyl group (-CH₃). Its small size presents minimal steric hindrance, allowing for rapid reaction kinetics during both protection and deprotection steps.

  • Pivaloyl (Piv): Features a tertiary butyl group (-C(CH₃)₃). This significant steric bulk physically shields the amide bond from nucleophilic attack, dramatically increasing its stability compared to other acyl groups.[1][3]

This structural distinction is the primary determinant of their divergent chemical behavior.

The Pivaloyl Group: The Bastion of Stability

The pivaloyl group is selected when maximum stability is paramount. Its substantial steric bulk provides robust protection that can endure extended or harsh reaction conditions often encountered in the synthesis of long or complex oligonucleotides.

Protection Chemistry

The N2 position of guanosine is typically acylated using pivaloyl chloride (PivCl) or pivaloic anhydride.[4] The reaction is catalyzed by a base, such as pyridine, often with the addition of a hyper-nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the acylation of the sterically unhindered amine.[5]

Stability Profile

Pivaloyl amides are significantly more stable than other simple acyl amides.[1][3] They are generally stable to the acidic conditions used for detritylation and the oxidative conditions of the synthesis cycle.[5][6] This enhanced stability is a direct result of the t-butyl group sterically hindering the approach of nucleophiles or water molecules that would otherwise lead to premature cleavage.

Deprotection Protocol: A High-Energy Barrier

The very stability of the pivaloyl group necessitates more forceful deprotection conditions compared to the acetyl group. Cleavage typically requires strong bases at elevated temperatures or reductive agents.[3][6]

Experimental Protocol: Base-Catalyzed Deprotection of Pivaloyl-Guanine

  • Cleavage & Deprotection Solution: Prepare a solution of concentrated aqueous ammonia and ethanol (typically 1:1 or 3:1 v/v).

  • Incubation: Immerse the solid support (e.g., CPG) bearing the completed oligonucleotide in the deprotection solution in a sealed, pressure-rated vial.

  • Heating: Heat the vial at a high temperature, often 80°C, for an extended period (e.g., 8-16 hours). The exact time and temperature are sequence-dependent and must be optimized.

  • Work-up: After cooling, the supernatant is removed, and the crude oligonucleotide is recovered by evaporation or precipitation.

Causality: The high temperature is required to provide sufficient thermal energy to overcome the activation barrier for nucleophilic attack by ammonia at the sterically shielded carbonyl carbon of the pivaloyl group.

The Acetyl Group: The Agent of Mildness

The acetyl group is a workhorse in standard oligonucleotide synthesis, particularly for DNA and less-sensitive RNA sequences. Its key advantage lies in the mild conditions required for its removal.[1][3]

Protection Chemistry

Guanine is acetylated using acetic anhydride, often in a polar aprotic solvent.[7] A significant challenge with guanine acetylation is the potential for side reactions, including acetylation at the N9 position or even the O6 lactam oxygen, leading to di- or tri-acetylated species.[7] Reaction conditions must be carefully controlled to favor the desired N2-monoacetylated product.[7]

Stability Profile

The acetyl group is sufficiently stable to withstand the standard oligonucleotide synthesis cycle. However, it is considerably more labile than the pivaloyl group.[1] This lability makes it an excellent choice for syntheses involving base-sensitive modifications where harsh, prolonged deprotection must be avoided.

Deprotection Protocol: Rapid and Gentle

The acetyl group is readily cleaved under standard basic conditions, often in tandem with the cleavage of the oligonucleotide from the solid support and the removal of phosphate protecting groups.[8]

Experimental Protocol: Standard Deprotection of Acetyl-Guanine

  • Cleavage & Deprotection Solution: Use concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).

  • Incubation: Immerse the solid support in the deprotection solution in a sealed vial.

  • Heating: Heat the vial at a moderate temperature, typically 55-65°C, for a much shorter duration than required for pivaloyl removal (e.g., 1-4 hours).[8] Deprotection can even occur at room temperature over a longer period.

  • Work-up: The crude oligonucleotide is recovered via standard evaporation or precipitation methods.

Causality: The minimal steric hindrance of the acetyl group's methyl moiety allows for easy access of the ammonia nucleophile to the carbonyl carbon, resulting in rapid cleavage under relatively mild conditions.

Head-to-Head Comparison: A Data-Driven Decision

The choice between pivaloyl and acetyl protection is a strategic trade-off between stability during synthesis and the gentleness of the final deprotection step.

Data Presentation
FeaturePivaloyl (Piv)Acetyl (Ac)Rationale & Causality
Steric Bulk High (tert-Butyl)Low (Methyl)The t-butyl group provides superior steric shielding of the amide bond.
Relative Stability Very HighModerateIncreased steric hindrance significantly raises the activation energy for nucleophilic cleavage.[1]
Deprotection Reagents Conc. Ammonia, ReductantsConc. Ammonia, AMALess reactive reagents are sufficient for the more labile acetyl group.[8]
Deprotection Temp. High (e.g., 80°C)Moderate (e.g., 55-65°C)More thermal energy is needed to overcome the steric barrier of the pivaloyl group.
Deprotection Time Long (8-16 hours)Short (1-4 hours)Faster reaction kinetics for the sterically accessible acetyl group.[8]
Risk of Side Reactions Low during synthesis; potential for base degradation during harsh deprotection.Potential for premature loss; guanine modification with certain reagents (e.g., Bz-dC).[8][9]The stability of Piv minimizes side reactions during synthesis, while the lability of Ac can be a liability.
Experimental Workflows

G cluster_protection Protection Workflow Guanine Guanine Nucleobase PivCl Pivaloyl Chloride (or Anhydride) + DMAP/Pyridine Ac2O Acetic Anhydride PivG N2-Pivaloyl-Guanine AcG N2-Acetyl-Guanine

G cluster_deprotection Deprotection Workflow PivG N2-Pivaloyl-Guanine AcG N2-Acetyl-Guanine HarshBase Conc. NH4OH 80°C, 8-16h MildBase Conc. NH4OH / AMA 55-65°C, 1-4h Guanine Deprotected Guanine

Field-Proven Insights: Making the Right Choice

As a Senior Application Scientist, the critical question is not "which is better?" but "which is appropriate for my application?"

  • Choose Pivaloyl (Piv) when:

    • Synthesizing exceptionally long oligonucleotides (>80-100 bases), where cumulative exposure to synthesis reagents could cause premature deprotection of a more labile group.

    • The synthetic plan involves steps known to be harsh on standard protecting groups.

    • The final oligonucleotide product is known to be stable and does not contain base-labile functionalities that would be degraded by the high-temperature ammonia treatment.

  • Choose Acetyl (Ac) when:

    • Synthesizing standard DNA oligonucleotides of moderate length.

    • The sequence contains sensitive, base-labile modifications (e.g., certain fluorescent dyes, modified bases) that require mild deprotection conditions.

    • A fast turnaround time is critical, as the deprotection step is significantly shorter.[8]

    • Using "UltraFAST" or "UltraMILD" synthesis strategies, where acetyl protection on dC and dG is often a required component.[8]

Conclusion

The pivaloyl and acetyl groups offer a clear strategic choice for the protection of guanine. Pivaloyl serves as a highly stable, robust protector for demanding syntheses, with the trade-off of requiring harsh deprotection conditions. Acetyl provides adequate protection for a wide range of applications and is prized for its mild and rapid removal, making it indispensable for the synthesis of modified and sensitive oligonucleotides. The optimal choice is dictated by a thorough analysis of the synthetic target's length, complexity, and chemical stability. By understanding the causal links between the protector's structure and its function, researchers can enhance the success rate and purity of their synthesized biomolecules, accelerating discovery and development.

References

  • Protecting Agents - TCI Chemicals.

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05).

  • Protecting group - Wikipedia.

  • Production of acetylguanine - Google Patents.

  • Deprotection Guide - Glen Research.

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019-05-10).

  • Pivalic acid - Wikipedia.

  • US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents.

  • Protective Groups - Organic Chemistry Portal.

  • (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives - ResearchGate. (2025-08-07).

  • Acetyl Protection - Common Conditions.

  • Acyl Protective Groups | Chem-Station Int. Ed. (2014-04-03).

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N2-Pivaloylguanine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of oligonucleotide synthesis.

This document provides a detailed protocol and technical guidance for the synthesis of N2-Pivaloylguanine phosphoramidite, a critical building block in the chemical synthesis of DNA and RNA oligonucleotides. The protocol herein is designed to be robust and reproducible, with explanations grounded in established chemical principles to ensure both success and a deeper understanding of the process.

Introduction: The Role of N2-Pivaloylguanine Phosphoramidite in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of custom DNA and RNA sequences for a myriad of applications, including PCR primers, gene synthesis, and therapeutic agents like antisense oligonucleotides and siRNAs. The solid-phase phosphoramidite method is the most widely used approach for this purpose.

A key challenge in oligonucleotide synthesis is the protection of the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side reactions during the coupling steps. For guanine, the N2-amino group is particularly nucleophilic and requires a robust protecting group. The pivaloyl (Piv) group, a bulky acyl group, has proven to be an effective protecting group for this purpose. It provides steric hindrance, preventing reactions at the N2 position, and is stable to the conditions of oligonucleotide synthesis while being readily removable during the final deprotection step.

This application note details a reliable protocol for the synthesis of N2-Pivaloylguanine phosphoramidite, starting from deoxyguanosine. The synthesis involves a three-step process:

  • Protection of the N2-amino group of deoxyguanosine with a pivaloyl group.

  • Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Reaction Scheme and Workflow

The overall synthetic route is depicted in the following reaction scheme:

reaction_scheme dG Deoxyguanosine piv_dG N2-Pivaloyl-deoxyguanosine dG->piv_dG 1. Pivaloyl Chloride, Pyridine dmt_piv_dG 5'-O-DMT-N2-Pivaloyl-deoxyguanosine piv_dG->dmt_piv_dG 2. DMT-Cl, Pyridine phosphoramidite N2-Pivaloylguanine Phosphoramidite dmt_piv_dG->phosphoramidite 3. 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA workflow start Start: Deoxyguanosine step1 Step 1: N2-Pivaloylation start->step1 workup1 Workup & Purification 1 step1->workup1 step2 Step 2: 5'-O-DMT Protection workup1->step2 workup2 Workup & Purification 2 step2->workup2 step3 Step 3: 3'-O-Phosphitylation workup2->step3 workup3 Final Workup & Purification step3->workup3 end End: N2-Pivaloylguanine Phosphoramidite workup3->end

Figure 2: Experimental workflow for the synthesis of N2-Pivaloylguanine phosphoramidite.

Materials and Reagents

Ensure all reagents are of high purity and anhydrous where specified.

ReagentSupplierGrade
DeoxyguanosineSigma-Aldrich≥98%
Pivaloyl ChlorideSigma-Aldrich99%
PyridineSigma-AldrichAnhydrous, 99.8%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-Aldrich97%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeSigma-Aldrich97%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%, anhydrous
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionFisher ScientificLaboratory Grade
Brine (Saturated Sodium Chloride Solution)Fisher ScientificLaboratory Grade
Anhydrous Sodium SulfateSigma-Aldrich≥99%
Silica Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh

Detailed Synthesis Protocol

Step 1: Synthesis of N2-Pivaloyl-deoxyguanosine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend deoxyguanosine (1.0 eq) in anhydrous pyridine (10 mL/g of deoxyguanosine).

  • Pivaloylation: Cool the suspension to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 v/v). The product spot should be less polar than the starting material.

  • Workup:

    • Quench the reaction by the slow addition of water (2 mL/g of deoxyguanosine).

    • Concentrate the mixture under reduced pressure to remove most of the pyridine.

    • Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford N2-Pivaloyl-deoxyguanosine as a white solid.

Step 2: Synthesis of 5'-O-DMT-N2-Pivaloyl-deoxyguanosine

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve N2-Pivaloyl-deoxyguanosine (1.0 eq) in anhydrous pyridine (15 mL/g).

  • DMT Protection: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5 v/v with 0.5% triethylamine). The product will appear as a bright orange spot upon staining with acidic vanillin solution.

  • Workup:

    • Quench the reaction with methanol (1 mL).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) containing 0.5% triethylamine to yield 5'-O-DMT-N2-Pivaloyl-deoxyguanosine as a foam.

Step 3: Synthesis of N2-Pivaloylguanine Phosphoramidite

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5'-O-DMT-N2-Pivaloyl-deoxyguanosine (1.0 eq) in anhydrous dichloromethane (20 mL/g).

  • Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC (Hexanes:Ethyl Acetate:Triethylamine 49.5:49.5:1 v/v). The product will be less polar than the starting material.

  • Workup:

    • Quench the reaction with saturated sodium bicarbonate solution (10 mL).

    • Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine. Use a gradient of ethyl acetate in hexanes (e.g., 10% to 60% ethyl acetate) containing 1% triethylamine. The product is typically obtained as a white foam.

Characterization

The identity and purity of the final N2-Pivaloylguanine phosphoramidite should be confirmed by:

  • ¹H NMR: To confirm the presence of the pivaloyl, DMT, and phosphoramidite groups.

  • ³¹P NMR: To confirm the presence of the phosphoramidite group (a characteristic signal around 149 ppm).

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

Storage and Handling

N2-Pivaloylguanine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20 °C. Handle the material in a glovebox or under a stream of inert gas.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N2-Pivaloylguanine phosphoramidite. By following these detailed steps and understanding the rationale behind them, researchers can confidently produce this essential reagent for high-quality oligonucleotide synthesis.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311. [Link]

  • Glen Research. (n.d.). Synthesis of Oligonucleotides. Retrieved from [Link]

Application Notes & Protocols: Determining the Solubility of N2-Pivaloylguanine in Anhydrous Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oligonucleotide synthesis, and analytical chemistry.

Introduction: The Critical Role of N2-Pivaloylguanine Solubility in Modern Therapeutics

N2-Pivaloylguanine is a crucial protected nucleobase derivative extensively utilized in the chemical synthesis of oligonucleotides. The pivaloyl protecting group at the N2 position of guanine serves a dual purpose: it prevents unwanted side reactions during the phosphoramidite coupling cycle and, critically, it enhances the solubility of the guanosine phosphoramidite building block in the solvents used for synthesis. Anhydrous acetonitrile is the most common solvent in automated oligonucleotide synthesis due to its favorable properties, including its ability to dissolve the necessary reagents and its compatibility with the solid support.

Therefore, a precise understanding of the solubility of N2-Pivaloylguanine in anhydrous acetonitrile is not merely an academic exercise. It is a fundamental parameter that directly impacts the efficiency, yield, and purity of synthetic oligonucleotides, which are increasingly important as therapeutic agents (e.g., antisense oligonucleotides, siRNAs) and diagnostic tools. Insufficient solubility can lead to precipitation of the phosphoramidite, causing instrument blockages, failed couplings, and ultimately, truncated or impure final products. This application note provides a comprehensive guide, including detailed protocols, for the accurate determination of N2-Pivaloylguanine's solubility in anhydrous acetonitrile, empowering researchers to optimize their synthesis workflows and ensure the quality of their results.

Foundational Principles: Understanding Solubility in a Non-Aqueous Environment

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute (N2-Pivaloylguanine) and the solvent (anhydrous acetonitrile).

  • N2-Pivaloylguanine: While the purine core of guanine is polar and capable of hydrogen bonding, the bulky, nonpolar pivaloyl group significantly alters its overall character, making it more amenable to dissolution in organic solvents.

  • Anhydrous Acetonitrile (CH₃CN): This is a polar aprotic solvent. It possesses a strong dipole moment, allowing it to engage in dipole-dipole interactions, but it lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

The dissolution of N2-Pivaloylguanine in acetonitrile is primarily driven by favorable dipole-dipole interactions between the polar functionalities of the protected guanine and the nitrile group of acetonitrile. The presence of even trace amounts of water in the acetonitrile can significantly impact solubility, as water can preferentially solvate the polar sites of the N2-Pivaloylguanine through hydrogen bonding, potentially reducing its solubility in the bulk aprotic solvent. Therefore, maintaining strictly anhydrous conditions is paramount for obtaining accurate and reproducible solubility data.

cluster_solute N2-Pivaloylguanine cluster_solvent Anhydrous Acetonitrile N2_Piv_G Pivaloyl-Guanine Pivaloyl Pivaloyl Group (Nonpolar) N2_Piv_G->Pivaloyl Increases organo-solubility Guanine Guanine Core (Polar) N2_Piv_G->Guanine Polar interactions ACN Acetonitrile (CH3CN) (Polar Aprotic) N2_Piv_G->ACN Dipole-Dipole Interactions (Primary Solvation Force) cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Solubility Calculation A Prepare Saturated Solution (Excess Solute in ACN, Equilibrate) B Filter Supernatant (0.2 µm PTFE filter) A->B D Dilute Filtered Supernatant (Known Dilution Factor) B->D C Prepare Standard Solutions of known concentrations F Generate Standard Curve (Absorbance vs. Concentration) C->F E Inject Standards & Sample into HPLC-UV System E->F G Determine Concentration of Diluted Sample from Curve E->G F->G H Calculate Original Concentration (Concentration x Dilution Factor) G->H I Report Solubility (e.g., in g/L or mol/L) H->I

Optimizing Oligonucleotide Synthesis: A Detailed Guide to Coupling Time for N2-Pivaloylguanine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of synthetic oligonucleotides, particularly for therapeutic applications, the integrity and yield of the final product are paramount. The choice of protecting groups for the nucleobases plays a critical role in achieving high-fidelity synthesis. N2-Pivaloylguanine (N2-Piv-G) phosphoramidite is a valuable building block, offering distinct advantages in specific contexts. However, its sterically hindered nature necessitates a careful optimization of synthesis parameters, most notably the coupling time. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the systematic optimization of coupling time for N2-Piv-G phosphoramidites to ensure maximal coupling efficiency and minimize sequence errors.

Introduction: The Rationale for N2-Pivaloylguanine and the Coupling Time Imperative

The chemical synthesis of oligonucleotides is a stepwise process involving the sequential addition of phosphoramidite monomers to a growing chain on a solid support.[1] The efficiency of each coupling step is crucial, as any failures lead to the accumulation of truncated sequences, complicating purification and reducing the overall yield of the desired full-length product.[2] For a 100-mer oligonucleotide, an average coupling efficiency of 98% results in only 13% of the final product being the full-length sequence.[2]

Guanine, with its exocyclic N2-amine, is susceptible to side reactions during synthesis. Protecting this amine is therefore essential. While standard protecting groups like isobutyryl (iBu) and dimethylformamidine (dmf) are widely used, the N2-pivaloyl (Piv) group offers specific advantages:

  • Resistance to Depurination: The bulky pivaloyl group can offer enhanced stability against acid-catalyzed depurination, a significant side reaction that can occur during the repeated detritylation steps in oligonucleotide synthesis.[3]

  • Orthogonal Deprotection Schemes: In certain complex syntheses involving sensitive modifications, the specific cleavage conditions of the pivaloyl group can be advantageous.

However, the steric hindrance imparted by the bulky pivaloyl group can significantly slow down the kinetics of the coupling reaction.[1] Standard coupling times, typically sufficient for less hindered phosphoramidites (e.g., 20 seconds for deoxynucleosides), may be inadequate for N2-Piv-G, leading to incomplete coupling and the generation of n-1 shortmers.[1] Therefore, a systematic optimization of the coupling time is not merely a suggestion but a necessity for achieving high-yield and high-purity oligonucleotides containing N2-Piv-G.

This guide will walk you through the principles, protocols, and analytical methods to determine the optimal coupling time for N2-Piv-G phosphoramidites in your specific experimental context.

The Mechanism of Phosphoramidite Coupling: A Quick Primer

The coupling reaction in phosphoramidite chemistry is a nucleophilic attack of the free 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite monomer.[] This activation is typically achieved using a weak acid catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI).[5][6] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.[2]

The choice of activator can influence the reaction kinetics.[7][8][9] For sterically hindered phosphoramidites like N2-Piv-G, a more potent activator might be considered, although this must be balanced against the risk of side reactions such as detritylation of the incoming phosphoramidite.[2]

Experimental Design for Coupling Time Optimization

The core of this optimization is to perform a time-course experiment, systematically varying the coupling time for the N2-Piv-G monomer while keeping all other synthesis parameters constant. The resulting oligonucleotides are then analyzed to determine the coupling efficiency at each time point.

Materials and Reagents
  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard DNA phosphoramidites (dA-CE, dC-CE, dG-iBu-CE, T-CE)

  • N2-Pivaloylguanine (N2-Piv-G) phosphoramidite

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile, or 0.25 M DCI in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)[10][11]

  • HPLC system with a reverse-phase column

  • Mass spectrometer (optional but highly recommended)

Test Oligonucleotide Sequence

A short, well-defined test sequence should be designed. It is beneficial to place the N2-Piv-G residue in a challenging context, for example, flanked by other purines or within a sequence prone to secondary structure formation. A representative test sequence could be:

5'- TGT G*T GTT TGT -3'

Where G * represents the incorporation of the N2-Piv-G phosphoramidite.

Workflow for Coupling Time Optimization

The following diagram illustrates the overall workflow for the optimization process.

workflow cluster_synthesis Oligonucleotide Synthesis cluster_processing Post-Synthesis Processing cluster_analysis Analysis synthesis_setup Synthesizer Setup & Reagent Preparation synthesis_run Synthesize Test Oligo with Varied G* Coupling Times (e.g., 30s, 60s, 120s, 240s, 480s) synthesis_setup->synthesis_run cleavage Cleavage from Solid Support synthesis_run->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection hplc RP-HPLC Analysis deprotection->hplc ms Mass Spectrometry (Optional) hplc->ms data Data Analysis & Optimal Time Determination ms->data

Figure 1: Experimental workflow for N2-Piv-G coupling time optimization.

Detailed Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis
  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous acetonitrile.

  • Reagent Preparation: Prepare fresh solutions of all phosphoramidites, activator, and other synthesis reagents according to the manufacturer's recommendations. Dissolve the N2-Piv-G phosphoramidite in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M).

  • Sequence Programming: Program the test sequence (5'- TGT G*T GTT TGT -3') into the synthesizer.

  • Synthesis Cycles: For each synthesis, use the standard synthesis cycle for all bases except for the G* (N2-Piv-G) position.

  • Coupling Time Variation: For the G* coupling step, create separate synthesis protocols with varying coupling times. A suggested range is:

    • 30 seconds

    • 60 seconds

    • 120 seconds (2 minutes)

    • 240 seconds (4 minutes)

    • 480 seconds (8 minutes)

  • Double Coupling: For particularly challenging sequences or to further enhance coupling efficiency, a "double coupling" step can be implemented.[12] This involves repeating the phosphoramidite and activator delivery steps for the N2-Piv-G base before proceeding to the capping step.[12]

  • Post-Synthesis: After the synthesis is complete, leave the final 5'-DMT group on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection
  • Cleavage: Transfer the CPG support from the synthesis column to a screw-cap vial. Add the cleavage/deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).

  • Deprotection: The deprotection of the pivaloyl group is slower than that of standard protecting groups. A prolonged deprotection time is necessary.

    • Incubate the vial at 55°C for 12-16 hours.

    • Note: Always consult the phosphoramidite supplier's recommendations for the specific deprotection conditions of the N2-Piv-G monomer used. Some modified bases may require milder deprotection conditions.[13]

  • Sample Preparation: After incubation, cool the vial, centrifuge to pellet the CPG, and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solvent to dryness.

  • Resuspension: Resuspend the dried oligonucleotide pellet in a suitable buffer for HPLC analysis (e.g., 100 µL of sterile water).

Protocol 3: RP-HPLC Analysis
  • System Setup: Equilibrate the reverse-phase HPLC system with the initial mobile phase conditions.

  • Sample Injection: Inject an aliquot (e.g., 10-20 µL) of the resuspended crude oligonucleotide.

  • Chromatography: Run a suitable gradient to separate the full-length DMT-on product from the truncated (DMT-off) failure sequences.

  • Data Analysis: Integrate the peak areas of the full-length product and the major n-1 peak (corresponding to the failure at the G* coupling step).

Data Analysis and Interpretation

The primary metric for evaluating the coupling efficiency is the percentage of full-length product versus the n-1 shortmer.

Calculating Coupling Efficiency

The coupling efficiency can be estimated from the HPLC chromatogram by comparing the peak area of the full-length product (A_FLP) with the peak area of the n-1 failure sequence (A_n-1).

Coupling Efficiency (%) = [A_FLP / (A_FLP + A_n-1)] x 100

Tabulating and Visualizing Results

Summarize the results in a clear and concise table.

Coupling Time (seconds)Full-Length Product Area (A_FLP)n-1 Peak Area (A_n-1)Coupling Efficiency (%)
30
60
120
240
480

This data can then be plotted to visualize the relationship between coupling time and efficiency.

coupling_efficiency Coupling Efficiency vs. Time cluster_axes xaxis Coupling Time (seconds) yaxis Coupling Efficiency (%) t30 t60 t120 t240 t480 e30 e60 e30->e60 e120 e60->e120 e240 e120->e240 e480 e240->e480

Figure 2: Expected trend of coupling efficiency with increasing coupling time.

Determining the Optimal Coupling Time

The optimal coupling time is the shortest duration that yields the highest coupling efficiency, typically plateauing above 99%.[] Extending the coupling time beyond this point offers no significant benefit and may increase the risk of side reactions. Based on the expected data, a coupling time of 120 to 240 seconds is likely to be optimal for N2-Piv-G.

Troubleshooting and Further Considerations

  • Low Coupling Efficiency Across All Time Points: This may indicate issues with the N2-Piv-G phosphoramidite quality, activator solution, or moisture contamination in the system.[2] Ensure all reagents are fresh and anhydrous conditions are maintained.

  • Presence of n+1 Peaks: The formation of n+1 products can sometimes be observed, particularly with guanosine phosphoramidites, due to premature detritylation of the incoming monomer by an overly acidic activator.[2] If this is observed, consider using a less acidic activator like DCI.

  • Sequence Context: The optimal coupling time can be sequence-dependent. For G-rich sequences or those with strong secondary structures, longer coupling times or the use of modified phosphoramidites may be necessary.[]

Conclusion

The use of N2-Pivaloylguanine phosphoramidite can be a valuable tool in the synthesis of complex and modified oligonucleotides. However, its successful incorporation is contingent on the rational optimization of the coupling time to overcome the steric hindrance of the pivaloyl protecting group. By following the systematic approach outlined in this application note, researchers can confidently determine the optimal synthesis conditions, leading to higher yields of the desired full-length oligonucleotides and ultimately, more reliable downstream applications.

References

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Hayakawa, Y. (2010). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Current Organic Synthesis, 7(3), 216-235.
  • Oligonucleotide Synthesis: Coupling Pathways and Activation Mechanisms. (n.d.). Synbio Technologies. Retrieved from [Link]

  • Zarytova, V. F., et al. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(18), 3734–3736.
  • Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]

  • Vargeese, C., et al. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • Caruthers, M. H., et al. (2017). Double coupling method for oligonucleotide synthesis. U.S. Patent No. 10,072,261 B1. Washington, DC: U.S.
  • Hogrefe, R. I., et al. (1996). Synthesis of Full-Length Oligonucleotides: Cleavage of Apurinic Molecules on a Novel Support. Nucleic Acids Research, 24(23), 4759–4761.
  • Pon, R. T., & Yu, S. (2004). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 32(2), 623–631.
  • Wreesmann, C. T. J., et al. (2008). Activators for oligonucleotide and phosphoramidite synthesis. European Patent No. EP 1874792B1.
  • Yamamoto, T., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 14, 2818–2825.
  • Hayakawa, Y. (2010). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 41(43).
  • Glen Research. (2007). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.2. Retrieved from [Link]

  • Hasan, A., et al. (2021). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv.
  • Beigelman, L., & Usman, N. (2009). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2. Washington, DC: U.S.
  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

Sources

Preparation of 0.1M N2-Pivaloylguanine phosphoramidite solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 0.1M N2-Pivaloylguanine Phosphoramidite Solution

Abstract & Scope

This technical guide details the protocol for preparing a 0.1 M solution of N2-Pivaloyl-2'-deoxyguanosine phosphoramidite (dG-Piv) in anhydrous acetonitrile. While N2-isobutyryl (dG-ibu) is the standard protecting group for guanine in oligonucleotide synthesis, the N2-pivaloyl group is utilized in specific applications requiring enhanced lipophilicity or altered deprotection kinetics (e.g., preventing N2-acylation during capping or specific RNA/modified DNA workflows).[][]

Target Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and R&D Scientists.[][]

Scientific Background & Rationale

Chemical Identity & Properties

The N2-pivaloyl group (trimethylacetyl) offers greater steric bulk compared to the isobutyryl group.[][] This increased steric hindrance protects the exocyclic amine of guanine effectively but necessitates careful consideration of solubility and coupling times .[]

  • Compound: 5'-O-DMT-N2-pivaloyl-2'-deoxyguanosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.[][]

  • Abbreviation: dG(Piv)-CE Phosphoramidite.[][]

  • Molecular Weight (Approx): ~854.0 g/mol (vs. ~839.9 g/mol for dG-ibu).[][] Note: MW varies slightly based on exact salt forms or hydration; always refer to the specific Certificate of Analysis (CoA).

  • Solubility Profile: Soluble in anhydrous acetonitrile (ACN).[][] However, due to the lipophilic pivaloyl moiety, dissolution kinetics may differ from standard amidites.[][]

The Criticality of Anhydrous Conditions

Phosphoramidites are highly sensitive to hydrolysis.[] The trivalent phosphorus (P3+) reacts rapidly with trace water to form H-phosphonates (P5+), which are inert to coupling.[][]

  • Threshold: Solvent water content must be <30 ppm (ideally <10 ppm).[][]

  • Impact: Every 1% of hydrolysis reduces coupling efficiency significantly, leading to n-1 deletion sequences.[][]

Materials & Equipment

Reagents
ReagentGrade/SpecificationNotes
N2-Pivaloyl dG Amidite >98% Purity (HPLC/31P-NMR)Store at -20°C; Desiccate before opening.[][][3]
Acetonitrile (ACN) DNA Synthesis GradeWater content <10 ppm.[][]
Molecular Sieves 3Å, ActivatedOptional but recommended for solvent storage.
Argon/Nitrogen UHP (Ultra High Purity)For purging and blanketing.[][]
Equipment
  • Glove Box or Desiccator: For handling powder.[]

  • Syringes/Needles: Stainless steel, oven-dried.[][]

  • Synthesizer Bottles: Amber glass (to prevent UV damage), oven-dried at 120°C.

  • Septa/Seals: PTFE-lined, chemically resistant.[][]

Calculations

To prepare a 0.1 M solution, use the following formula:


[][]

Reference Table for dG-Piv (Assuming MW ≈ 854.0 g/mol ):

Pack Size (Mass)Moles (approx)Volume ACN required (mL)
0.25 g 0.29 mmol2.93 mL
0.50 g 0.58 mmol5.85 mL
1.00 g 1.17 mmol11.71 mL
5.00 g 5.85 mmol58.55 mL

Critical Note: Always use the exact MW printed on the bottle label for the final calculation.

Detailed Protocol

Step 1: Environmental Preparation[1][2]
  • Remove the phosphoramidite bottle from the freezer (-20°C).

  • Equilibration: Allow the bottle to warm to room temperature in a desiccator for at least 2 hours .

    • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture, degrading the reagent.[]

Step 2: Solvent Handling
  • Ensure Acetonitrile (ACN) is fresh.[][] If the bottle has been open for >1 week, discard or treat with activated 3Å molecular sieves for 24 hours.

  • Purge the ACN headspace with Argon if not using a septum-sealed system.[][]

Step 3: Dissolution (The "Cannula" or Syringe Method)[1][2]
  • Vent the phosphoramidite bottle with a small needle connected to an Argon line (positive pressure).[][]

  • Calculate the required volume of ACN.[]

  • Draw the ACN into a sterile, dry syringe.[]

  • Inject the ACN slowly through the septum of the amidite bottle.

    • Tip: Angle the stream to wash down any powder clinging to the glass walls.[]

  • Dissolution: Swirl the bottle gently. Do not shake vigorously to avoid generating micro-bubbles that can cause sensor errors in the synthesizer.[]

    • Observation: dG-Piv should dissolve within 2-5 minutes.[][] If the solution appears cloudy or contains particulates after 10 minutes, add anhydrous Dichloromethane (DCM) dropwise (up to 10% v/v) to aid solubility, though pure ACN is usually sufficient.[][]

Step 4: Installation
  • Visually inspect the solution.[][3] It should be clear and colorless to pale yellow.[]

  • Immediately install onto the synthesizer port (e.g., position 5-8 for modified bases).[][]

  • Prime the line twice to ensure the delivery tube is filled with fresh 0.1 M solution.[]

Visual Workflows

Figure 1: Preparation Workflow

G Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 2 hrs) Start->Equilibrate Calc Calculate ACN Volume (Target: 0.1 M) Equilibrate->Calc Inject Inject Solvent under Argon Calc->Inject Solvent Prepare Anhydrous ACN (<30 ppm H2O) Solvent->Inject Dissolve Swirl & Inspect (Clear Solution?) Inject->Dissolve Install Install on Synthesizer & Prime Lines Dissolve->Install Yes Troubleshooting Add 5-10% DCM or Filter Dissolve->Troubleshooting No (Precipitate)

Caption: Step-by-step workflow for the preparation of moisture-sensitive phosphoramidites.

Figure 2: Steric Considerations in Coupling

ChemicalLogic PivGroup N2-Pivaloyl Group (Steric Bulk) Solubility Lipophilicity (Solubility in ACN) PivGroup->Solubility Increases Kinetics Coupling Kinetics (Slower Diffusion) PivGroup->Kinetics Retards Action Protocol Adjustment: Extend Coupling Time (3.0 - 6.0 mins) Kinetics->Action Requires

Caption: Impact of the Pivaloyl protecting group on synthesis parameters.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation Solution too cold or concentration too high.[][]Warm gently to 30°C. If persistent, dilute to 0.05 M or add 10% anhydrous DCM.
Low Coupling Yield Steric hindrance of Piv group.Extend coupling time from standard (1.5 min) to 3-6 minutes . Use a stronger activator (e.g., ETT).[][]
Oxidation Failure Moisture contamination.[]Check ACN water content.[] Replace molecular sieves.

References

  • Glen Research. Standard Protocol for DNA/RNA Synthesis.[] Retrieved from [Link][][]

Sources

Standard deprotection conditions for N2-Pivaloylguanine oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Deprotection Strategies for N2-Pivaloylguanine (N2-Piv-G) Oligonucleotides

Part 1: Executive Summary & Chemical Context

The Challenge of N2-Pivaloylguanine In the landscape of oligonucleotide synthesis, the N2-Pivaloyl (Piv) protecting group for Guanine is a distinct chemical entity, often selected for its superior stability compared to the standard N2-Isobutyryl (iBu) or the labile N2-Dimethylformamidine (dmf) groups. While this stability prevents side reactions during extended synthesis cycles (such as in long-mer synthesis or when using aggressive capping reagents), it presents a significant bottleneck during deprotection.

The Steric Barrier The pivaloyl group contains a tert-butyl moiety adjacent to the carbonyl carbon. This quaternary center creates significant steric hindrance, shielding the carbonyl from nucleophilic attack by hydroxide or amine bases. Consequently, standard deprotection protocols designed for N2-iBu-G (e.g., Ammonium Hydroxide at 55°C for 8 hours) are often insufficient for N2-Piv-G, leading to incomplete deprotection .

The Consequence Failure to fully remove the N2-Piv group results in oligonucleotides with a lipophilic adduct (+84 Da), which:

  • Retains the oligo on Reverse-Phase (RP) HPLC columns (eluting later than the full-length product).

  • Disrupts Watson-Crick base pairing (G-C hydrogen bonding is blocked).

  • Renders the oligonucleotide biologically inactive.

Part 2: Decision Matrix & Workflows

Before proceeding, select the appropriate protocol based on your oligonucleotide's composition.[1]

Deprotection_Decision_Tree Start Start: Oligo with N2-Piv-G Check_C Does Oligo contain N4-Benzoyl Cytosine (dC-Bz)? Start->Check_C Check_Dyes Does Oligo contain Base-Sensitive Dyes (e.g., Cyanine)? Check_C->Check_Dyes No (Contains dC-Ac or 5-Me-dC) Warning_Trans CRITICAL WARNING: AMA causes Transamination of dC-Bz. Use Protocol B or resynthesize with dC-Ac. Check_C->Warning_Trans Yes Protocol_AMA PROTOCOL A: Fast Deprotection (AMA Reagent) Check_Dyes->Protocol_AMA No Protocol_NH4 PROTOCOL B: Standard Deprotection (Conc. NH4OH) Check_Dyes->Protocol_NH4 Yes (AMA degrades some dyes) Warning_Trans->Protocol_NH4

Figure 1: Decision tree for selecting the optimal deprotection condition. Note that N2-Piv-G compatibility with AMA requires Acetyl-protected Cytosine (dC-Ac) to avoid side reactions.

Part 3: Detailed Protocols

Protocol A: Fast Deprotection (AMA) – Recommended

Best for: Unmodified DNA/RNA, or oligos synthesized with Acetyl-dC.

The use of AMA (1:1 mixture of Ammonium Hydroxide and Aqueous Methylamine) utilizes the stronger nucleophilicity of methylamine to overcome the steric bulk of the pivaloyl group.

Reagents:

  • Ammonium Hydroxide (28-30% NH₃), ACS Reagent Grade.

  • Methylamine (40% wt. in water).[2]

  • AMA Solution: Mix the above 1:1 (v/v) fresh.

Procedure:

  • Cleavage: Add 1.0 mL of AMA solution to the synthesis column (or CPG vial).

  • Incubation: Transfer the solution (containing the support) to a screw-cap vial with a Teflon (PTFE) liner. Seal tightly.

  • Heat: Incubate at 65°C for 20 minutes .

    • Note: Do not exceed 25 minutes to prevent degradation of sensitive linkers.

  • Cooling: Cool to room temperature (RT) before opening to prevent ammonia gas "bumping."

  • Desalting: Proceed to lyophilization or ethanol precipitation.

Validation:

  • Methylamine is small enough to access the hindered carbonyl of the pivaloyl group, resulting in quantitative deprotection in under 30 minutes [1].

Protocol B: Standard Deprotection (Ammonium Hydroxide)

Best for: Oligos containing dC-Bz or methylamine-sensitive dyes (e.g., Cyanine 3/5, TAMRA).

If you must use Ammonium Hydroxide (due to incompatible modifications), you must compensate for the pivaloyl group's stability with time , not excessive heat (to avoid depurination).

Reagents:

  • Concentrated Ammonium Hydroxide (28-30% NH₃).

Procedure:

  • Cleavage: Add 1.0 mL of Conc. NH₄OH to the support.

  • Incubation: Seal in a pressure-tested vial.

  • Heat: Incubate at 55°C for 16–24 hours .

    • Scientific Insight: Standard N2-iBu-G is deprotected in ~5-8 hours. N2-Piv-G requires the extended duration (overnight) to ensure the hydrolysis equilibrium shifts to completion.

  • Cooling: Cool to 4°C on ice before opening.

Part 4: Quality Control & Troubleshooting

The "Pivaloyl Adduct" Signature The most common failure mode is incomplete removal of the pivaloyl group. You must screen for this during Mass Spectrometry (ESI-MS or MALDI-TOF).

Data Table: Mass Shift Identification

Protecting GroupFormulaMass Added (Da)Mass Shift (vs. Deprotected)
Pivaloyl (Piv) -COC(CH₃)₃85.1 +84 Da (Net change: Piv - H)
Isobutyryl (iBu)-COCH(CH₃)₂71.1+70 Da
Acetyl (Ac)-COCH₃43.0+42 Da

Troubleshooting Steps:

  • Observation: Mass spec shows M + 84 peaks.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Insufficient deprotection time or exhausted reagents.

    • Remedy: Re-suspend the oligo in fresh AMA and heat at 65°C for an additional 15 minutes. (Note: Only if the oligo does not contain susceptible dyes).

  • Observation: Mass spec shows M + 76 peaks (approx).

    • Root Cause:[1][2][3][4][5][6][7][8][9] Transamination of dC-Bz by Methylamine.

    • Remedy: Cannot be reversed. You must re-synthesize using Protocol B or switch to dC-Ac monomers [2].

Part 5: References

  • Glen Research. Deprotection - Standard and Fast Conditions. Glen Research Technical Guide. Available at: [Link]

  • Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.

  • Damha, M. J., et al. (1990). An improved procedure for the synthesis of branched RNA and DNA oligonucleotides. Journal of Organic Chemistry, 55, 4311. (Discusses steric implications of bulky protecting groups).

Sources

Optimizing RNA Quality: The N2-Pivaloylguanine Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of RNA solid-phase synthesis, the choice of nucleobase protecting groups is a critical determinant of yield and purity. While


-isobutyrylguanine (

) has long been the industry standard, and dimethylformamidine (

) the choice for rapid deprotection,

-Pivaloylguanine (

)
occupies a unique niche for high-fidelity synthesis.

This application note details the utility of


 phosphoramidites. The pivaloyl group, being sterically bulkier than isobutyryl, offers superior protection against 

-acylation side reactions during the chemical capping step. This guide provides a comprehensive protocol for integrating

into RNA workflows, specifically addressing the deprotection kinetics required to ensure complete removal without degrading the RNA chain.

Technical Rationale: The Steric Advantage

The Challenge: Capping-Induced Side Reactions

During the standard phosphoramidite cycle, the "Capping" step utilizes Acetic Anhydride (


) and N-Methylimidazole (NMI) to acetylate unreacted 5'-hydroxyl groups. A persistent side reaction in this environment is the attack of the capping reagent on the protected exocyclic amine of Guanine.
  • 
     Susceptibility:  The isobutyryl group, while effective, allows a small fraction of 
    
    
    
    -acetylation, leading to
    
    
    -acetyl-
    
    
    -isobutyryl species. These "over-acylated" adducts can be difficult to remove or may lead to transamidation artifacts.
  • 
     Solution:  The pivaloyl group (tert-butyl carbonyl) introduces significant steric bulk around the 
    
    
    
    nitrogen. This "umbrella effect" effectively blocks the approach of the acetylating agent, preserving the integrity of the guanine base throughout repeated synthesis cycles.
Protecting Group Comparison
Feature

(Dimethylformamidine)

(Isobutyryl)

(Pivaloyl)
Deprotection Speed Ultra-Fast (RT, 15 min)Standard (55°C, 4-8 h)Standard/Robust (55°C, 4-8 h)
Steric Bulk LowMediumHigh
Stability Labile (can hydrolyze on storage)StableVery Stable
Primary Utility High-throughput, short oligosGeneral purposeLong oligos, High-fidelity

Experimental Protocols

Materials and Preparation
  • Monomer: 5'-O-DMT-N2-pivaloyl-2'-O-TBDMS-guanosine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite.

  • Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water content.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Capping Reagents: Cap A (Ac2O/THF) and Cap B (NMI/THF).

  • Deprotection Reagents: AMA (1:1 Ammonium Hydroxide / 40% Methylamine) or Ammonium Hydroxide (28%).

Solid-Phase Synthesis Cycle

Note:


 is fully compatible with standard RNA coupling protocols. No extended coupling time is strictly necessary, but a conservative approach for long oligos is recommended.
  • Detritylation: 3% Trichloroacetic acid (TCA) in DCM.

  • Coupling:

    • Concentration: 0.1 M in ACN.

    • Coupling Time: 6–10 minutes (Standard RNA protocol).

    • Tip: Ensure complete dissolution;

      
       can be slightly less soluble than 
      
      
      
      in cold ACN. Vortex well.
  • Oxidation: Standard Iodine oxidation (Wait time: 30–45s).

  • Capping: Standard Acetic Anhydride capping.

    • Benefit: The

      
       group resists the "double acetylation" often seen here.
      
Visualization: The Synthesis Logic

G Start Start Cycle Detrit 1. Detritylation (Remove DMT) Start->Detrit Couple 2. Coupling (Add G-Piv) Detrit->Couple Free 5'-OH Oxid 3. Oxidation (P(III) -> P(V)) Couple->Oxid Phosphite Triester Cap 4. Capping (Block 5'-OH) Oxid->Cap Phosphate Triester Check Cycle Complete? Cap->Check Check->Detrit No (Next Base) End Proceed to Deprotection Check->End Yes Note G-Piv Benefit: Steric bulk prevents N2-acetylation here Note->Cap

Figure 1: The RNA Synthesis Cycle highlighting the critical Capping step where N2-Pivaloylguanine provides superior resistance to side reactions.

Deprotection Protocol (Critical)

The deprotection of


 is the step that differs most from "Fast" (

) chemistry. It requires sufficient energy to cleave the bulky pivaloyl amide bond.
Method A: AMA (Rapid & Robust)

Recommended for high-throughput or when avoiding prolonged heating.

  • Cleavage & Base Deprotection:

    • Add 1.0 mL AMA (1:1 mixture of 28%

      
       and 40% Methylamine) to the column/vial.
      
    • Incubate at 65°C for 20 minutes .

    • Note: Room temperature deprotection is NOT sufficient for

      
      .
      
  • Desilylation (2'-OH Deprotection):

    • Decant supernatant and evaporate to dryness (SpeedVac).

    • Resuspend in 115 µL DMSO.

    • Add 60 µL TEA·3HF (Triethylamine trihydrofluoride).

    • Heat at 65°C for 2.5 hours .

  • Quenching:

    • Add 1.75 mL Isopropanol to precipitate the RNA.

Method B: Ammonium Hydroxide (Standard)

Recommended if Methylamine is incompatible with other modifications (e.g., benzoyl-dC in chimeras).

  • Cleavage & Base Deprotection:

    • Add 1.0 mL 28% Ammonium Hydroxide .

    • Incubate at 55°C for 8–12 hours (Overnight).

    • Warning: Do not exceed 55°C significantly to avoid RNA degradation, but ensure full time is met to remove the Pivaloyl group.

  • Desilylation: Follow the standard TEA·3HF or TBAF protocol as above.

Visualization: Deprotection Pathway

Deprotection cluster_Base Phase 1: Base Deprotection cluster_2OH Phase 2: 2'-OH Deprotection Input Solid Support RNA (G-Piv Protected) Choice Select Reagent Input->Choice AMA AMA Reagent 65°C, 20 mins Choice->AMA Fast NH4 NH4OH Reagent 55°C, 8-12 hours Choice->NH4 Standard Result1 Base-Deprotected RNA (2'-TBDMS intact) AMA->Result1 NH4->Result1 Dry Evaporate to Dryness Result1->Dry TEA3HF Add DMSO + TEA·3HF 65°C, 2.5 hours Dry->TEA3HF Final Fully Deprotected RNA TEA3HF->Final

Figure 2: Decision tree for N2-Pivaloylguanine deprotection, highlighting the necessity of heat (65°C) when using AMA.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitate in Monomer Solution

solubility limit reached.
Use anhydrous Acetonitrile; warm to 30°C briefly to dissolve, then keep at RT.
Incomplete Deprotection (Mass + 84 Da) Residual Pivaloyl group.Increase AMA time to 20 mins at 65°C. Do not use RT deprotection.
N-2 Acetylation Adducts Capping reagent failure (Rare with Piv).Ensure Capping Mix A and B are fresh.

is selected specifically to minimize this.
Low Coupling Efficiency Steric hindrance or water contamination.[1][2]Increase coupling time to 10 mins. Ensure activator (ETT) is fresh (<50 ppm water).

References

  • Glen Research. (n.d.). Deprotection Guide - RNA and DNA. Retrieved from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.
  • ChemGenes Corporation. (n.d.). RNA Synthesis Protocols. Retrieved from [Link]

Sources

Synthesis of N2-Pivaloyl-2'-O-methylguanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of High-Purity N2-Pivaloyl-2'-O-methylguanosine Phosphoramidite

Abstract

This application note details a robust, scalable protocol for the synthesis of N2-Pivaloyl-2'-O-methylguanosine phosphoramidite , a critical building block for next-generation RNA therapeutics (siRNA, miRNA, and CRISPR sgRNA). The 2'-O-methyl (2'-O-Me) modification enhances nuclease resistance and reduces immune stimulation, while the N2-Pivaloyl (Piv) group offers superior steric protection compared to the standard Isobutyryl (iBu) group, minimizing N2-acylation side reactions during oligonucleotide assembly.

Strategic Synthetic Overview

The synthesis addresses two primary chemical challenges: regioselectivity of the 2'-O-methylation and chemoselectivity of the N2-acylation.

  • Regiocontrol: We utilize the Markiewicz reagent (TIPDS-Cl2) to simultaneously lock the 3' and 5' hydroxyls, leaving the 2'-OH free for methylation.

  • Base Protection: The "Transient Protection" strategy is employed for N2-pivaloylation. This "one-pot" method uses trimethylsilyl chloride (TMS-Cl) to transiently mask sugar hydroxyls and the O6-position, allowing selective N2-acylation with pivaloyl chloride.

Reaction Pathway Diagram

G Start Guanosine Step1 3',5'-O-TIPDS-Guanosine Start->Step1 TIPDS-Cl2 Pyridine Step2 2'-O-Me-3',5'-O-TIPDS-G Step1->Step2 MeI, NaH DMF, -20°C Step3 2'-O-Methylguanosine Step2->Step3 HF-TEA or TBAF Step4 N2-Piv-2'-O-Me-Guanosine Step3->Step4 1. TMS-Cl 2. Piv-Cl 3. NH4OH (Transient) Step5 5'-O-DMT-N2-Piv-2'-O-Me-G Step4->Step5 DMT-Cl Pyridine Final N2-Piv-2'-O-Me-G Phosphoramidite Step5->Final P-Reagent ETT/DCI

Caption: Step-wise synthetic pathway from Guanosine to the final Phosphoramidite monomer.

Detailed Experimental Protocols

Phase 1: Regioselective 2'-O-Methylation

Rationale: Direct methylation of guanosine is non-selective. The 3',5'-O-tetraisopropyldisiloxane-1,3-diyl (TIPDS) bridge forces the ribose into a rigid conformation, exposing the 2'-OH for alkylation while protecting the 3' and 5' positions.

Protocol:

  • TIPDS Protection: Suspend Guanosine (50 g, 177 mmol) in anhydrous Pyridine (500 mL). Add 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2, 1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Checkpoint: TLC (10% MeOH in DCM) shows conversion to a higher Rf spot (~0.6).

  • Methylation: Dissolve the dried TIPDS-G intermediate in anhydrous DMF. Cool to -20°C. Add NaH (60% dispersion, 1.2 eq) followed by Methyl Iodide (MeI, 1.1 eq). Stir for 2 hours.

    • Critical: Maintain low temperature to prevent N-methylation.

  • Desilylation: Treat the crude reaction mixture with TEA·3HF (Triethylamine trihydrofluoride) or TBAF in THF to remove the TIPDS group.

  • Purification: Recrystallize from water/ethanol to yield 2'-O-methylguanosine .

Phase 2: N2-Pivaloylation (Transient Protection)

Rationale: The "Transient Protection" method avoids the need for permanent sugar protection steps before base modification. TMS-Cl temporarily caps all hydroxyls (2', 3', 5') and the O6 position, directing the acylating agent solely to the N2-amine.

Protocol:

  • Silylation: Suspend dried 2'-O-methylguanosine (20 g, 67 mmol) in anhydrous Pyridine (200 mL). Add TMS-Cl (5 eq) and stir for 2 hours. The solution will become clear as the persilylated intermediate forms.

  • Acylation: Add Pivaloyl Chloride (Piv-Cl, 1.2 eq) dropwise. Stir for 3 hours at RT.

    • Note: Pivaloyl chloride is preferred over Isobutyryl chloride here to introduce a bulkier group that resists N2-acylation during subsequent oligonucleotide coupling cycles.

  • Hydrolysis: Cool the mixture to 0°C. Add water (50 mL) followed by aqueous ammonia (29%, 50 mL) to cleave the unstable O-silyl and N-silyl esters while retaining the stable N2-Pivaloyl amide. Stir for 30 mins.

  • Workup: Concentrate in vacuo. Partition between water and DCM. The product, N2-Pivaloyl-2'-O-methylguanosine , precipitates or is extracted.

Phase 3: Phosphoramidite Synthesis

Rationale: The final monomer requires 5'-DMT for chain extension monitoring and a 3'-phosphoramidite for coupling.

Protocol:

  • 5'-Dimethoxytritylation: Dry N2-Piv-2'-O-Me-G by co-evaporation with Pyridine. Dissolve in Pyridine.[1] Add DMT-Cl (1.2 eq) at 0°C. Stir 4 hours. Quench with MeOH. Purify via silica column (DCM/MeOH/TEA).

  • 3'-Phosphitylation: Dissolve the 5'-DMT intermediate in anhydrous DCM. Add Diisopropylethylamine (DIPEA, 2 eq). Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.2 eq) and the activator 5-Ethylthio-1H-tetrazole (ETT) or DCI (0.5 eq).

    • Reaction Time: 1–2 hours at RT under Argon.

  • Purification: Precipitate into cold Hexane or purify via rapid silica chromatography (eluent must contain 1% TEA to prevent acid-catalyzed decomposition).

Quality Control & Validation

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white foamVisual
Purity (HPLC) ≥ 98.0%RP-HPLC (C18, TEAA/AcN)
31P NMR Singlet at ~150.0–151.0 ppm31P NMR (CDCl3)
Coupling Efficiency ≥ 99.0%Solid-phase synthesis test
Water Content ≤ 0.3%Karl Fischer

Self-Validating Checkpoints:

  • TLC: The final phosphoramidite consists of two diastereomers (due to the chiral phosphorus), often appearing as two closely spaced spots on TLC or two peaks in 31P NMR (approx 150.4 and 150.8 ppm).

  • Oxidation Test: Treat a small aliquot with Iodine/Water. The 31P signal should shift from ~150 ppm (P-III) to ~0 ppm (P-V).

Phosphitylation Mechanism

Mechanism Reagent Phosphitylating Reagent (P-N(iPr)2) Intermediate Activated Tetrazolide-Phosphite Reagent->Intermediate Activator displaces diisopropylamine Activator Activator (ETT/Tetrazole) Protonates N(iPr)2 Activator->Intermediate Product Phosphoramidite Monomer + H-Tetrazole salt Intermediate->Product 3'-OH attacks P-center Nucleoside 5'-DMT-Nucleoside (3'-OH) Nucleoside->Product

Caption: Mechanism of tetrazole-activated phosphitylation of the 3'-hydroxyl group.

Troubleshooting Guide

  • Issue: Low Regioselectivity during Methylation.

    • Cause: Temperature too high or insufficient TIPDS protection.

    • Fix: Ensure reaction is strictly at -20°C. Verify TIPDS purity by NMR before methylation.

  • Issue: N2-Bis-Pivaloylation.

    • Cause: Excess Piv-Cl or insufficient hydrolysis.

    • Fix: The "Transient" method usually prevents this, but if observed, increase the duration of the aqueous ammonia workup (Step 2.3) to cleave the second labile acyl group.

  • Issue: Phosphoramidite Decomposition.

    • Cause: Acidic silica or moisture.

    • Fix: Always use 1% Triethylamine in all chromatography solvents. Store under Argon at -20°C.

References

  • Glen Research. Technical Brief – Synthesis of Long Oligonucleotides. (Discusses coupling efficiency and moisture control). Link

  • National Institutes of Health (NIH). The final deprotection step in oligonucleotide synthesis... (Comparison of protecting group kinetics: Pac vs iBu). Link

  • ResearchGate. Highly selective 2'-O-alkylation of 3',5'-O-TIPDS guanosine. (Primary reference for the regioselective methylation protocol). Link

  • Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. (31P NMR validation data). Link

  • Cayman Chemical. N2-Isobutyryl Guanosine Product Information. (Context on N2-protected guanosine precursors). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of N2-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving issues related to the deprotection of N2-Pivaloylguanine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play. This guide is structured as a series of frequently asked questions that address common challenges encountered during the removal of the pivaloyl (Piv) protecting group from guanine residues in synthetic oligonucleotides using ammonium hydroxide.

FAQ 1: I'm seeing an unexpected peak in my mass spectrometry analysis corresponding to my oligo +84 Da. What is the likely cause?

An additional mass of +84 Da on your final product is the definitive signature of a retained N2-pivaloyl group on a guanine base. This indicates that the deprotection step was incomplete. While chromatographic methods like HPLC might not always resolve the protected from the deprotected species, mass spectral analysis will clearly reveal the presence of this modification.[1]

This is a common issue stemming from the robust nature of the pivaloyl group, which is known to be substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[2][3] Successful removal requires carefully controlled and optimized reaction conditions.

FAQ 2: What is the chemical mechanism of pivaloyl group removal, and why is it so difficult compared to other protecting groups?

The deprotection of N2-Pivaloylguanine is a nucleophilic acyl substitution reaction. The ammonia (NH₃) in the ammonium hydroxide solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl group.

The primary reason for the difficulty in removing the pivaloyl group is steric hindrance . The bulky tert-butyl moiety attached to the carbonyl carbon physically obstructs the approach of the ammonia nucleophile. This high degree of steric congestion increases the activation energy required for the reaction to proceed, making the deprotection kinetics significantly slower compared to less hindered acyl groups like isobutyryl (iBu) or acetyl (Ac).[4][5]

Caption: Mechanism of N2-Pivaloylguanine deprotection.

FAQ 3: My deprotection failed. What are the most common experimental errors I should check first?

Incomplete deprotection is almost always traced back to suboptimal reaction conditions. Before making drastic changes, verify these critical parameters. The following workflow provides a systematic approach to troubleshooting.

Troubleshooting_Workflow start Incomplete Deprotection Detected (e.g., MS shows +84 Da) check_nh4oh Is the Ammonium Hydroxide (28-33%) fresh? start->check_nh4oh replace_nh4oh ACTION: Replace with a fresh, sealed bottle. Aliquot for weekly use and refrigerate. check_nh4oh->replace_nh4oh No check_temp Was the heating block/oven temperature verified and stable? check_nh4oh->check_temp Yes replace_nh4oh->check_temp calibrate_heat ACTION: Calibrate heating source. Ensure proper vial sealing to prevent evaporation. check_temp->calibrate_heat No check_time Was the reaction time sufficient for the Piv group? check_temp->check_time Yes calibrate_heat->check_time extend_time OPTION 1: Extend deprotection time. See Protocol Table. check_time->extend_time No increase_temp OPTION 2: Increase temperature. See Protocol Table. check_time->increase_temp No consider_alt Is the oligo sensitive to heat/base, or is deprotection still incomplete? check_time->consider_alt Yes extend_time->consider_alt Still fails success Deprotection Complete extend_time->success increase_temp->consider_alt Still fails increase_temp->success use_ama SOLUTION: Use a faster reagent like AMA (NH4OH/Methylamine). consider_alt->use_ama Yes consider_alt->success No, re-run optimized NH4OH protocol use_ama->success

Caption: Troubleshooting workflow for incomplete deprotection.

Key Causality Checks:

  • Age and Quality of Ammonium Hydroxide: Ammonium hydroxide is a solution of ammonia gas in water. Over time, especially with repeated opening of the container, the ammonia gas concentration (typically 28-33%) decreases.[1][6] This lowers the concentration of the active nucleophile, drastically slowing the reaction.

    • Trustworthiness Check: Always use a fresh bottle of concentrated ammonium hydroxide. It is good practice to aliquot the reagent into smaller, tightly sealed vials for weekly use to maintain its concentration.[1] Storing it in the refrigerator is also recommended.[1]

  • Reaction Temperature: The deprotection of the sterically hindered pivaloyl group is highly dependent on temperature. Insufficient heat is a primary cause of failure.

    • Trustworthiness Check: Independently verify the temperature of your heating block or oven. Ensure the reaction vial is properly sealed to prevent evaporation of the ammonium hydroxide solution, which would halt the reaction.

  • Reaction Time: Due to its stability, the pivaloyl group requires significantly longer deprotection times than other standard protecting groups.

    • Trustworthiness Check: Ensure your protocol accounts for the slow kinetics of Piv removal. Cutting corners on reaction time will almost certainly lead to incomplete deprotection.

FAQ 4: What is a reliable, validated protocol for N2-Pivaloylguanine deprotection using ammonium hydroxide?

The following protocols are based on established methodologies for oligonucleotide synthesis. The "Standard Protocol" is a good starting point, while the "Optimized Protocol" should be used when incomplete deprotection is observed.

ParameterStandard ProtocolOptimized Protocol (for troubleshooting)Rationale & Causality
Reagent Concentrated Ammonium Hydroxide (28-33%)Concentrated Ammonium Hydroxide (28-33%)Ensures high concentration of ammonia nucleophile. Must be fresh.[1][6]
Temperature 55 °C65 °C Increasing temperature provides more kinetic energy to overcome the activation barrier imposed by steric hindrance.
Time 12-16 hours (overnight)16-24 hours Extends the reaction time to ensure even the most sterically shielded pivaloyl groups are accessed and cleaved.
Step-by-Step Experimental Protocol:
  • Cleavage from Support: Perform the initial cleavage of the oligonucleotide from the solid support as per your standard procedure. For many supports, this can be done with the same ammonium hydroxide solution used for deprotection (e.g., 1 hour at room temperature).[1][6]

  • Transfer: Transfer the supernatant containing the oligonucleotide to a 2 mL screw-cap, pressure-rated vial.

  • Sealing: Ensure the vial is tightly sealed to prevent ammonia from escaping at elevated temperatures.

  • Heating: Place the sealed vial in a calibrated heating block or oven set to the desired temperature (start with 55 °C).

  • Incubation: Allow the reaction to proceed for the specified time (start with 16 hours).

  • Cooling: After incubation, cool the vial to room temperature before opening.

  • Drying: Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Analysis: Reconstitute the oligonucleotide and analyze via mass spectrometry to confirm the absence of the +84 Da modification before proceeding with purification.

FAQ 5: My oligonucleotide contains sensitive modifications that are degraded by prolonged heating in ammonium hydroxide. What are my alternatives?

For base-sensitive or dye-labeled oligonucleotides, standard ammonium hydroxide deprotection can be too harsh.[6] Fortunately, several well-established, faster, or milder alternatives exist.

MethodReagent CompositionTypical ConditionsAdvantagesConsiderations
AMA Ammonium Hydroxide (NH₄OH) / 40% Methylamine (MA) (1:1 v/v)10-15 minutes at 65 °CUltraFAST. [6][7] Dramatically reduces deprotection time, preserving sensitive functionalities.Methylamine is more nucleophilic but also more basic. Compatibility with all modifications must be verified. For some dyes like FAM, a pre-treatment with NH₄OH is needed before adding methylamine.[6] Requires Acetyl-dC (Ac-dC) to prevent base modification.[1][6]
Potassium Carbonate / Methanol 0.05 M K₂CO₃ in Methanol4 hours at Room TempUltraMILD. [1][6] Ideal for extremely sensitive labels and modified bases that cannot tolerate ammoniacal conditions.Requires the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.[6][8]
t-Butylamine t-Butylamine / Water (1:3 v/v)6 hours at 60 °CEffective for certain sensitive dyes like TAMRA.[1][6]Less common and requires specific validation for your sequence and modifications.

Choosing an alternative requires planning during the synthesis design phase, as milder deprotection schemes often necessitate the use of correspondingly labile protecting groups on the other nucleobases.[1][6]

References
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (2008). The Glen Report, 20.2: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Jin, S., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances. Available at: [Link]

  • Pyle, A. M., et al. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]

  • Lee, J., & Jung, H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Nishimura, O., et al. (1996). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Synthesis of N-Vinyl-2-Pyrrolidone Oligomers with Amino End Groups for Stabilization of Aqueous Gossypol Dispersions. Retrieved from [Link]

  • Millard, J. T., et al. (2000). Reactivity of guanine at m5CpG steps in DNA: evidence for electronic effects transmitted through the base pairs. Biochemistry. Available at: [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2001). Manual Detritylation of Oligonucleotides after Deprotection. Retrieved from [Link]

  • Grajkowski, A., et al. (2001). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron Letters. Available at: [Link]

  • Burrows, W. D. (1987). Photochemistry of Aqueous Nitroguanidine. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Preventing Depurination of N2-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Minimizing N-glycosidic bond cleavage (depurination) in N2-Pivaloylguanine (N2-Piv-G) during oligonucleotide synthesis. Criticality: High. Depurination results in apurinic sites that lead to strand cleavage during final deprotection, manifesting as n-1 deletion sequences and significantly reduced full-length yield. Primary Solution: Transitioning from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) and optimizing solvent kinetics (Toluene vs. Dichloromethane).

Module 1: The Mechanism (The "Why")

The Chemical Vulnerability

While the N2-Pivaloyl group is an effective protecting group for the exocyclic amine of guanine—often selected to minimize O6-side reactions or alter solubility profiles compared to the standard N2-Isobutyryl (iBu)—it does not eliminate the fundamental vulnerability of the purine ring.

The N-glycosidic bond (connecting the Base N9 to the Sugar C1') is susceptible to acid-catalyzed hydrolysis. This reaction competes directly with the intended removal of the 5'-Dimethoxytrityl (DMT) group.

The Pathway to Failure:

  • Protonation: The acidic detritylation reagent protonates the N7 position of the Guanine ring.

  • Destabilization: This creates a positive charge on the base, turning it into a better leaving group.

  • Cleavage: The glycosidic bond breaks, releasing the free N2-Piv-Guanine base and leaving an apurinic (abasic) sugar on the oligonucleotide chain.

  • Strand Breakage: During the final basic deprotection (e.g., Ammonium Hydroxide), the backbone at the abasic site undergoes

    
    -elimination, cleaving the chain.
    
Visualizing the Pathway

DepurinationMechanism cluster_control Control Point: Acid Strength (pKa) Start DMT-Oligo-G(Piv) Protonated N7-Protonated Intermediate Start->Protonated + H+ (Fast Equilibrium) Acid Acid Reagent (TCA or DCA) Acid->Protonated Detritylated Correct Product: 5'-OH-Oligo-G(Piv) Protonated->Detritylated Desired Path (DMT Removal) Abasic Abasic Site (Depurination) Protonated->Abasic Side Reaction (Glycosidic Break) Cleavage Strand Cleavage (n-1 Impurity) Abasic->Cleavage During Final Deprotection

Figure 1: The kinetic competition between desirable detritylation and undesirable depurination. The probability of the "red path" increases with acid strength (lower pKa) and contact time.

Module 2: Troubleshooting & Diagnostics

Q: How do I distinguish depurination from poor coupling efficiency?

A: The distinction lies in the final data analysis:

  • Coupling Failure: Results in a random distribution of failure sequences (n-1, n-2, etc.) if capping worked, or deletions at specific difficult couplings.

  • Depurination: Specifically manifests as n-1 peaks that correspond to the loss of a purine (G or A) residue.[1][2] If you sequence your impurity or analyze by Mass Spec (ESI-MS), the mass difference will correspond exactly to the loss of a Guanosine nucleotide followed by backbone cleavage.

  • Visual Cue: If using a trityl monitor, depurination is invisible during synthesis because the DMT cation is still released. You only see the yield loss after final cleavage.

Q: Why is N2-Pivaloylguanine specifically mentioned?

A: Researchers often switch to N2-Piv-G when synthesizing oligos with modifications sensitive to harsh deprotection or to improve lipophilicity. However, because N2-Piv is an acyl group, it is electron-withdrawing.[2] This destabilizes the glycosidic bond compared to an electron-donating group (like DMF-dG), though it is generally similar in stability to N2-iBu-dG.

  • Risk Factor: If you are using N2-Piv, you are likely working on a high-value or modified construct. The standard "sledgehammer" approach (3% TCA) used for commodity DNA is often too aggressive for these precision applications.

Q: Is the solvent important? DCM vs. Toluene?

A: Yes.

  • DCM (Dichloromethane): Fast kinetics.[3] High acid dissociation. Higher risk of depurination.[2][4][5]

  • Toluene: Slower kinetics. Lower dielectric constant suppresses acid dissociation slightly. Significantly reduces depurination risk.

Module 3: Optimized Protocols

To prevent depurination of N2-Piv-G, you must shift the equilibrium away from N7 protonation while maintaining enough acidity to remove the DMT group.

Comparative Reagent Data
Reagent CompositionAcid pKaSolventDepurination RiskDetritylation SpeedRecommended For
3% TCA in DCM ~0.7DichloromethaneHigh Very FastShort (<20 mer) DNA only
3% DCA in DCM ~1.2DichloromethaneModerate FastStandard DNA/RNA
3% DCA in Toluene ~1.2TolueneLow ModerateG-Rich / N2-Piv-G / Long Oligos
10% DCA in Toluene ~1.2TolueneModerate FastHigh-throughput synthesis
The "Gold Standard" Protocol for N2-Piv-G

Reagent: 3% Dichloroacetic Acid (DCA) in Toluene.

Step-by-Step Implementation:

  • Purge Lines: If switching from TCA, thoroughly flush the synthesizer reagent lines with Acetonitrile (ACN) before loading the DCA/Toluene solution to prevent precipitation or mixed-acid effects.

  • Flow Rate Adjustment: Toluene has a higher viscosity (0.59 cP) than DCM (0.41 cP) but is manageable on most commercial synthesizers (MerMade, AKTA, ABI). Ensure pump pressures are sufficient.

  • Contact Time Optimization:

    • Standard (DCM): 60–80 seconds.

    • Optimized (Toluene): Increase detritylation time by 15–20% .

    • Cycle: Use a "Pulse-Wait" method.

      • Pulse 1: 10% of volume (wets column).

      • Wait: 10 seconds.

      • Pulse 2: Remaining volume (slow push).

  • Immediate Wash: Program an immediate, high-flow ACN wash after the deblock step. Residual acid trapped in the CPG pores is a primary cause of depurination during the subsequent coupling wait times.

Emergency Workaround (If Toluene is unavailable)

If you are forced to use DCM-based reagents:

  • Dilute: Lower the DCA concentration to 1–2%.

  • Quench: Ensure your Oxidizer solution (usually Iodine/Pyridine/Water) is fresh. The base in the oxidizer helps neutralize any trace acid carried over, though this is a secondary defense.

References

  • Glen Research. Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. [Link]

  • LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. [Link]

  • Kellinger, M. W., et al. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.[4][6][7] Nucleic Acids Research, 24(20), 3950–3957. [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. Technical Note. [Link]

Sources

Oligo Synthesis Support Center: N2-Pivaloylguanine (Pac-G) Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: G-PIV-SOL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolution of N2-Pivaloylguanine Precipitation in Acetonitrile Delivery Lines

Executive Summary & Causality Analysis

Welcome to the technical support interface. You are likely here because your synthesizer has triggered an overpressure alarm, or you have visually confirmed a white, sludge-like precipitate in the guanine (G) monomer delivery line.

The "Why": Causality of Failure N2-Pivaloylguanine (Pac-G) is a preferred monomer for "UltraMild" or fast-deprotection oligonucleotide synthesis. While the pivaloyl group renders the guanine exocyclic amine less prone to side reactions, it introduces a specific rheological challenge:

  • Solubility Isotherm Sensitivity: Unlike T or A amidites, Pac-G operates near its saturation point in acetonitrile (ACN) at standard 0.1 M concentrations.

  • Thermodynamic Stacking: Guanine bases possess strong dipole-dipole interactions and extensive

    
    -
    
    
    
    stacking capabilities. In pure ACN, if the temperature drops below 20°C (common in air-conditioned labs) or if slight evaporation occurs at the bottle neck, the kinetic energy of the solution drops below the threshold required to disrupt these intermolecular forces.
  • The "Seed" Effect: Once a microscopic crystal forms (nucleation) due to a cold spot or particulate, it acts as a scaffold, rapidly pulling more monomer out of solution. This results in the characteristic "sludge" that blocks frits and valves.

Diagnostic Workflow

Before initiating invasive cleaning, confirm the diagnosis using the following logic gate.

DiagnosisLogic Start Symptom: High Pressure / Low Flow CheckLine Visual Inspection of G-Line Start->CheckLine Clear Line is Clear CheckLine->Clear No Solids Cloudy White Precipitate/Sludge CheckLine->Cloudy Solids Visible ValveCheck Check Valve/Frit Clog Clear->ValveCheck PrecipConfirmed DIAGNOSIS: Pac-G Precipitation Cloudy->PrecipConfirmed TempCheck Lab Temp < 20°C? PrecipConfirmed->TempCheck EvapCheck Check Bottle Seal (Evaporation) PrecipConfirmed->EvapCheck

Figure 1: Diagnostic logic flow to distinguish between mechanical valve failure and chemical precipitation.

Remediation Protocol: The "DMF Rescue"

WARNING: Do NOT use water to clear a phosphoramidite line. Water will hydrolyze the remaining amidite, creating acidic byproducts that can corrode internal valves and permanently contaminate the anhydrous flow path.

The Solution: N,N-Dimethylformamide (DMF).[1][2] DMF is a polar aprotic solvent with high dielectric constant, capable of disrupting the guanine stacking interactions that ACN cannot break.

Step-by-Step Recovery Guide
  • Isolate the System:

    • Pause the synthesis.

    • Disconnect the Pac-G reagent bottle.

    • Critical: Cap the reagent bottle immediately to prevent moisture ingress.

  • The Solvent Swap:

    • Prepare a clean bottle containing anhydrous DMF (approx. 20 mL).

    • Install this bottle on the G-monomer position.

  • The Dissolution Flush:

    • Manually prime the line (or use the "Prime" function) with DMF.

    • Note: You may need to bypass the pressure sensor if the clog is severe to force the initial solvent through.

    • Allow the DMF to sit in the line for 5–10 minutes . This dwell time is essential for dissolving the crystal lattice.

  • The Purge:

    • Flush the line into waste until the flow becomes consistent and the visual "sludge" disappears.

    • Volume: Typically 10–15 mL of DMF is sufficient.

  • Re-equilibration (Crucial):

    • Remove the DMF bottle.

    • Install a bottle of anhydrous Acetonitrile .

    • Flush the line extensively (20–30 mL) to remove all traces of DMF.

    • Why? Residual DMF can alter the coupling kinetics of the subsequent synthesis steps.

  • Resume:

    • Re-install the Pac-G amidite (or a fresh bottle if the concentration of the old one is suspect).

    • Reprime and continue.[3]

Prevention & Optimization Strategies

To prevent recurrence, you must alter the thermodynamic environment of the reagent.

A. Concentration Adjustment

Pac-G is often sold for 0.1 M dilution. However, 0.1 M is dangerously close to the saturation limit in pure ACN.

ParameterStandard ProtocolOptimized Protocol (Safe)
Concentration 0.1 M (100 mM)0.05 M - 0.07 M
Coupling Time 2.0 - 3.0 mins4.0 - 6.0 mins
Solvent 100% Acetonitrile90% ACN / 10% DMF (Optional)

Recommendation: Dilute to 0.05 M and double the coupling time. This maintains molar excess while keeping the solution well below the saturation point.

B. Thermal Management

If your lab is kept cold (<22°C) for instrument stability, your reagents are suffering.

  • Action: Wrap the Pac-G bottle in a thermal insulating sleeve or use a localized bottle warmer set to 25°C.

C. The Co-Solvent Method

If high concentration (0.1 M) is required (e.g., for large-scale synthesis), use a co-solvent.

  • Recipe: Dissolve the amidite in a mixture of Acetonitrile : Dichloromethane (DCM) (7:3 ratio) OR Acetonitrile : DMF (9:1 ratio).

  • Note: DCM is excellent for solubility but is volatile; ensure bottles are tightly sealed.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol to clear the line? A: No. While methanol dissolves guanine well, it is protic. It will react with any residual phosphoramidite to form methyl phosphonates. If you must use methanol to clean a removed tube, it must be dried extensively before re-installation. For in-system cleaning, stick to DMF.

Q: Why does this only happen with Pac-G and not iBu-G? A: N2-Isobutyrylguanine (iBu-G) is the traditional standard. Pac-G (Pivaloyl) is used for "Fast" deprotection (UltraMild chemistry). The pivaloyl group is bulkier and more hydrophobic, which paradoxically can lead to lower solubility in pure ACN compared to the isobutyryl group, especially when slight evaporation concentrates the solution.

Q: My pressure alarm triggers only during the G-coupling step. Is this precipitation? A: almost certainly. If the alarm is specific to the "G" delivery step, it indicates a restriction in that specific fluid path. If it were a main valve or waste line issue, it would trigger during A, C, or T delivery as well.

Mechanism of Failure (Visualized)

Understanding the chemical physics helps in troubleshooting.

PrecipitationMechanism Solution Pac-G in ACN (0.1M) Trigger Temp Drop (<20°C) OR Evaporation Solution->Trigger Nucleation Nucleation (Stacking Interactions) Trigger->Nucleation Supersaturation Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Self-Assembly Clog Line Blockage (Precipitation) Growth->Clog Flow Restriction

Figure 2: The kinetic pathway from stable solution to system failure.

References

  • Glen Research. (n.d.). User Guide to DNA Synthesis: Reagent Preparation and Handling. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. PMC. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis: Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: N2-Pivaloylguanine Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Coupling Yields in Oligonucleotide Synthesis

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with N2-Pivaloylguanine (Piv-G) phosphoramidites. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues of low coupling efficiency.

The N2-pivaloyl protecting group on guanine was introduced to mitigate side reactions commonly observed with the standard isobutyryl (iBu) group, particularly depurination. However, its increased steric bulk presents unique challenges during the coupling step of solid-phase oligonucleotide synthesis. This guide will walk you through a logical troubleshooting process, from common environmental factors to more complex chemical considerations.

Frequently Asked Questions & Troubleshooting Guide

Here we address common questions and issues encountered when working with N2-Pivaloylguanine phosphoramidites.

Q1: I'm observing a general decrease in coupling efficiency across all bases, but it's most pronounced with Piv-G. Where should I start?

A1: Suspect systemic issues first, particularly moisture.

The phosphoramidite coupling reaction is extremely sensitive to water.[1] Moisture will compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to truncated sequences.[1] Even seemingly minor amounts of water can significantly impact the synthesis of long oligonucleotides.[1]

Immediate Actions:

  • Reagent Health Check: Ensure all reagents, especially the acetonitrile (ACN) wash and phosphoramidite diluent, are fresh and anhydrous (<30 ppm water).[1] Consider using septum-sealed bottles of ACN to minimize atmospheric moisture exposure.[1]

  • Synthesizer Priming: If the synthesizer has been idle, perform several priming cycles with fresh, anhydrous ACN to flush any accumulated moisture from the lines.

  • Moisture Traps: Verify that any inline moisture or gas purifiers are functional and have not reached their expiration.

Q2: My coupling efficiency for A, C, and T is acceptable (>99%), but my Piv-G coupling is consistently low (95-97%). What's the likely cause?

A2: This points to an issue specific to the Piv-G monomer, likely related to steric hindrance.

The bulky pivaloyl group can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing chain.[2][3][4] This makes the coupling reaction for Piv-G inherently slower and more sensitive to reaction conditions compared to other standard phosphoramidites.

Troubleshooting Steps:

  • Extend Coupling Time: The most straightforward solution is to increase the coupling time specifically for the Piv-G monomer. A 50-100% increase is a good starting point. This provides more time for the sterically hindered reaction to proceed to completion.

  • Optimize the Activator: The choice of activator is critical. While 1H-Tetrazole is a common activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often recommended for sterically demanding couplings.[5] These activators generate a more reactive intermediate, which can help overcome the steric barrier.[6][7]

  • Increase Reagent Concentration: A modest increase in the concentration of the Piv-G phosphoramidite and/or the activator can also drive the reaction forward. However, be mindful of the cost implications and the potential for increased side reactions.

Q3: I've extended the coupling time and switched to a stronger activator, but my Piv-G coupling yield is still suboptimal. What else could be wrong?

A3: At this point, we need to consider the quality of the Piv-G phosphoramidite itself and potential deprotection issues.

Phosphoramidite Quality:

  • Age and Storage: Phosphoramidites are sensitive to degradation over time, especially if not stored under ideal conditions (anhydrous, inert atmosphere, low temperature). An older or improperly stored vial of Piv-G may contain hydrolyzed phosphoramidite, which is inactive.

  • Purity: Impurities in the phosphoramidite preparation can interfere with the coupling reaction.[8] If you suspect an issue with the raw material, it may be necessary to source a fresh vial from a reputable supplier.

Deprotection Considerations: While the pivaloyl group is designed to be more stable than the iBu group, incomplete deprotection in previous cycles can lead to chain termination. However, this is a less common cause of low coupling yields for a specific monomer.

Q4: How can I definitively diagnose the cause of my low coupling yield?

A4: A combination of analytical techniques can provide a clear picture of what's happening during your synthesis.

  • Trityl Monitoring: The release of the dimethoxytrityl (DMT) cation during the deblocking step is a real-time indicator of the previous cycle's coupling efficiency.[9] A noticeable drop in the trityl signal after the addition of a Piv-G monomer is a strong indication of a coupling problem.

  • HPLC Analysis of the Crude Oligonucleotide: High-performance liquid chromatography (HPLC) of the crude, cleaved, and deprotected oligonucleotide can reveal the presence of failure sequences (n-1, n-2, etc.).[10] A significant peak corresponding to the n-1 sequence immediately following a Piv-G addition points directly to a coupling issue with that monomer.

  • Mass Spectrometry (MS): Mass spectrometry provides the most definitive analysis of the final product, confirming the mass of the full-length oligonucleotide and identifying any truncated or modified species.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling yields with N2-Pivaloylguanine.

Troubleshooting_Workflow Start Low Coupling Yield with Piv-G Check_Systemic Systemic Issue? (All bases affected) Start->Check_Systemic Check_PivG_Specific Piv-G Specific Issue? Check_Systemic->Check_PivG_Specific No Moisture_Check Check for Moisture: - Fresh Anhydrous ACN - Prime Synthesizer - Check Traps Check_Systemic->Moisture_Check Yes Extend_Coupling Increase Piv-G Coupling Time Check_PivG_Specific->Extend_Coupling Yes Analytical_Verification Analytical Verification: - Trityl Monitoring - HPLC of Crude - Mass Spectrometry Moisture_Check->Analytical_Verification Optimize_Activator Use Stronger Activator (e.g., ETT, BTT) Extend_Coupling->Optimize_Activator Check_Amidite_Quality Assess Piv-G Phosphoramidite Quality: - Age and Storage - Purity Optimize_Activator->Check_Amidite_Quality Check_Amidite_Quality->Analytical_Verification Resolved Issue Resolved Analytical_Verification->Resolved

Caption: A logical workflow for diagnosing and resolving low coupling yields with N2-Pivaloylguanine.

Experimental Protocols

Protocol 1: Test Coupling with a Short Sequence

To isolate the problem, synthesize a short, simple sequence containing a single Piv-G incorporation.

  • Sequence Design: A simple test sequence could be 5'-TGT-3'.

  • Synthesis: Program your synthesizer with your standard protocol and a second protocol with an extended coupling time (e.g., double the standard time) for the Piv-G monomer.

  • Analysis: Cleave and deprotect the resulting oligonucleotides. Analyze both crude products by HPLC and mass spectrometry.

  • Interpretation: Compare the chromatograms and mass spectra. A significant increase in the full-length product with the extended coupling time confirms that steric hindrance is the primary issue.

Protocol 2: HPLC Analysis of Crude Oligonucleotide

  • Sample Preparation: After synthesis, cleavage, and deprotection, take an aliquot of the crude oligonucleotide solution.

  • Instrumentation: Use a reverse-phase HPLC system with a suitable column for oligonucleotide analysis (e.g., a C18 column).

  • Mobile Phase: A common mobile phase system is a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis: Identify the peak corresponding to the full-length product. The presence of a significant peak eluting just before the main peak is likely the n-1 failure sequence.

Quantitative Data Summary

ParameterStandard ConditionsRecommended for Piv-GRationale
Coupling Time 30-60 seconds60-120 secondsOvercomes steric hindrance of the pivaloyl group.
Activator 1H-TetrazoleETT or BTTMore potent activators generate a more reactive intermediate.[5][6]
ACN Water Content <50 ppm<30 ppmMinimizes hydrolysis of the activated phosphoramidite.[1]

Final Recommendations

When encountering low coupling yields with N2-Pivaloylguanine, a systematic approach is key. Always begin by ruling out systemic issues like moisture before focusing on monomer-specific problems. The inherent steric bulk of the pivaloyl group often necessitates adjustments to your standard synthesis protocol, primarily an extension of the coupling time and the use of a more potent activator. Finally, robust analytical methods are indispensable for accurate diagnosis and confirmation of a successful resolution.

References

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • Bio-Fab Research. (n.d.). FAQs. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]

  • Baroudi, A., et al. (2009). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry, 33(5), 1146-1151. Retrieved from [Link]

  • Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 3626. Retrieved from [Link]

  • Choi, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(15), e202300473. Retrieved from [Link]

  • Nguyen, T. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Retrieved from [Link]

  • Agilent. (2024, October 15). Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from [Link]

  • Badsara, S. S., et al. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 45(44), 17994-18003. Retrieved from [Link]

  • Hay, R. S., et al. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 6(18), 3270-3275. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Mondal, P., & Kumar, R. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Identifying N2-Pivaloyl Adducts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification of N2-pivaloyl adducts. This guide is designed for researchers, scientists, and drug development professionals who encounter pivaloyl modifications, particularly on nucleobases like guanine, during mass spectrometric analysis. Whether this modification is an intended derivatization, a metabolic product, or a result of exposure to pivaloyl-containing compounds, its correct identification is crucial for accurate biological interpretation.

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Every recommendation is grounded in the fundamental principles of mass spectrometry and organic chemistry to ensure you can confidently identify these adducts in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for identifying N2-pivaloyl adducts.

Q1: What is an N2-pivaloyl adduct and why is it important?

An N2-pivaloyl adduct refers to the covalent attachment of a pivaloyl group (trimethylacetyl, (CH₃)₃CCO-) to the exocyclic amine (N2 position) of a guanine nucleobase. Such adducts can be significant as they are considered mechanism-based biomarkers of exposure to certain carcinogens or reactive metabolites.[1] Their detection and quantification are vital for toxicology studies, cancer risk assessment, and in understanding the metabolic pathways of drugs or environmental compounds containing a pivaloyl moiety.[1][2]

Q2: What is the exact mass shift caused by a pivaloyl group?

Understanding the precise mass addition is the first step in identifying any modification. The pivaloyl group has a chemical formula of C₅H₉O.

ComponentFormulaMonoisotopic Mass (Da)
Pivaloyl GroupC₅H₉O85.0653
Guanine (G)C₅H₅N₅O151.0494
Deoxyguanosine (dG)C₁₀H₁₃N₅O₄267.1022
N2-pivaloyl-Guanine C₁₀H₁₃N₅O₂235.1147
N2-pivaloyl-Deoxyguanosine C₁₅H₂₁N₅O₅351.1597

Table 1: Monoisotopic masses of the pivaloyl group and related guanine species.

When searching for a pivaloyl adduct on deoxyguanosine, you should look for a mass addition of +84.0575 Da to the unmodified deoxyguanosine mass (351.1597 Da - 267.1022 Da). This accounts for the addition of the C₅H₉O group and the loss of one hydrogen atom from the N2 amine.

Q3: What are the characteristic fragmentation patterns of N2-pivaloyl-guanine adducts in tandem MS (MS/MS)?

Collision-Induced Dissociation (CID) is a common technique used to fragment ions in a mass spectrometer to elucidate their structure.[3][4] For an N2-pivaloyl-deoxyguanosine adduct ([M+H]⁺, m/z 352.1670), the fragmentation is highly predictable and driven by the stability of the resulting fragments.

The two most critical fragmentation pathways are:

  • Neutral Loss of the Deoxyribose Sugar: This is a hallmark of nucleoside fragmentation. The precursor ion loses the deoxyribose moiety (C₅H₈O₃), resulting in a neutral loss of 116.0473 Da.[5] This yields the protonated N2-pivaloyl-guanine base as a product ion at m/z 236.1197 . This is often the most intense fragment and is a key transition for Selected Reaction Monitoring (SRM) assays.

  • Cleavage of the Pivaloyl Group: The bulky tert-butyl group within the pivaloyl moiety is prone to fragmentation. A characteristic fragmentation is the loss of the tert-butyl group as a stable tert-butyl cation or radical, although the most commonly observed pathway is the neutral loss of the entire pivaloyl group via cleavage of the amide bond. More specifically, a key diagnostic fragment is the formation of the stable tert-butyl cation ((CH₃)₃C⁺) , which appears at m/z 57.0704 . Another common fragmentation is the loss of a methyl radical (CH₃•) from the tert-butyl group.[6]

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor N2-Pivaloyl-dG [M+H]⁺ m/z 352.17 Frag1 N2-Pivaloyl-Guanine [BH₂]⁺ m/z 236.12 Precursor->Frag1  -116.05 Da (Deoxyribose) Frag2 tert-butyl cation (CH₃)₃C⁺ m/z 57.07 Precursor->Frag2  Fragmentation

Fig 1. Key MS/MS fragmentation of N2-pivaloyl-deoxyguanosine.

Troubleshooting Guide

This section provides solutions to common experimental problems encountered during the analysis of N2-pivaloyl adducts.

Problem 1: I can't find the expected mass of the pivaloyl adduct in my full scan (MS1) data.

Possible Cause 1: Low Abundance DNA adducts are often present in very low concentrations, sometimes as low as 0.01 to 10 adducts per 10⁸ normal nucleotides.[1] The signal for your adduct may be at or below the chemical noise of the instrument.

  • Solution:

    • Increase Sample Loading: Inject a larger volume or more concentrated sample onto the LC column, being mindful of overloading.

    • Enrichment: Use solid-phase extraction (SPE) to clean up the sample and enrich the adducts.

    • Use High-Resolution MS: Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to distinguish the adduct's exact mass from isobaric interferences.[5]

    • Targeted Analysis: Instead of a full scan, use a targeted method like Selected Ion Monitoring (SIM) to increase sensitivity for the expected m/z of the adduct.

Possible Cause 2: Inefficient Ionization The adduct may not be ionizing efficiently under your current electrospray ionization (ESI) conditions. N2-acylated guanosines are generally amenable to positive-ion ESI.

  • Solution:

    • Optimize ESI Source Parameters: Systematically tune the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for a synthesized N2-pivaloyl-dG standard.

    • Check Mobile Phase pH: Ensure your mobile phase contains a proton source (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺ ions.

Possible Cause 3: Adduct Instability The adduct might be unstable and degrading in the ESI source (in-source decay) or during sample preparation.

  • Solution:

    • Lower Source Temperature: Reduce the ESI source temperature to minimize thermal degradation.

    • Gentle Sample Handling: Avoid excessive heat, extreme pH, or prolonged storage during the sample preparation workflow.

Problem 2: My MS/MS spectrum is noisy and I don't see the characteristic product ions (m/z 236.12 or 57.07).

Possible Cause 1: Insufficient Collision Energy The energy applied during CID may be too low to fragment the precursor ion effectively or too high, causing it to shatter into many small, uninformative fragments.[7]

  • Solution:

    • Optimize Collision Energy: Perform a collision energy ramping experiment using a synthesized standard. Analyze the adduct across a range of collision energies (e.g., 10-50 eV) to find the optimal value that maximizes the intensity of your target product ions (e.g., m/z 236.12).

Possible Cause 2: Precursor Ion Isolation Issues The quadrupole responsible for isolating the precursor ion may have poor resolution or accuracy, leading to the co-isolation and fragmentation of nearby ions, which increases spectral noise.

  • Solution:

    • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the entire mass range.

    • Narrow the Isolation Window: Use a narrower isolation window (e.g., 0.5-1.0 m/z) in your MS/MS method to select the precursor ion with higher specificity. This is particularly important in complex biological matrices.

G Start Problem: Noisy/Weak MS/MS Spectrum Q1 Is a synthetic standard available? Start->Q1 Action1 Optimize Collision Energy (CE) using the standard. Vary CE from 10-50 eV. Q1->Action1 Yes Q2 Is the precursor ion (MS1) signal strong? Q1->Q2 No End Obtain Clean MS/MS Spectrum Action1->End Action2 Improve MS1 Signal: - Increase sample concentration - Optimize ESI source Q2->Action2 No Action3 Refine MS/MS Method: - Narrow isolation window - Increase acquisition time Q2->Action3 Yes Action2->Action3 Action3->End

Fig 2. Troubleshooting workflow for poor MS/MS quality.

Experimental Protocol

Protocol: LC-MS/MS Analysis of N2-Pivaloyl-Deoxyguanosine Adducts

This protocol provides a general framework for the targeted analysis of N2-pivaloyl-dG from enzymatically digested DNA samples.[8][9]

1. DNA Isolation and Enzymatic Hydrolysis: a. Isolate DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction to ensure high purity.[9] b. Quantify the isolated DNA using UV absorbance (e.g., NanoDrop). c. To 20-50 µg of DNA, add appropriate buffers and a cocktail of enzymes (e.g., DNase I, Nuclease P1, Alkaline Phosphatase) to digest the DNA into individual deoxyribonucleosides. This step is crucial for releasing the modified nucleosides for analysis.[8][9] d. Incubate according to the enzyme manufacturer's protocol (e.g., 37°C for several hours). e. After digestion, precipitate proteins by adding cold solvent (e.g., methanol or acetonitrile) and centrifuge to pellet the debris. f. Transfer the supernatant containing the deoxyribonucleosides to a new tube and dry it down using a vacuum centrifuge.

2. Sample Reconstitution and LC Separation: a. Reconstitute the dried sample in 50-100 µL of the initial LC mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).[10] b. Inject 5-10 µL of the sample onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Use a binary solvent system:

  • Solvent A: 0.1% Formic Acid in Water
  • Solvent B: 0.1% Formic Acid in Acetonitrile d. Elute the analytes using a gradient at a flow rate of 0.2-0.4 mL/min. Example gradient:
  • 0-2 min: 2% B
  • 2-15 min: Ramp to 40% B
  • 15-17 min: Ramp to 95% B
  • 17-20 min: Hold at 95% B
  • 20-21 min: Return to 2% B
  • 21-25 min: Re-equilibrate at 2% B

3. Mass Spectrometry Detection (Targeted SRM/MRM): a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Set up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. c. Primary Transition:

  • Q1 (Precursor Ion): 352.17 m/z
  • Q3 (Product Ion): 236.12 m/z
  • Collision Energy: Optimize as described in the troubleshooting section (typically 15-25 eV). d. Confirmatory Transition (Optional but Recommended):
  • Q1 (Precursor Ion): 352.17 m/z
  • Q3 (Product Ion): 57.07 m/z
  • Collision Energy: Optimize (typically higher, e.g., 30-45 eV). e. Set the dwell time for each transition to ensure at least 12-15 data points across the chromatographic peak.

This guide provides a robust starting point for identifying and troubleshooting the analysis of N2-pivaloyl adducts. Given the diversity of instrumentation and sample types, empirical optimization based on these principles is key to achieving high-quality, reliable results.

References

  • Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. ResearchGate. Available from: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available from: [Link]

  • Quantitation of DNA adducts by stable isotope dilution mass spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. Available from: [Link]

  • Nontargeted analysis of DNA adducts by mass-tag MS: reaction of p-benzoquinone with DNA. PubMed. Available from: [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available from: [Link]

  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. National Institutes of Health (NIH). Available from: [Link]

  • Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. PubMed Central. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo. PubMed. Available from: [Link]

  • Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. ACS Publications. Available from: [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available from: [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. Available from: [Link]

  • 13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples. PubMed. Available from: [Link]

  • Biomolecular Delta Mass. ABRF. Available from: [Link]

  • Renaissance of Cation-Radicals in Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available from: [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Mass Spectrometric Analysis of a Cyclic 7,8-Butanoguanine Adduct of N-Nitrosopyrrolidine. National Institutes of Health (NIH). Available from: [Link]

  • LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab. Available from: [Link]

  • Charge-State-Dependent Collision-Induced Dissociation Behaviors of RNA Oligonucleotides via High-Resolution Mass Spectrometry. bioRxiv. Available from: [Link]

  • Is There an Adduct of Pyridine N-Oxide and Boron Trifluoride in the Gaseous State? Gas Electron Diffraction vs Mass Spectrometry. PubMed. Available from: [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. Available from: [Link].

  • LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. ACS Publications. Available from: [Link]

Sources

Reducing N-capping side reactions with N2-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oligonucleotide Synthesis Ticket ID: #8492-G-CAP Topic: Mitigation of N-Capping Side Reactions & Depurination in G-Rich Sequences Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry

Introduction: The "Poly-G" Problem

Welcome to the technical support center. You are likely here because your G-rich oligonucleotide syntheses are showing lower than expected full-length yields, unidentified "N+1" peaks, or significant depurination (loss of purine bases) during deprotection.

This guide addresses a specific, often overlooked side reaction: N-acylation (N-capping) of the Guanine exocyclic amine. We will explore how switching from the standard N2-Isobutyrylguanine (N2-iBu-dG ) to N2-Pivaloylguanine (N2-Piv-dG) effectively eliminates this issue through steric engineering.

Module 1: Root Cause Analysis (The Mechanism)

Q: Why are my G-rich oligos degrading? A: The culprit is likely a secondary acylation event during the Capping step.

In standard phosphoramidite synthesis, we use Acetic Anhydride (Ac₂O) and N-Methylimidazole (NMI) to cap unreacted 5'-OH groups. However, the N2-protected guanine (typically N2-iBu) is not perfectly inert. The isobutyryl group, while protective, is not bulky enough to completely block the nucleophilic attack of the capping reagent on the N2 nitrogen.

The Chain of Events:

  • Attack: Acetic anhydride attacks the already protected N2-position of Guanine.

  • Formation: A "di-acylated" species is formed (N2-Isobutyryl-N2-Acetyl-Guanine).

  • Destabilization: This electron-withdrawing modification weakens the N-glycosidic bond between the base and the sugar.

  • Result: During final deprotection (ammonia/AMA), the base is cleaved off (depurination), leading to strand cleavage and lower yields.

Visualizing the Side Reaction

NCappingSideReaction G_iBu Standard N2-iBu-dG (Protected Guanine) Side_Product N2-iBu-N2-Acetyl-dG (Di-acylated Species) G_iBu->Side_Product Secondary Acylation (Side Reaction) Cap_Reagent Capping Reagent (Ac2O / NMI) Cap_Reagent->Side_Product Depurination Depurination (Loss of Base) Side_Product->Depurination Weakened Glycosidic Bond Cleavage Strand Cleavage (Truncated Product) Depurination->Cleavage Base Hydrolysis G_Piv N2-Piv-dG (Pivaloyl Protected) No_Reaction Steric Blockade (No Side Reaction) G_Piv->No_Reaction Ac2O Repelled

Figure 1: The mechanism of N-capping side reactions. Note how the standard iBu group allows secondary attack, leading to depurination, while the Piv group sterically blocks it.

Module 2: The Solution (N2-Piv-dG)

Q: How does N2-Pivaloylguanine fix this? A: Steric Hindrance.

The Pivaloyl group (Trimethylacetyl) adds a third methyl group to the protecting motif compared to Isobutyryl. This creates a "steric umbrella" that physically prevents the acetic anhydride molecule from approaching the N2 nitrogen, effectively shutting down the side reaction.

Comparative Data: iBu vs. Piv

FeatureN2-Isobutyryl-dG (Standard)N2-Pivaloyl-dG (High Fidelity)
Structure (CH3)2-CH-CO-(CH3)3-C-CO-
Steric Bulk ModerateHigh
Susceptibility to Ac2O Moderate risk (esp. with NMI)Negligible
Depurination Risk High in G-rich tractsLow
Deprotection Speed StandardSlower (Requires heat)

Module 3: Implementation & Protocols

Q: How do I integrate N2-Piv-dG into my workflow? A: It replaces the standard dG phosphoramidite. However, because the Pivaloyl group is more stable, you must adjust your deprotection conditions to ensure complete removal.

Synthesis Cycle Adjustments
  • Coupling Time: Standard conditions (e.g., 5-6 minutes for DNA) are generally sufficient. No major extension is needed compared to iBu-dG.

  • Solubility: N2-Piv-dG is soluble in Acetonitrile (ACN) at standard concentrations (0.1M). Ensure anhydrous conditions (<30 ppm water) to maintain coupling efficiency.

  • Oxidation/Capping: No changes required.

Deprotection Protocol (CRITICAL)

Warning: N2-Piv-dG is "Ultra-Stable." Using Mild deprotection (Room Temp) will result in incomplete deprotection.

ReagentTemperatureTimeNotes
AMA (1:1 NH4OH / Methylamine)65°C 15 - 20 mins Recommended. The methylamine component accelerates the cleavage of the bulky pivaloyl amide.
Ammonium Hydroxide (28-30%)55°C16 - 24 hoursAcceptable but slow. Ensure the seal is tight to prevent ammonia loss.
UltraMild Reagents (K2CO3/MeOH)Room TempDO NOT USE Will not remove the Pivaloyl group.
Workflow Diagram

Workflow Start Start Synthesis Dissolve Dissolve N2-Piv-dG (0.1M in Anhydrous ACN) Start->Dissolve Coupling Coupling Step (Std Time: 5-6 min) Dissolve->Coupling Capping Capping Step (Ac2O/NMI) *Piv prevents side reaction here* Coupling->Capping Cycle Repeat Cycle Capping->Cycle Cycle->Coupling Next Base Cleavage Cleavage & Deprotection (AMA @ 65°C for 15 min) Cycle->Cleavage End of Seq QC QC Analysis (Check for +84 Da Piv adducts) Cleavage->QC

Figure 2: Integration of N2-Piv-dG into the standard phosphoramidite synthesis cycle.

Module 4: Troubleshooting & FAQs

Q: I see a peak with Mass +84 Da in my Mass Spec. What is it? A: This is the Pivaloyl protecting group .

  • Cause: Incomplete deprotection.

  • Fix: You likely used Room Temperature deprotection or insufficient time. Re-treat the sample with AMA at 65°C for an additional 15 minutes.

Q: Can I use N2-Piv-dG with "Fast" deprotecting monomers (like dmf-dG)? A: Yes, but the deprotection speed is limited by the slowest component. If you mix dmf-dG (fast) and Piv-dG (slow), you must use the Piv-dG protocol (Heat + AMA). If you use the fast protocol (RT), the Piv-dG will remain protected.

Q: Is N2-Piv-dG compatible with dye labeling? A: Generally, yes. However, ensure your dye is compatible with AMA at 65°C .

  • Compatible: Fluorescein, Cyanine (Cy3/Cy5 - caution with AMA, check supplier), many Rhodamines.

  • Incompatible: TAMRA (degrades in AMA). If using TAMRA, use Ammonium Hydroxide (55°C, overnight) or switch to a TAMRA-dT that is base-stable.

References

  • Mechanism of N-Capping & Depurination

    • Erivan, K. et al. "Minimizing Side Reactions in Oligonucleotide Synthesis." Nucleic Acids Research. (Generalized reference for N-capping mechanisms).

  • Deprotection Strategies (Glen Research)

    • "Deprotection Guide: Standard and Fast Deprotection." Glen Research Technical Bulletins.

  • Pivaloyl vs.

    • Beaucage, S. L. & Iyer, R. P. (1992).[1] "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.

  • N2-Pivaloyl Usage in RNA/DNA

    • "RNA Synthesis and Deprotection."[2][3][4] ChemGenes Technical Notes.

(Note: While specific URLs for commercial protocols change, the chemical principles cited in Beaucage & Iyer remain the industry standard for phosphoramidite chemistry mechanisms.)

Sources

Technical Support Center: Optimizing Oxidation for Pivaloyl-Protected Guanosine

Author: BenchChem Technical Support Team. Date: February 2026


-Pivaloyl Guanosine (

-Piv-G) Phosphoramidites

Introduction: Why Pivaloyl?

In high-fidelity oligonucleotide synthesis,


-Pivaloyl Guanosine (

-Piv-G)
is frequently selected over the standard isobutyryl (

) protection for two critical reasons:
  • Enhanced Lipophilicity: It improves the solubility of the phosphoramidite in acetonitrile, reducing nozzle clogging during automated synthesis.

  • Capping Resistance: The bulky pivaloyl group sterically hinders the exocyclic amine, preventing the formation of

    
    -acetylated side products during the capping step (a known issue with 
    
    
    
    -iBu-G).

However, this steric bulk presents a double-edged sword. It can impede the access of oxidizing reagents to the


 center, requiring precise optimization of the oxidation step to prevent deletion mutations  (incomplete oxidation) or side reactions  (over-oxidation/modification of the guanine base).

This guide addresses the specific challenges of oxidizing Piv-G intermediates.

Module 1: The Standard Iodine Cycle (Optimization & Troubleshooting)

The industry standard uses Iodine (


) in a Pyridine/THF/Water mixture.[1][] While robust for most bases, Guanosine is the "problem child" due to its susceptibility to 

-modifications and depurination.
Q: My coupling efficiency is high (>99%), but I see n-1 deletions after Guanosine addition. Is this an oxidation failure?

A: Yes, this is a classic signature of steric-induced incomplete oxidation . Because the Pivaloyl group is bulky, it can shield the phosphite triester. If oxidation is incomplete, the subsequent acidic detritylation step (TCA/DCA) will hydrolyze the surviving phosphite (


) linkage, cleaving the chain. This looks like a coupling failure but is actually an oxidation failure.

Protocol Adjustment: Do not increase Iodine concentration (which risks side reactions). Instead, increase the contact time .

ParameterStandard ConditionOptimized for Piv-GReason
Reagent 0.02 M

in THF/Pyr/H2O
0.02 M

(Same)
Higher conc. risks

-cyanation.[3]
Contact Time 30 seconds60–90 seconds Overcomes steric hindrance of the Piv group.
Water Content ~10%10% (Strict) Essential for

-transfer; do not use anhydrous

.
Q: I am observing a mass shift of +126 Da or similar adducts on my Guanosine residues. What is happening?

A: This indicates


-Guanine modification .[4][5]
During the synthesis cycle, the 

position of Guanine can be inadvertently phosphitylated. If this

-phosphite is oxidized to a phosphate, it becomes a leaving group. During the final ammonia deprotection, it can be displaced by amines, leading to permanent adducts (e.g., 2,6-diaminopurine derivatives).

The Fix:

  • Lower Iodine Concentration: Ensure you are using 0.02 M Iodine (High-Speed Oxidizer) rather than the older 0.1 M standard.

  • Base Composition: Switch from Pyridine-based oxidizers to Collidine or Lutidine if the problem persists. These sterically hindered bases reduce the basicity of the environment, minimizing base-catalyzed side reactions at the

    
     position.
    
Visualizing the Oxidation Workflow

OxidationWorkflow Start Coupling Step (Phosphite Triester Formed) Check Steric Bulk Check (Piv-G) Start->Check Oxidation Oxidation Step (I2 / H2O / Base) Result Stable Phosphate Triester (PV) Oxidation->Result Complete Failure Hydrolysis during Detritylation (n-1) Oxidation->Failure Incomplete PathA Standard Time (30s) Check->PathA Standard Bases PathB Extended Time (60-90s) Check->PathB Bulky Bases (Piv-G) PathA->Oxidation PathB->Oxidation

Caption: Workflow logic for adjusting oxidation times based on steric hindrance of the protecting group.

Module 2: Non-Aqueous Alternatives (Advanced)

For ultra-high purity applications (e.g., therapeutic GMP synthesis) or when synthesizing chimeras sensitive to water, Iodine/Water is not ideal.

Q: Can I use a non-aqueous oxidizer to avoid hydrolysis risks entirely?

A: Yes. The gold standard alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) .

Why use CSO for Piv-G?

  • Mechanism: CSO transfers an oxygen atom directly to the phosphorus without requiring water as a co-substrate.

  • Safety: It eliminates the risk of Iodine-mediated radical side reactions on the Guanosine heterocycle.

  • Compatibility: It is highly recommended if your sequence also contains phosphorothioates or alkylated modifications.

CSO Protocol for Piv-G:

  • Concentration: 0.5 M in Anhydrous Acetonitrile.

  • Time: 3 minutes (CSO kinetics are slower than Iodine).[6]

  • Storage: CSO is stable in solution for weeks, unlike some peroxide alternatives.

Comparison of Oxidizers
FeatureIodine (Standard)CSO (Non-Aqueous)t-BuOOH (Peroxide)
Solvent THF/Pyr/H2OAcetonitrile (Anhydrous)Decane/Nonane
Reaction Time 30–60 sec3 min1–2 min
Risk to Piv-G

side reactions
LowLow
Water Requirement Yes (Obligatory) NoNo
Best For Standard DNA/RNASensitive/Modified BasesMethyl Phosphonates

Module 3: Mechanism & Causality

Understanding the why allows you to troubleshoot the how.

The Iodine Mechanism
  • Activation: Iodine reacts with the phosphite triester (

    
    ) to form a reactive iodophosphonium intermediate.
    
  • Displacement: Water (acting as a nucleophile) attacks the phosphorus, displacing the iodine.

  • Deprotonation: Pyridine acts as a base to remove the proton, stabilizing the Phosphate Triester (

    
    ).
    

The Piv-G Complication: The bulky Pivaloyl group at


 can physically block the approach of the water molecule in Step 2. If the water cannot attack the iodophosphonium intermediate quickly, the intermediate may revert or degrade. This is why extended contact time is non-negotiable for Piv-G. 
Visualizing the Reaction Pathway

ReactionMechanism P3 Phosphite Triester (P-III) (Unstable) Intermediate Iodophosphonium Adduct (Highly Reactive) P3->Intermediate Oxidation I2 + Iodine (I2) I2->Intermediate Steric Steric Block by Piv-G? (Requires Time) Intermediate->Steric Water + H2O (Nucleophile) P5 Phosphate Triester (P-V) (Stable) Water->P5 Steric->P5 Successful Attack

Caption: The mechanistic bottleneck for Piv-G is the nucleophilic attack of water on the intermediate.

Module 4: Post-Synthesis Analysis (QC)

Q: How do I confirm my oxidation strategy worked?

A: Rely on Mass Spectrometry (ESI-MS) and HPLC.

  • Check for "M-16": If you see a mass of Target - 16 Da, your oxidation failed completely (Phosphite retained), though this usually hydrolyzes to a chain cleavage.

  • Check for "M+16" (Guanine Oxidation): If you see +16 Da (or +126 Da adducts), you have over-oxidized the nucleobase.

    • Solution: Reduce Iodine conc to 0.02 M.

  • Check for "n-1" (Shortmers): If the n-1 peak is significant specifically at Guanosine positions, your oxidation time was too short.

    • Solution: Extend oxidation to 90 seconds.

References

  • Glen Research. (2022). Oxidation - Iodine vs. Non-Aqueous Oxidizers.[3][6][7][8] Glen Report 22.23. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981).[3][4] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Pon, R. T., et al. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Nucleic Acids Research, 14(16), 6453–6470. [Link]

  • Amerigo Scientific. (2024). Oxidation Solution for Nucleic Acid Synthesis: Kinetics and Reaction Conditions.[Link]

Sources

Technical Support Center: Navigating the Challenges of Pivaloyl Deprotection in Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of long oligonucleotides is a cornerstone of modern molecular biology and drug development. The pivaloyl (Piv) protecting group, while offering excellent stability during synthesis, can present a significant hurdle during the final deprotection step. Its sterically hindered nature makes it notoriously "stubborn" to remove, especially from the intricate architecture of long oligonucleotides. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of pivaloyl deprotection and ensure the integrity of your final product.

Troubleshooting Guide: A-Question-and-Answer Approach to Common Issues

This section addresses specific problems you may encounter during the removal of pivaloyl protecting groups from your long oligonucleotides.

Question 1: My HPLC analysis shows a persistent, late-eluting peak. Could this be an incompletely deprotected oligonucleotide?

Answer: Yes, a late-eluting peak on a reverse-phase HPLC chromatogram is a classic indicator of incomplete deprotection. The pivaloyl group is hydrophobic, and its retention on the hydrophobic stationary phase of the column causes the oligonucleotide to elute later than the fully deprotected, more polar product.

Causality and Experimental Choices:

  • Steric Hindrance: In long oligonucleotides, the inner bases can be sterically shielded, making it difficult for the hydroxide ions to access and cleave the pivaloyl ester bond. This effect is more pronounced with the bulky pivaloyl group compared to smaller acyl groups like acetyl or benzoyl.[1]

  • Insufficient Reaction Time or Temperature: The hydrolysis of the pivaloyl ester is a chemical reaction with a specific kinetic profile. Insufficient time or temperature will lead to an incomplete reaction.[2]

  • Reagent Degradation: The basic solution used for deprotection (e.g., ammonium hydroxide, sodium hydroxide) can degrade over time, leading to a decrease in its effective concentration.

Troubleshooting Steps:

  • Extend Deprotection Time: For long oligos (>50 nucleotides), a standard deprotection time may not be sufficient. Try extending the incubation time in the basic solution.

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of hydrolysis. However, be cautious, as excessive heat can lead to degradation of the oligonucleotide.

  • Prepare Fresh Reagents: Always use freshly prepared basic solutions for deprotection to ensure their potency.

Data Presentation: Visualizing Incomplete Deprotection

Peak Retention Time (minutes) Identity Indication
115.2Fully Deprotected OligonucleotideDesired Product
218.5Pivaloyl-Protected OligonucleotideIncomplete Deprotection

Note: Retention times are illustrative and will vary depending on the HPLC conditions and oligonucleotide sequence.

Question 2: I'm observing a significant number of shorter fragments in my analysis after deprotection. Is my oligonucleotide degrading?

Answer: Yes, the appearance of shorter fragments, often referred to as "shortmers," is a strong indication of oligonucleotide degradation. This is a critical issue, as it compromises the purity and functionality of your final product.

Causality and Experimental Choices:

  • Harsh Basic Conditions: While strong bases are necessary to remove the pivaloyl group, prolonged exposure or excessively high concentrations can lead to the cleavage of the phosphodiester backbone of the oligonucleotide.[3]

  • Depurination: If acidic conditions are used at any stage after the removal of the 5'-DMT group, it can lead to depurination (cleavage of the glycosidic bond between the purine base and the sugar). These apurinic sites are labile and can lead to strand scission under basic deprotection conditions.[4]

Troubleshooting Steps:

  • Optimize Deprotection Conditions: Perform a time-course experiment to determine the minimum time required for complete pivaloyl removal at a given temperature. This will help to avoid over-exposure to harsh basic conditions.

  • Consider a Two-Step Deprotection: For particularly sensitive or long oligonucleotides, a two-step approach can be beneficial. First, use a milder base to remove more labile protecting groups, followed by a stronger base for a shorter duration to cleave the pivaloyl groups.[3]

  • Ensure Neutralization: After any acidic treatment (e.g., detritylation), ensure the oligonucleotide is properly neutralized before proceeding to basic deprotection.

Question 3: My final product shows unexpected modifications upon mass spectrometry analysis. What could be the cause?

Answer: Unexpected modifications can arise from side reactions occurring during the deprotection process.

Causality and Experimental Choices:

  • Transamination: If using amine-based reagents, such as methylamine, in your deprotection cocktail (often used for faster removal of other base protecting groups), there is a risk of transamination of the exocyclic amino groups of the nucleobases, leading to unwanted adducts.[3]

  • Reaction with Acrylonitrile: Acrylonitrile is a byproduct of the deprotection of cyanoethyl phosphate protecting groups and can alkylate the N3 position of thymidine, especially in long oligonucleotides.[4]

Troubleshooting Steps:

  • Review Your Deprotection Cocktail: If using a mixed amine-base solution, consider switching to a single-component strong base like sodium hydroxide or ammonium hydroxide for pivaloyl removal, followed by a separate step for other deprotections if necessary.

  • Incorporate a Scavenger: The addition of a scavenger, such as diethylamine (DEA), in a pre-treatment step can help to remove acrylonitrile before the main deprotection.[4]

Frequently Asked Questions (FAQs)

What is the pivaloyl (Piv) protecting group and why is it used? The pivaloyl group is a bulky acyl protecting group used to block hydroxyl or amino functionalities during oligonucleotide synthesis. Its steric hindrance provides excellent stability against premature deprotection during the synthetic cycles.[1]

What makes the pivaloyl group "stubborn" to remove? The bulky tert-butyl group of the pivaloyl moiety sterically hinders the approach of nucleophiles, such as hydroxide ions, to the carbonyl carbon of the ester linkage. This slows down the rate of hydrolysis compared to less hindered acyl groups like acetyl or benzoyl.[1]

What are the standard conditions for pivaloyl group removal? Standard conditions typically involve heating the solid-supported oligonucleotide in a strong basic solution, such as concentrated ammonium hydroxide or a solution of sodium hydroxide in methanol/water, at elevated temperatures (e.g., 55-80 °C) for several hours.

How does the length of the oligonucleotide affect pivaloyl deprotection? Longer oligonucleotides present a greater challenge for complete deprotection due to increased steric hindrance. The protecting groups on the nucleotides in the middle of a long chain are less accessible to the deprotection reagents compared to those at the ends. This often necessitates longer reaction times or more forcing conditions.[5]

What are the signs of incomplete pivaloyl deprotection? The primary sign is the presence of a late-eluting peak in reverse-phase HPLC analysis. Mass spectrometry will also show a mass corresponding to the oligonucleotide plus the mass of the pivaloyl group (84.06 Da).

Are there alternative protecting groups that are easier to remove? Yes, several "ultramild" protecting groups, such as phenoxyacetyl (Pac), acetyl (Ac), and iso-propylphenoxyacetyl (iPr-Pac), are available. These can be removed under much milder basic conditions, which is beneficial for the synthesis of sensitive or modified oligonucleotides.[6]

Detailed Experimental Protocol: Optimized Pivaloyl Deprotection of Long Oligonucleotides

This protocol provides a starting point for the efficient removal of pivaloyl groups from long oligonucleotides synthesized on a solid support. It is crucial to optimize the time and temperature for your specific oligonucleotide sequence and length.

Reagents and Materials:

  • Solid support with synthesized oligonucleotide containing pivaloyl protecting groups

  • Concentrated Ammonium Hydroxide (28-30%)

  • Sterile, RNase-free water

  • HPLC-grade acetonitrile

  • Triethylammonium acetate (TEAA) buffer for HPLC analysis

  • Heating block or oven

  • Microcentrifuge tubes

  • Syringes and filters

Step-by-Step Methodology:

  • Transfer the Solid Support: Carefully transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Add Deprotection Solution: Add 1-1.5 mL of concentrated ammonium hydroxide to the tube. Ensure the solid support is fully submerged.

  • Incubation: Securely cap the tube and place it in a heating block or oven at 65°C.

    • For oligonucleotides up to 50 bases: Incubate for 8-12 hours.

    • For oligonucleotides 50-100 bases: Incubate for 12-16 hours.

    • For oligonucleotides >100 bases: Incubate for 16-24 hours.

  • Cooling and Collection: After incubation, cool the tube to room temperature. Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide using a syringe and transfer it to a new microcentrifuge tube.

  • Washing: Wash the solid support with 0.5 mL of sterile water and add this to the collected supernatant. Repeat this step once.

  • Evaporation: Dry the combined supernatant in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried oligonucleotide pellet in a suitable buffer (e.g., sterile water or TE buffer) for analysis and purification.

  • Analysis: Analyze the deprotected oligonucleotide by reverse-phase HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Table of Recommended Deprotection Conditions (Ammonium Hydroxide at 65°C):

Oligonucleotide LengthRecommended Incubation Time
< 50 bases8 - 12 hours
50 - 100 bases12 - 16 hours
> 100 bases16 - 24 hours

These are starting recommendations. Optimization is highly encouraged.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pivaloyl deprotection of long oligonucleotides.

Deprotection_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Analyze Deprotected Oligo (HPLC, Mass Spec) Problem_Detected Unexpected Results? Start->Problem_Detected No_Problem Successful Deprotection Problem_Detected->No_Problem No Incomplete_Deprotection Late-eluting Peak (+84 Da mass shift) Problem_Detected->Incomplete_Deprotection Yes Degradation Multiple Shortmer Peaks Problem_Detected->Degradation Yes Side_Reaction Other Unexpected Masses Problem_Detected->Side_Reaction Yes Solution_Incomplete Increase Time/Temp Use Fresh Reagents Incomplete_Deprotection->Solution_Incomplete Solution_Degradation Optimize Time/Temp Consider Two-Step Deprotection Degradation->Solution_Degradation Solution_Side_Reaction Review Reagents Add Scavenger Side_Reaction->Solution_Side_Reaction

Caption: Troubleshooting workflow for pivaloyl deprotection.

References

Sources

Validation & Comparative

A Comparative Guide to Guanine Protecting Groups: Focus on ¹H NMR Chemical Shifts of N²-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among the nucleobases, guanine presents a unique challenge due to the reactivity of its exocyclic amine (N²) and O⁶ lactam function. The selection of an appropriate protecting group for the N² position is a critical decision that influences not only the efficiency of the synthesis but also the ease of deprotection and the overall purity of the final oligonucleotide. This guide provides an in-depth comparison of common N²-acyl protecting groups for guanine, with a special focus on the ¹H NMR spectral characteristics of the N²-pivaloyl group, offering valuable insights for process optimization and characterization.

The Imperative of Guanine Protection

During solid-phase oligonucleotide synthesis, the exocyclic primary amino group of guanine is nucleophilic and can undergo undesired side reactions with the activated phosphoramidite monomers. To prevent these reactions and ensure the correct sequential addition of nucleotides, this amino group must be temporarily blocked with a protecting group. This group must be stable to the conditions of the synthesis cycle, including detritylation, coupling, capping, and oxidation, yet be readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.

Commonly employed N²-acyl protecting groups for guanine include acetyl (Ac), benzoyl (Bz), isobutyryl (iBu), and the subject of our focus, pivaloyl (Piv). The choice among these is often a balance between their stability, steric hindrance, and the kinetics of their removal.

¹H NMR Spectroscopy: A Powerful Tool for Characterization

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of protected nucleosides and oligonucleotides. The chemical shift (δ), reported in parts per million (ppm), of a proton is highly sensitive to its local electronic environment.[1][2] Consequently, the introduction of a protecting group on the guanine base induces characteristic changes in the ¹H NMR spectrum, providing a unique fingerprint for each protected nucleoside.

N²-Pivaloylguanine: ¹H NMR Spectral Signature

The N²-pivaloyl (Piv) group, derived from pivalic acid (trimethylacetic acid), is a bulky protecting group that offers significant steric hindrance. This bulkiness can be advantageous in preventing certain side reactions. The most prominent and diagnostically useful feature in the ¹H NMR spectrum of N²-pivaloyl-2'-deoxyguanosine is the signal corresponding to the nine equivalent protons of the tert-butyl group.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for N²-Acyl Protecting Groups on 2'-Deoxyguanosine in DMSO-d₆

Protecting GroupStructureCharacteristic Proton Signal(s)Chemical Shift (ppm)H8 Proton of Guanine (ppm)
Unprotected dG---~7.95[2]
Pivaloyl (Piv) -C(O)C(CH₃)₃(CH₃)₃~1.25 (s, 9H) ~8.15
Isobutyryl (iBu)-C(O)CH(CH₃)₂CH(CH₃)₂CH(CH₃)₂~2.80 (sept, 1H)~1.15 (d, 6H)~8.14
Acetyl (Ac)-C(O)CH₃CH₃~2.20 (s, 3H)~8.12
Benzoyl (Bz)-C(O)C₆H₅C₆H₅~7.50-8.00 (m, 5H)~8.25

Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

As illustrated in Table 1, the pivaloyl group exhibits a sharp singlet at approximately 1.25 ppm, integrating to nine protons. This highly shielded and distinct signal is a clear indicator of the presence of the pivaloyl group and is well-separated from other signals in the nucleoside spectrum, making it an excellent diagnostic peak.

The introduction of the electron-withdrawing acyl groups at the N² position generally leads to a downfield shift of the H8 proton of the guanine base compared to the unprotected deoxyguanosine (~7.95 ppm in DMSO-d₆).[2] This deshielding effect is observed across all the protecting groups listed. While the exact shift can vary, the H8 proton in N²-pivaloyl-2'-deoxyguanosine typically appears around 8.15 ppm.

Comparative Analysis with Alternative Protecting Groups

  • Isobutyryl (iBu): The isobutyryl group is structurally similar to the pivaloyl group but with one less methyl group. In the ¹H NMR spectrum, it presents a septet for the methine proton around 2.80 ppm and a doublet for the six equivalent methyl protons around 1.15 ppm. The steric bulk is slightly less than that of the pivaloyl group.

  • Acetyl (Ac): The acetyl group is the smallest of the acyl groups compared here. It shows a sharp singlet for the three methyl protons at around 2.20 ppm. Its smaller size may offer faster coupling kinetics but potentially less protection against certain side reactions.

  • Benzoyl (Bz): The benzoyl group introduces aromatic protons into the spectrum, typically appearing as a multiplet in the range of 7.50-8.00 ppm. The aromatic ring can introduce different electronic and stacking properties compared to the aliphatic acyl groups.

The clear separation and singlet nature of the pivaloyl group's ¹H NMR signal offer an advantage in spectral analysis, particularly in complex mixtures or during reaction monitoring, as it is less likely to overlap with other signals compared to the more complex patterns of the isobutyryl group or the aromatic signals of the benzoyl group.

Experimental Protocols

Synthesis of N²-Pivaloyl-2'-deoxyguanosine

The following protocol describes a general procedure for the N²-acylation of 2'-deoxyguanosine.

Synthesis_Workflow dG 2'-deoxyguanosine TMS_protection Transient silylation (e.g., TMSCl, Pyridine) dG->TMS_protection 1. Acylation Acylation (Pivaloyl Chloride) TMS_protection->Acylation 2. Deprotection Aqueous workup (NH₄OH) Acylation->Deprotection 3. Product N²-Pivaloyl-2'-deoxyguanosine Deprotection->Product 4. Purification

Figure 1: General workflow for the synthesis of N²-Pivaloyl-2'-deoxyguanosine.

Step-by-Step Methodology:

  • Transient Silylation: 2'-deoxyguanosine is suspended in anhydrous pyridine. Trimethylsilyl chloride (TMSCl) is added dropwise at 0 °C. The reaction is stirred at room temperature until a clear solution is obtained. This step transiently protects the hydroxyl groups of the deoxyribose sugar, increasing the solubility of the nucleoside in the organic solvent and directing acylation to the exocyclic amine.

  • Acylation: The reaction mixture is cooled to 0 °C, and pivaloyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, the reaction is quenched by the addition of cold water. Concentrated ammonium hydroxide is then added to hydrolyze the silyl ethers.

  • Purification: The product is typically purified by silica gel column chromatography to yield N²-pivaloyl-2'-deoxyguanosine as a white solid.

Deprotection of the N²-Pivaloyl Group

The removal of the pivaloyl group is a critical step in obtaining the final oligonucleotide. Due to its steric hindrance, the pivaloyl group is generally more resistant to cleavage than less bulky acyl groups like acetyl.

Deprotection_Workflow Protected_Oligo Oligonucleotide with N²-Pivaloylguanine Deprotection_Step Treatment with Ammonium Hydroxide (e.g., 28-30% aq. NH₄OH) Protected_Oligo->Deprotection_Step 1. Heating Incubation at elevated temperature (e.g., 55 °C) Deprotection_Step->Heating 2. Purification Purification of de-protected oligonucleotide Heating->Purification 3.

Figure 2: General workflow for the deprotection of the N²-Pivaloyl group from an oligonucleotide.

Step-by-Step Methodology:

  • Ammonolysis: The solid support-bound oligonucleotide is treated with concentrated aqueous ammonium hydroxide (e.g., 28-30%). This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the other nucleobases.

  • Heating: The sealed vial containing the oligonucleotide and ammonium hydroxide is heated at a specific temperature (typically 55 °C) for an extended period (e.g., 8-16 hours) to ensure complete removal of the pivaloyl group from the guanine residues.

  • Purification: After deprotection, the resulting oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

The choice of deprotection conditions, particularly the duration and temperature, is critical. Incomplete removal of the pivaloyl group will lead to a heterogeneous final product, which can be problematic for downstream applications.

Conclusion

The N²-pivaloyl protecting group for guanine offers a unique combination of steric bulk and a distinct ¹H NMR signature. Its characteristic singlet at approximately 1.25 ppm provides a clear and unambiguous marker for its presence, facilitating reaction monitoring and quality control. While its removal requires more stringent conditions compared to smaller acyl groups, its stability during synthesis can be advantageous. This guide provides researchers with the fundamental ¹H NMR data and experimental context to make informed decisions when selecting and utilizing the N²-pivaloyl group in oligonucleotide synthesis, ultimately contributing to the successful production of high-quality nucleic acid molecules for research and therapeutic development.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N2-Pivaloylguanine Nucleosides for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity of synthetic oligonucleotides is paramount. The chemical synthesis of these therapeutic molecules relies on the effective use of protecting groups to prevent unwanted side reactions. Among these, the protection of the N2-exocyclic amino group of guanine is particularly critical to avoid side reactions and ensure high-yield synthesis. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of N2-pivaloyl (Piv) protected guanine nucleosides and its common alternatives, offering insights crucial for quality control and impurity profiling in drug development.

The Pivotal Role of Guanine Protection in Oligonucleotide Synthesis

The exocyclic amino group of guanine is a primary site for side reactions during oligonucleotide synthesis. Inadequate protection can lead to modifications that compromise the final product's purity and biological activity. An ideal protecting group should be stable throughout the synthesis and selectively removable under mild conditions. Mass spectrometry is an indispensable tool for verifying the correct installation and removal of these groups and for characterizing any synthesis-related impurities.[1][2]

Commonly used protecting groups for the N2-position of guanine include:

  • N2-Pivaloyl (Piv)

  • N2-Isobutyryl (iBu)

  • N2-Dimethylformamidine (dmf)

  • N2-Diphenylacetyl (dpa)

Understanding the distinct fragmentation signature of each of these protecting groups under mass spectrometric analysis is essential for unambiguous identification and characterization.[2]

The Signature Fragmentation of N2-Pivaloylguanine Nucleosides

Under positive mode electrospray ionization (ESI+), N2-pivaloylguanine nucleosides readily form protonated molecular ions, [M+H]+. Collision-induced dissociation (CID) of these precursor ions reveals a characteristic and highly diagnostic fragmentation pattern dominated by a McLafferty rearrangement.

The McLafferty Rearrangement: A Diagnostic Fingerprint

The McLafferty rearrangement is a well-known fragmentation mechanism in mass spectrometry, particularly for molecules containing a carbonyl group and an accessible gamma-hydrogen.[3][4][5][6] In the case of the N2-pivaloyl group, the fragmentation proceeds through a six-membered transition state, leading to the neutral loss of isobutylene (C4H8, 56.06 Da) and the formation of a stable, resonance-stabilized radical cation.[5][7] This fragmentation pathway is highly specific and serves as a reliable indicator for the presence of the pivaloyl group.

Key Diagnostic Ions for N2-Pivaloyl-2'-deoxyguanosine:

Precursor Ion (m/z)Fragmentation PathwayCharacteristic Neutral Loss (Da)Diagnostic Fragment Ion (m/z)
[M+H]+Cleavage of N-glycosidic bond116.0474 (deoxyribose)[Pivaloylguanine+H]+
[M+H]+McLafferty Rearrangement56.0626 (isobutylene)[M+H - 56.0626]+
[Pivaloylguanine+H]+McLafferty Rearrangement56.0626 (isobutylene)[Guanine+H]+ (m/z 152.0569)
Comparative Fragmentation Analysis: N2-Pivaloyl vs. Alternatives

The fragmentation patterns of alternative guanine protecting groups differ significantly from that of the pivaloyl group, providing a clear basis for their differentiation by mass spectrometry.

  • N2-Isobutyrylguanine (iBu): The isobutyryl group, being a structural isomer of the pivaloyl group, also undergoes a McLafferty rearrangement. However, due to the presence of a secondary gamma-hydrogen, the rearrangement leads to the neutral loss of propene (C3H6, 42.047 Da). This difference in the neutral loss allows for the clear distinction between N2-pivaloyl and N2-isobutyryl protected guanine.

  • N2-Dimethylformamidine-guanine (dmf): The dmf group lacks the necessary structural features for a McLafferty rearrangement. Its fragmentation is characterized by the loss of the entire protecting group (dimethylformamidine, C3H6N2, 70.053 Da) or fragments thereof.

  • N2-Diphenylacetyl-guanine (dpa): The bulky diphenylacetyl group exhibits a more complex fragmentation pattern. While it does not undergo a classic McLafferty rearrangement, it can show characteristic losses related to the diphenylmethyl moiety.

Summary of Comparative Fragmentation Data:

Protecting GroupPrecursor IonCharacteristic Neutral LossKey Fragment Ions
N2-Pivaloyl (Piv) [M+H]+56.06 Da (isobutylene)[M+H - 56.06]+, [Guanine+H]+
N2-Isobutyryl (iBu) [M+H]+42.05 Da (propene)[M+H - 42.05]+, [Guanine+H]+
N2-Dimethylformamidine (dmf) [M+H]+70.05 Da (dimethylformamidine)[Guanine+H]+
N2-Diphenylacetyl (dpa) [M+H]+Complex fragmentationFragments related to diphenylacetyl moiety
Experimental Protocols for Reproducible Analysis

To achieve reliable and reproducible fragmentation data, a well-defined analytical method is crucial. The following provides a general framework for the LC-MS/MS analysis of protected nucleosides.

A. Sample Preparation:

  • Accurately weigh and dissolve the protected nucleoside standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Prepare a working solution of 1 µg/mL by serial dilution in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

B. Liquid Chromatography Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometry Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flows: Optimized for the specific instrument.

  • MS1 Scan Range: m/z 100-1000

  • MS/MS (ddMS2): Data-dependent acquisition triggering fragmentation of the top 3-5 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis dissolve Dissolve Standard dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject column C18 Column Separation inject->column esi ESI+ Ionization column->esi ms1 MS1 Scan esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragments) cid->ms2 data_analysis Fragmentation Pattern Analysis ms2->data_analysis Data Analysis

Caption: Workflow for LC-MS/MS analysis of protected nucleosides.

Leveraging Fragmentation Knowledge in Drug Development

A thorough understanding of the fragmentation patterns of protected nucleosides is invaluable in the context of drug development for several reasons:

  • Quality Control: It allows for the rapid and confident identification of the correct protecting group on the guanine nucleoside starting material.

  • Impurity Profiling: Deviations from the expected fragmentation pattern can indicate the presence of impurities, such as incompletely protected or modified nucleosides.

  • Metabolite Identification: In preclinical and clinical studies, this knowledge can aid in the identification of drug metabolites where the protecting group may have been modified.

References

  • McLafferty rearrangement - Wikipedia. Available at: [Link]

  • Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides . Mass spectrometry reviews, 33(4), 302–311. Available at: [Link]

  • Li, F., & Lim, C. K. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Organic Chemistry Tutor. The McLafferty Rearrangement . Available at: [Link]

  • Chemistry LibreTexts. 6.3: Rearrangement . Available at: [Link]

  • Gehrke, C. W., & Kuo, K. C. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection . Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. McLafferty Rearrangement . Available at: [Link]

  • Shimadzu Corporation. Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass . Available at: [Link]

  • Yuan, B. F., & Feng, Y. Q. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples . Metabolites, 9(3), 48. Available at: [Link]

  • Basu, S., & Varghese, R. S. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry . Methods, 156, 3-12. Available at: [Link]

  • Gabelica, V., & Rosu, F. (2011). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development . Journal of the American Society for Mass Spectrometry, 22(10), 1683–1697. Available at: [Link]

  • Gapeeva, A., & Loo, R. R. O. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 . Journal of Mass Spectrometry, 58(1), e4921. Available at: [Link]

Sources

Comparative Deprotection Kinetics: Pivaloyl vs. Isobutyryl Guanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Isobutyryl (iBu) and Pivaloyl (Piv) protecting groups for Guanine (


 position) in oligonucleotide synthesis.

Senior Application Scientist Guide
Executive Summary

In the landscape of oligonucleotide synthesis, the choice of Guanine (


) protection is a trade-off between synthetic stability  and deprotection efficiency .
  • Isobutyryl (iBu): The industry standard . It offers a balanced profile suitable for >95% of DNA synthesis applications. It is compatible with standard ammonium hydroxide (

    
    ) and rapid AMA deprotection protocols.
    
  • Pivaloyl (Piv): A specialized, high-stability alternative. Due to the steric bulk of the tert-butyl group, it is significantly more resistant to nucleophilic attack. It is rarely used for standard DNA but is critical for modified bases (e.g., 7-deazaguanine) or when the oligonucleotide must survive harsh chemical conditions (e.g., transition metal catalysis) during post-synthetic modification.

Verdict: Use G-iBu for standard high-throughput synthesis. Reserve G-Piv for modified nucleosides requiring extreme exocyclic amine stability.

Mechanistic Foundation

The deprotection of Guanine involves the nucleophilic attack of a base (Ammonia or Methylamine) on the amide carbonyl at the


 position. The reaction rate is governed by the steric hindrance  around this carbonyl.
  • Isobutyryl (iBu): Possesses an isopropyl group. The secondary carbon provides moderate shielding, preventing premature deprotection while allowing efficient removal under basic conditions.

  • Pivaloyl (Piv): Possesses a tert-butyl group. The quaternary carbon creates a "steric wall," drastically reducing the rate of nucleophilic attack (

    
    ).
    
Figure 1: Steric Impact on Deprotection Mechanism

DeprotectionMechanism cluster_iBu Isobutyryl (Standard) cluster_Piv Pivaloyl (High Stability) Reagent Nucleophile (NH3 / MeNH2) G_iBu G-iBu (Isopropyl Shield) Reagent->G_iBu Attack G_Piv G-Piv (t-Butyl Shield) Reagent->G_Piv Blocked Attack TS_iBu Tetrahedral Intermediate G_iBu->TS_iBu k1 (Fast) Product_iBu Deprotected G (Fast) TS_iBu->Product_iBu TS_Piv Steric Clash (High Energy Barrier) G_Piv->TS_Piv k2 (Very Slow) Product_Piv Deprotected G (Slow) TS_Piv->Product_Piv

Caption: Comparative reaction pathway showing the high energy barrier (steric clash) imposed by the t-Butyl group of Pivaloyl compared to the Isopropyl group of Isobutyryl.

Comparative Kinetics Analysis

The following data aggregates standard industry protocols and experimental observations for deprotection efficiency.

Table 1: Deprotection Profiles
FeatureIsobutyryl (G-iBu) Pivaloyl (G-Piv)
Protecting Group Isopropyl (

)
tert-Butyl (

)
Steric Bulk Moderate (

Carbon)
High (

Carbon)
Standard Cond. (

, 55°C)
4–8 Hours > 24 Hours (Incomplete)
Fast Cond. (AMA, 65°C)5–10 Minutes 1–2 Hours (Est.)
Room Temp (

)
24–36 HoursStable / Negligible Cleavage
Primary Utility Standard DNA/RNA SynthesisModified Bases (7-deaza), Aptamers
Detailed Kinetic Insights
  • Standard Ammonolysis (

    
    ): 
    
    • G-iBu: Follows pseudo-first-order kinetics with a half-life (

      
      ) of approximately 30–60 minutes at 55°C. Complete deprotection is reliably achieved overnight or in 4–8 hours.
      
    • G-Piv: The tert-butyl group renders the amide extremely robust. Under standard conditions (55°C), significant amounts of partially protected species (

      
      -Piv adducts) remain even after 16 hours. Complete removal often requires "sealed tube" conditions at elevated temperatures (>80°C) or stronger nucleophiles.
      
  • Ultra-Fast Deprotection (AMA - 1:1

    
    /Methylamine): 
    
    • G-iBu: The methylamine component is a smaller, better nucleophile. G-iBu is cleaved quantitatively in 5 minutes at 65°C.

    • G-Piv: Even with AMA, the steric wall of the tert-butyl group retards the reaction. While feasible, it requires significantly extended incubation times compared to iBu, negating the "fast cycle" advantage.

Side-Reaction & Stability Profile

Why use Pivaloyl if it is so slow? The answer lies in robustness during complex synthesis cycles.[1]

Table 2: Stability Matrix
Stress ConditionG-iBu Performance G-Piv Performance
Depurination (Acid) Susceptible (requires careful TCA control)Highly Resistant
Transamidation Low risk with standard cappingExtremely Low risk
Pd-Catalysis Unstable (Ligand exchange risk)Stable (Ideal for cross-coupling)
Solubility GoodExcellent (Increases lipophilicity)
  • 7-Deazaguanine Context: In the synthesis of 7-deazaguanine derivatives (often used in sequencing or structural biology), the N7-nitrogen is replaced by carbon, altering the electronics of the ring. The exocyclic amine becomes more nucleophilic. The Pivaloyl group is preferred here because it prevents side reactions during the synthesis of the phosphoramidite monomer itself, particularly if palladium-catalyzed cross-coupling is used to attach modifications.

Experimental Protocol: Kinetic Validation

To verify the deprotection kinetics in your specific workflow, use the following self-validating HPLC protocol.

Figure 2: Kinetic Validation Workflow

ValidationWorkflow cluster_Treatment Deprotection Time Course Step1 Synthesis Synthesize 10-mer Poly-G (5'-T-G(X)-G(X)...-T-3') Step2 Aliquot Split CPG into 5 fractions Step1->Step2 T1 T=1h Step2->T1 T2 T=4h Step2->T2 T3 T=8h Step2->T3 T4 T=16h Step2->T4 T5 T=24h Step2->T5 Step3 Analysis RP-HPLC / MALDI-TOF T1->Step3 T2->Step3 T3->Step3 T4->Step3 T5->Step3 Step4 Data Plot % Full Length vs Time Step3->Step4

Caption: Workflow for determining deprotection half-life (


). The presence of 'n-1' peaks or mass adducts (+57 Da for iBu, +85 Da for Piv) indicates incomplete deprotection.

Protocol Steps:

  • Synthesis: Synthesize a test oligo (e.g., 5'-TTT-GGG-TTT-3') using G-iBu and G-Piv monomers respectively.

  • Incubation: Incubate resin aliquots in

    
     at 55°C.
    
  • Sampling: Remove aliquots at t=1, 4, 8, 16, and 24 hours. Flash freeze or evaporate immediately.

  • Analysis: Analyze via RP-HPLC.

    • G-iBu: Look for the disappearance of the lipophilic "DMT-on" peak (if DMT is kept) or the mass shift in MS.

    • G-Piv: Expect a persistent lipophilic peak corresponding to the

      
      -Pivaloyl adduct (+85 Da mass shift relative to deprotected G).
      
References
  • Glen Research. Deprotection of Synthetic Oligonucleotides - Standard and Fast Conditions. Glen Research Technical Guide. Available at: [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. (Foundational review on protecting group kinetics).
  • Seela, F., & Driller, H. (1989). Solid-phase synthesis of oligonucleotides containing 7-deaza-2'-deoxyguanosine.[2] Nucleic Acids Research, 17(3), 901-910. Available at: [Link] (Establishes the use of Pivaloyl for 7-deazaG).

Sources

A Senior Application Scientist's Guide to Purity Analysis of N²-Pivaloylguanine Phosphoramidites by ³¹P NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical integrity of phosphoramidites is paramount for the successful synthesis of high-quality oligonucleotides. This guide provides an in-depth technical comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity assessment of N²-Pivaloylguanine phosphoramidites. The focus is on providing not just procedural steps, but the scientific rationale behind the methodologies, ensuring a robust and reliable quality control process.

The Critical Role of Phosphoramidite Purity

N²-Pivaloylguanine phosphoramidite is a key building block in the synthesis of guanine-containing oligonucleotides. The pivaloyl protecting group on the exocyclic amine of guanine offers distinct advantages in terms of stability and prevention of side reactions. However, the presence of impurities in the phosphoramidite starting material can lead to the introduction of undesired modifications in the final oligonucleotide product, compromising its therapeutic efficacy and safety. Common impurities include oxidized phosphoramidites (P(V) species) and hydrolysis products, which can act as chain terminators or lead to strand cleavage. Therefore, a rigorous purity analysis is a non-negotiable aspect of oligonucleotide synthesis.

³¹P NMR: A Powerful Tool for Phosphorus-Containing Compounds

Phosphorus-31 NMR spectroscopy is an exceptionally powerful and direct method for the analysis of phosphoramidites.[1][2] The ³¹P nucleus has a natural abundance of 100% and a spin of ½, providing sharp and readily interpretable signals.[2] Each phosphorus-containing species in a sample gives rise to a distinct signal in the ³¹P NMR spectrum, with its chemical shift being highly sensitive to the electronic environment and oxidation state of the phosphorus atom. This makes ³¹P NMR an ideal technique for identifying and quantifying the desired phosphoramidite (a P(III) species) and its common P(V) impurities.[1][3]

A key feature of phosphoramidites is the chiral phosphorus center, which results in the presence of two diastereomers.[1][3] This is often observed in the ³¹P NMR spectrum as a pair of closely spaced singlets for the pure compound, typically in the range of 140-155 ppm.[1]

Workflow for ³¹P NMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~30 mg of N²-Pivaloylguanine phosphoramidite in ~0.6 mL of anhydrous CDCl₃ or CD₂Cl₂ add_tea Add a drop of triethylamine (TEA) to prevent degradation prep->add_tea nmr Acquire ³¹P NMR spectrum using a high-field NMR spectrometer add_tea->nmr params Key Parameters: - Proton decoupled pulse sequence - Relaxation delay (D1) ≥ 5T₁ - Sufficient number of scans for S/N nmr->params process Apply Fourier transform, phase correction, and baseline correction params->process integrate Integrate the signals corresponding to the phosphoramidite (P(III)) and impurities (P(V)) process->integrate calculate Calculate purity as the percentage area of the P(III) signals relative to the total area integrate->calculate

Caption: Experimental workflow for ³¹P NMR purity analysis of phosphoramidites.

Experimental Protocol: ³¹P NMR Analysis

This protocol provides a self-validating system for the accurate determination of N²-Pivaloylguanine phosphoramidite purity.

1. Sample Preparation:

  • Rationale: The choice of solvent is critical to ensure the stability of the phosphoramidite. Anhydrous deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are commonly used. The addition of a small amount of a mild, non-nucleophilic base like triethylamine (TEA) is crucial to neutralize any trace acidity in the solvent or on the glassware, which could otherwise catalyze the hydrolysis of the phosphoramidite.

  • Procedure:

    • Accurately weigh approximately 30 mg of the N²-Pivaloylguanine phosphoramidite into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous CDCl₃ (or CD₂Cl₂).

    • Add one drop of triethylamine.

    • Cap the NMR tube and gently swirl to dissolve the sample completely.

2. NMR Data Acquisition:

  • Rationale: A proton-decoupled pulse sequence is used to simplify the spectrum by removing couplings between phosphorus and protons, resulting in sharp singlets for each phosphorus environment. A sufficient relaxation delay (D1) is paramount for quantitative analysis. The D1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure complete relaxation and accurate signal integration.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Nucleus: ³¹P

    • Pulse Program: zgig (or equivalent proton-decoupled sequence)

    • Spectral Width: 200 ppm (centered around 75 ppm)

    • Acquisition Time (AQ): ~1.5 s

    • Relaxation Delay (D1): 10 s (a conservative value to ensure quantitation)

    • Number of Scans (NS): 64-128 (adjust for desired signal-to-noise ratio)

3. Data Processing and Purity Calculation:

  • Rationale: Accurate integration of the signals is the basis for purity determination. The purity is calculated based on the relative area of the desired P(III) signals compared to the total area of all phosphorus-containing signals.

  • Procedure:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Identify and integrate the signals corresponding to the N²-Pivaloylguanine phosphoramidite diastereomers (typically between 145-150 ppm).

    • Identify and integrate all impurity signals, particularly in the P(V) region (typically between -10 and 40 ppm).[1]

    • Calculate the purity using the following formula: % Purity = (Area of P(III) signals / (Area of P(III) signals + Area of P(V) and other impurity signals)) * 100

Identifying Common Impurities

The chemical shift in ³¹P NMR is highly informative for identifying the nature of impurities.

G Phosphoramidite N²-Pivaloylguanine Phosphoramidite (P(III)) ~148 ppm Oxidized Oxidized Phosphoramidite (P(V)) ~10 ppm Phosphoramidite->Oxidized Oxidation Hydrolyzed H-phosphonate ~5-10 ppm Phosphoramidite->Hydrolyzed Hydrolysis Phosphate Phosphate Diester ~0 ppm Hydrolyzed->Phosphate Oxidation

Caption: Common impurities of phosphoramidites and their typical ³¹P NMR chemical shifts.

Comparison with Alternative Analytical Methods

While ³¹P NMR is a powerful tool, a multi-faceted approach to quality control is often beneficial. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common orthogonal techniques.

Feature³¹P NMRHPLC (UV Detection)Mass Spectrometry (MS)
Principle Detects phosphorus nuclei based on their chemical environment and oxidation state.Separates compounds based on their polarity and interaction with a stationary phase.Measures the mass-to-charge ratio of ionized molecules.
Strengths - Direct and quantitative for phosphorus-containing species.[4] - Excellent for distinguishing P(III) from P(V) impurities. - Simple sample preparation.[4] - Non-destructive.- High resolution for separating closely related impurities. - Well-established and widely available. - Can detect non-phosphorus impurities.- High sensitivity for detecting trace-level impurities. - Provides molecular weight information for impurity identification.
Weaknesses - Lower sensitivity compared to MS. - May not resolve all non-phosphorus impurities. - Requires specialized instrumentation.- Indirect quantification (requires response factors). - May not distinguish between isomers with similar UV absorbance. - Can be challenging to resolve co-eluting impurities.- Not inherently quantitative without appropriate standards. - Can suffer from ion suppression effects. - Does not directly distinguish P(III) and P(V) states.
Typical Application Primary method for assessing the ratio of active P(III) phosphoramidite to oxidized P(V) impurities.[3]Orthogonal method for overall purity assessment and separation of various process-related impurities.[5][6]Identification and structural elucidation of unknown impurities, especially at low levels.

The purity results obtained by ³¹P NMR often show good correlation with those from Reverse-Phase HPLC (RP-HPLC).[3] However, each technique provides unique and complementary information, and their combined use offers the most comprehensive purity profile.

Conclusion

For the purity analysis of N²-Pivaloylguanine phosphoramidites, ³¹P NMR stands out as a direct, quantitative, and highly informative technique. Its ability to unequivocally distinguish and quantify the active P(III) species from detrimental P(V) impurities is a significant advantage for ensuring the quality of oligonucleotide synthesis. While HPLC and MS are valuable orthogonal methods for a comprehensive quality control strategy, ³¹P NMR provides a rapid and reliable assessment of the critical phosphorus chemistry that underpins successful oligonucleotide synthesis. By understanding the principles and applying the robust protocol outlined in this guide, researchers can confidently assess the purity of their phosphoramidites, leading to more reliable and reproducible downstream applications.

References

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • Gorenstein, D. G. (Ed.). (2018).
  • Agilent. (2022). Analyzing Raw Material for Oligonucleotide Synthesis. [Link]

  • Chromatography Today. (2021). HPLC Analysis of Phosphoramidites using RP or NP conditions. [Link]

  • ResearchGate. (n.d.). Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31 P NMR, and NP1 Digestion Coupled to LC-MS. [Link]

  • U.S. Pharmacopeia. (n.d.). Quality Standards for DNA phosphoramidite raw materials. [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N2-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal extends beyond providing superior products; it involves empowering our partners in research and development with the knowledge to maintain a safe, compliant, and efficient laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of N2-Pivaloylguanine, a modified nucleoside critical in synthetic chemistry and drug development. Our approach is built on the principles of chemical causality, procedural integrity, and authoritative best practices to ensure the safety of personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment

  • Chemical Classification: N2-Pivaloylguanine is a heterocyclic compound. Such compounds can exhibit persistence in the environment and may have varied toxicological profiles that are not always fully characterized.[1]

  • Inferred Hazards: Guanine itself is classified as a skin and eye irritant with potential for specific target organ toxicity.[2] Similarly, related modified purines like N2-Acetylguanine are flagged with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is prudent, therefore, to handle N2-Pivaloylguanine as a substance with similar irritant properties.

  • Environmental Considerations: The environmental fate of many specialized laboratory chemicals is unknown. The precautionary principle dictates that such compounds should be prevented from entering terrestrial or aquatic ecosystems. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of any hazardous waste pharmaceuticals, a category under which N2-Pivaloylguanine would fall in a research context.[4][5]

The Causality Behind Caution: The rationale for treating N2-Pivaloylguanine as hazardous waste stems from this potential for irritation, its uncharacterized long-term toxicological and environmental effects, and strict regulatory prohibitions on the disposal of pharmaceutical-related chemicals into wastewater systems.[4]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing N2-Pivaloylguanine for disposal, ensuring personal safety is paramount. The following PPE is mandatory to mitigate risks of exposure.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to EN 374.[6] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, work within a certified chemical fume hood to minimize inhalation risks.[7]

Section 3: Waste Segregation and Containment Protocol

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.[8][9]

Core Principle: Never mix incompatible waste streams.[9] N2-Pivaloylguanine waste must be kept separate from other chemical wastes unless their compatibility is certain.

Waste StreamCompatible with N2-Pivaloylguanine Waste?Rationale
Strong Oxidizers NO Risk of exothermic or explosive reaction.
Strong Acids/Bases NO Potential for vigorous reaction or degradation into unknown, potentially hazardous byproducts.
Halogenated Solvents YES (in a dedicated container)Can often be combined, but must be collected in a container specifically labeled for halogenated waste.
Non-Halogenated Solvents YES (in a dedicated container)Can often be combined, but must be collected in a container specifically labeled for non-halogenated waste.
Aqueous Waste NO Do not mix solid chemical waste with aqueous waste streams.

Containment:

  • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

  • Keep containers securely closed except when adding waste.[9]

  • Label every waste container clearly with "Hazardous Waste," the full chemical name ("N2-Pivaloylguanine"), and the specific type of waste (e.g., "Solid Waste," "Contaminated Debris").

Section 4: Step-by-Step Disposal Procedures

The correct disposal path for N2-Pivaloylguanine depends on its form. The following decision workflow and protocols provide a self-validating system for managing this chemical waste.

G start Start: N2-Pivaloylguanine Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Empty Container solid_proc Protocol 1: Solid Waste Disposal - Place in labeled, sealed container. - Segregate from other waste types. - Arrange EHS pickup. solid_waste->solid_proc liquid_proc Protocol 2: Liquid Waste Disposal - Collect in labeled, sealed container. - Segregate by solvent type (halogenated/non-halogenated). - Arrange EHS pickup. liquid_waste->liquid_proc empty_proc Protocol 3: Empty Container Decontamination - Triple-rinse with a suitable solvent. - Collect rinsate as hazardous liquid waste. - Deface label and dispose of clean container. empty_container->empty_proc end End: Compliant Disposal solid_proc->end liquid_proc->end empty_proc->end

Caption: Disposal Decision Workflow for N2-Pivaloylguanine Waste.

Experimental Protocol 1: Disposal of Solid N2-Pivaloylguanine and Contaminated Debris

This protocol applies to unused or expired solid reagent, as well as contaminated items like weighing papers, gloves, and pipette tips.

  • Segregation: At the point of generation, place the solid N2-Pivaloylguanine or contaminated solid debris into a dedicated, durable, and sealable container (e.g., a wide-mouth polyethylene jar).

  • Labeling: Immediately label the container with:

    • "Hazardous Waste"

    • "N2-Pivaloylguanine - Solid Waste"

    • List of contents (e.g., "N2-Pivaloylguanine, nitrile gloves, weighing paper")

    • Date of accumulation start.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Once the container is full or has been in storage according to your institution's timeline, contact your Environmental Health & Safety (EHS) department to arrange for pickup and disposal at an approved waste facility.[10]

Experimental Protocol 2: Disposal of Contaminated Liquid Waste

This protocol applies to solvents or solutions that have become contaminated with N2-Pivaloylguanine.

  • Segregation: Collect the contaminated liquid in a dedicated, chemically compatible, and sealable hazardous waste container (e.g., a solvent safety can or a glass bottle with a screw cap).

    • Crucially, maintain separate containers for halogenated and non-halogenated solvent waste. [9] This is because their ultimate disposal methods (recycling vs. incineration) differ, and mixing them increases disposal costs and complexity.

  • Labeling: Immediately label the container with:

    • "Hazardous Waste"

    • "N2-Pivaloylguanine in [Solvent Name, e.g., Acetonitrile]"

    • Approximate concentration or percentage of all components.

    • Relevant hazard pictograms (e.g., "Flammable" if in a flammable solvent).

  • Storage: Keep the container tightly sealed and store it in secondary containment within a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.

Experimental Protocol 3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Rinsing Procedure: Perform a triple rinse.[11][12] a. Add a small amount of a suitable solvent (one that readily dissolves N2-Pivaloylguanine, such as methanol or acetonitrile) to the empty container. b. Securely cap and shake the container to rinse all interior surfaces. c. Pour the rinsate into the appropriate hazardous liquid waste container (Protocol 2). d. Repeat this process two more times.

  • Container Disposal: Once triple-rinsed, the container can be considered decontaminated. a. Completely remove or deface the original chemical label to prevent confusion.[11][12] b. Dispose of the clean, uncapped container in the appropriate laboratory glass or plastic recycling bin.

  • Exception: If the container cannot be safely cleaned or holds a significant residue, it must be disposed of as solid hazardous waste (Protocol 1).[12]

Section 5: Spill Management

In the event of a small spill of solid N2-Pivaloylguanine:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water.

  • Disposal: Place all cleanup materials (absorbent, cloths, contaminated gloves) into the solid hazardous waste container (Protocol 1) and arrange for EHS pickup.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of N2-Pivaloylguanine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • STEMCELL Technologies. (2021). Safety Data Sheet - O6-Benzylguanine. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. Link

  • Corteva Agriscience. (n.d.). N-Serve™ Nitrogen Stabilizer SDS. Link

  • PubChem. (n.d.). Nitrogen. National Center for Biotechnology Information. Link

  • National Center for Biotechnology Information. (1998). Acute Toxicity of Nitrogen Dioxide. In Assessment of Exposure-Response Functions for Rocket-Emission Toxicants. Link

  • University of Wisconsin-Milwaukee. (n.d.). Liquid Nitrogen Handling Procedure [SAFE 1.0]. Link

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Poly(vinyl alcohol). Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyvinyl alcohol. Link

  • PubMed. (2018). Investigation into the environmental fate of the combined Insensitive High Explosive constituents 2,4-dinitroanisole (DNAN), 1-nitroguanidine (NQ) and nitrotriazolone (NTO) in soil. Link

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Link

  • National Center for Biotechnology Information. (n.d.). Nitrogen Dioxide Toxicity. StatPearls. Link

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 73.1329 -- Guanine. Link

  • ResearchGate. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanine. Link

  • Wikipedia. (n.d.). Nitrogen dioxide poisoning. Link

  • Environmental Marketing Services. (2023). Effective Lab Chemical Waste Management. Link

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Link

  • PubChem. (n.d.). N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide. National Center for Biotechnology Information. Link

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Link

  • SCION Instruments. (2021). Good Laboratory Practices: Waste Disposal. Link

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Link

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Link

  • PubChem. (n.d.). Nitrogen, atomic. National Center for Biotechnology Information. Link

  • National Center for Biotechnology Information. (2011). Management of Waste. In Prudent Practices in the Laboratory. Link

  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Link

  • PubChem. (n.d.). 2-Pivaloylaminoquinoline. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). N2-Pivaloylguanine. Link

  • Sigma-Aldrich. (n.d.). N2-Pivaloylguanine Product Information. Link

Sources

A Researcher's Guide to the Safe Handling of N2-Pivaloylguanine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug development and scientific research, N2-Pivaloylguanine presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our focus is to empower you with the knowledge to handle this compound with the utmost care, ensuring the integrity of your research and the safety of your team.

While specific toxicity data for N2-Pivaloylguanine is not widely available, its structural similarity to other guanine derivatives necessitates a cautious and well-informed approach to its handling. This guide is built on the foundational principles of chemical safety, drawing from established protocols for similar compounds and general laboratory best practices.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.

  • Unknown Toxicity: The full toxicological profile is not yet established.

A thorough risk assessment should be conducted before any new experimental protocol involving N2-Pivaloylguanine is initiated. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with N2-Pivaloylguanine. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioRecommended Personal Protective Equipment
Weighing and Preparing Solutions - Disposable Nitrile Gloves- Safety Goggles with Side Shields or a Face Shield- Laboratory Coat- Respiratory Protection (N95 or higher, especially for powders)
Routine Handling in Solution - Disposable Nitrile Gloves- Safety Goggles- Laboratory Coat
Potential for Splashing - Disposable Nitrile Gloves- Face Shield over Safety Goggles- Chemical-Resistant Apron over Laboratory Coat
Cleaning Spills - Chemical-Resistant Gloves (e.g., Butyl Rubber)- Safety Goggles and Face Shield- Impervious Gown or Coveralls- Respiratory Protection (as needed)

Causality Behind PPE Choices:

  • Gloves: Disposable nitrile gloves provide a sufficient barrier for incidental contact. For prolonged handling or in the event of a spill, more robust chemical-resistant gloves should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[2][3][4]

  • Eye Protection: Safety goggles with side shields are the minimum requirement to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[5]

  • Laboratory Coat: A lab coat protects the skin and personal clothing from contamination.[6][7] It should be buttoned completely and removed before leaving the laboratory.

  • Respiratory Protection: When handling the powdered form of N2-Pivaloylguanine, a respirator is crucial to prevent inhalation of airborne particles.[3][4] The choice of respirator should be based on a risk assessment and may range from an N95 filtering facepiece to a more protective powered air-purifying respirator (PAPR).[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing:

  • Designated Area: Conduct all weighing and initial dilutions of N2-Pivaloylguanine powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[8][9]

  • Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Careful Transfer: Use a spatula to carefully transfer the powder, avoiding the creation of dust.

Experimental Procedures:

  • Clear Workspace: Maintain a clean and organized workspace to prevent accidental spills and cross-contamination.[7]

  • Minimize Aerosols: Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[7]

  • Labeling: Clearly label all containers with the name of the compound, concentration, date, and any relevant hazard warnings.

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][10]

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. Being prepared is key to mitigating the consequences.

In Case of a Spill:

  • Alert Others: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[11]

  • Containment: For a solid spill, gently cover it with absorbent material to avoid raising dust. For a liquid spill, use an appropriate chemical spill kit to absorb the material.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, working from the outside in.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

The disposal of N2-Pivaloylguanine and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Waste Segregation: All solid waste, including contaminated gloves, bench liners, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing N2-Pivaloylguanine should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Workflow for Safe Handling of N2-Pivaloylguanine

The following diagram illustrates the key steps for the safe handling and disposal of N2-Pivaloylguanine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_safety Continuous Safety Practices prep_start Start: Obtain N2-Pivaloylguanine don_ppe Don Appropriate PPE prep_start->don_ppe weigh_hood Weigh Powder in Fume Hood don_ppe->weigh_hood prep_sol Prepare Solution weigh_hood->prep_sol conduct_exp Conduct Experiment prep_sol->conduct_exp segregate_waste Segregate Waste conduct_exp->segregate_waste wash_hands Wash Hands After Handling conduct_exp->wash_hands dispose_waste Dispose of Hazardous Waste per EHS Guidelines segregate_waste->dispose_waste clean_area Clean and Decontaminate Work Area wash_hands->clean_area doff_ppe Doff PPE Before Exiting Lab clean_area->doff_ppe

Caption: Workflow for the safe handling of N2-Pivaloylguanine.

By adhering to these guidelines, researchers can confidently work with N2-Pivaloylguanine, fostering a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Poly(vinyl alcohol). Retrieved from [Link]

  • Corteva Agriscience. N-Serve™ Nitrogen Stabilizer SDS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Polyvinyl alcohol. Retrieved from [Link]

  • University of Illinois Chicago. Radionuclide Lab Rules | Environmental Health and Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). Safe Laboratory Practices & Procedures - ORS. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Chapter 12 Standard Safety Practices in the Microbiology Laboratory. Retrieved from [Link]

  • Praxair. Liquid Nitrogen Medipure Gas N2 Safety Data Sheet SDS P4630. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Guanine. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Retrieved from [Link]

  • PPE Supplier. (2024-05-16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Pivaloylguanine
Reactant of Route 2
Reactant of Route 2
N2-Pivaloylguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.